3-Chloro-6-(1-ethoxyvinyl)pyridazine
Description
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Properties
IUPAC Name |
3-chloro-6-(1-ethoxyethenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-3-12-6(2)7-4-5-8(9)11-10-7/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIMNZWLBCNVQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)C1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Chloro-6-(1-ethoxyvinyl)pyridazine chemical properties
An In-Depth Technical Guide to 3-Chloro-6-(1-ethoxyvinyl)pyridazine: Properties, Reactivity, and Applications in Synthetic Chemistry
Introduction
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, characterized by an electron-deficient nature, make it a versatile building block for the synthesis of a wide array of functionalized molecules.[3] Among the diverse range of pyridazine derivatives, 3-Chloro-6-(1-ethoxyvinyl)pyridazine has emerged as a particularly valuable intermediate. Its bifunctional nature, featuring a reactive chlorine atom amenable to cross-coupling reactions and an ethoxyvinyl group that serves as a masked acetyl moiety, provides synthetic chemists with a powerful tool for molecular elaboration.
This technical guide offers a comprehensive overview of the chemical properties, reactivity, and synthetic utility of 3-Chloro-6-(1-ethoxyvinyl)pyridazine, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
3-Chloro-6-(1-ethoxyvinyl)pyridazine is a stable, yet reactive, organic compound typically supplied as a solid with a purity of around 95%, often stabilized with TBC (tert-butylcatechol).[4] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 479628-47-2 | [4][5][6] |
| Molecular Formula | C₈H₉ClN₂O | [4][5] |
| Molecular Weight | 184.62 g/mol | [4][5] |
| Boiling Point (Predicted) | 334.1 ± 32.0 °C | [6] |
| Density (Predicted) | 1.179 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 1.50 ± 0.10 | [6] |
| SMILES | CCOC(=C)C1=NN=C(C=C1)Cl | [5] |
| InChI Key | Not available in search results |
Synthesis and Reactivity Profile
The strategic value of 3-Chloro-6-(1-ethoxyvinyl)pyridazine lies in its distinct reactive sites, which can be addressed selectively to build molecular complexity.
Synthesis
The most common laboratory-scale synthesis of this compound involves a Stille cross-coupling reaction. This method leverages the reaction between a dihalopyridazine and an organotin reagent.
Synthetic Pathway: The primary route involves the coupling of 3,6-Dichloropyridazine with Tributyl(1-ethoxyvinyl)tin, typically catalyzed by a palladium complex.
Caption: Stille coupling synthesis of the target compound.
Reactivity Analysis
The molecule possesses two primary centers for reactivity: the C-Cl bond at the 3-position and the ethoxyvinyl group at the 6-position.
1. Reactions at the C-Cl Bond: Cross-Coupling
The chlorine atom on the electron-deficient pyridazine ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl substituents. The Suzuki-Miyaura coupling is a particularly powerful and widely used transformation for this purpose.[7][8][9]
Expert Insight: The C-Cl bond on a pyridazine ring is less reactive than a corresponding C-Br or C-I bond.[10] Therefore, successful Suzuki coupling often requires more sophisticated catalytic systems. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential.[10] These ligands facilitate the challenging oxidative addition step of the palladium catalyst to the C-Cl bond, which is often the rate-limiting step of the catalytic cycle.[10] A relatively strong base, such as cesium carbonate or potassium phosphate, is also crucial for activating the boronic acid partner for efficient transmetalation.[10]
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on established methods for similar chloro-heterocycles.[7][10]
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add 3-Chloro-6-(1-ethoxyvinyl)pyridazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv) to an oven-dried reaction vial.
-
Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (1.5 mol%), and the phosphine ligand, such as XPhos (3 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane to the vial.
-
Reaction: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
2. Reactions of the Ethoxyvinyl Group: Hydrolysis
The ethoxyvinyl group is a stable and convenient synthon for an acetyl group. Under acidic aqueous conditions, it readily undergoes hydrolysis to yield the corresponding ketone, 3-chloro-6-acetylpyridazine. This transformation unlocks a different set of synthetic possibilities, as the resulting ketone can be further modified through reactions such as aldol condensations, reductions, or reductive aminations.
Caption: Hydrolysis of the ethoxyvinyl group.
Application in Drug Discovery
Pyridazine derivatives are prevalent in a variety of medicinal agents, acting as antihypertensives, anticancer agents, and antibacterials.[1][11][12] The utility of 3-Chloro-6-(1-ethoxyvinyl)pyridazine lies in its capacity to serve as a versatile scaffold for generating libraries of novel compounds for biological screening.
The typical workflow involves an initial cross-coupling reaction at the chloro position to introduce diversity, followed by modification of the acetyl group (unmasked from the ethoxyvinyl moiety) to explore different pharmacophores. This dual-handle approach is highly efficient in navigating chemical space to identify lead compounds.
Caption: Use as a scaffold in discovery chemistry.
Analytical Characterization
The identity and purity of 3-Chloro-6-(1-ethoxyvinyl)pyridazine are typically confirmed using a combination of spectroscopic and chromatographic methods.[13][14][15]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethoxy group (a triplet and a quartet), vinyl protons (two singlets or doublets), and pyridazine ring protons (two doublets). |
| ¹³C NMR | Resonances for the pyridazine ring carbons (with the carbon bearing the chlorine shifted downfield), the vinyl carbons, and the ethoxy carbons. |
| Mass Spec (MS) | A molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of M⁺, confirming the presence of a single chlorine atom. |
| Infrared (IR) | Characteristic C=C stretching vibrations for the vinyl group and aromatic ring, C-O stretching for the ether linkage, and C-Cl stretching. |
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential.
-
Hazard Statements: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: Recommended precautions include avoiding inhalation of dust/fumes (P261), avoiding contact with skin and eyes (P262), and using personal protective equipment such as gloves and safety glasses (P280).[5]
-
Storage: For optimal stability, 3-Chloro-6-(1-ethoxyvinyl)pyridazine should be stored in an inert atmosphere (nitrogen or argon) at 2-8°C.[4][5][6]
Conclusion
3-Chloro-6-(1-ethoxyvinyl)pyridazine is a high-value synthetic intermediate that offers a robust platform for the synthesis of complex substituted pyridazines. Its well-defined reactive sites allow for sequential, controlled modifications, making it an ideal scaffold for building compound libraries in drug discovery and a versatile building block for targeted organic synthesis. A thorough understanding of its reactivity, particularly the nuances of activating its C-Cl bond for cross-coupling, is key to leveraging its full synthetic potential.
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An In-Depth Technical Guide to 3-Chloro-6-(1-ethoxyvinyl)pyridazine (CAS No. 479628-47-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-6-(1-ethoxyvinyl)pyridazine, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. While direct literature on this specific molecule is sparse, this document, written from the perspective of a Senior Application Scientist, extrapolates from the well-established chemistry of related pyridazine derivatives to present its physicochemical properties, plausible synthetic routes, expected reactivity, and potential applications as a versatile building block in drug discovery. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols for key transformations.
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, valued for its unique electronic properties and ability to engage in various biological interactions.[1][2] As a six-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyridazine ring system is electron-deficient, which influences its reactivity and imparts specific physicochemical characteristics to molecules containing it.[3] These properties, including hydrogen bonding capacity and dipole moment, make pyridazine derivatives attractive candidates for modulating the activity of diverse biological targets.[4]
3-Chloro-6-(1-ethoxyvinyl)pyridazine (CAS No. 479628-47-2) emerges as a particularly interesting, yet underexplored, building block. Its structure combines the reactive chloropyridazine core, amenable to a wide range of cross-coupling reactions, with a vinyl ether moiety that can serve as a masked ketone or a participant in cycloaddition and other transformations. This dual functionality makes it a high-potential intermediate for the synthesis of complex molecular architectures.
Physicochemical Properties and Structural Data
A summary of the key physicochemical properties for 3-Chloro-6-(1-ethoxyvinyl)pyridazine is presented in Table 1. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 479628-47-2 | [5] |
| Molecular Formula | C₈H₉ClN₂O | [5] |
| Molecular Weight | 184.62 g/mol | [5] |
| Appearance | Not specified (likely an oil or low-melting solid) | - |
| Storage Conditions | Inert atmosphere, 2-8°C | [5] |
| Purity | Typically >95% (may contain stabilizers like TBC) | [5] |
| SMILES | CCOC(=C)C1=NN=C(C=C1)Cl | - |
Synthesis of 3-Chloro-6-(1-ethoxyvinyl)pyridazine: Plausible Synthetic Strategies
Strategy 1: Stille Cross-Coupling
The Stille reaction is a powerful and versatile method for the formation of carbon-carbon bonds, involving the palladium-catalyzed coupling of an organostannane with an organic halide.[6][7] This approach is particularly well-suited for the synthesis of the target molecule.
3.1.1. Retrosynthetic Analysis and Rationale
The target molecule can be disconnected at the C-C bond between the pyridazine ring and the vinyl group, suggesting a Stille coupling between a chloropyridazine electrophile and a vinylstannane nucleophile. 3,6-Dichloropyridazine is a commercially available and inexpensive starting material. The required (1-ethoxyvinyl)tributylstannane is also accessible.
Caption: Retrosynthesis via Stille Coupling.
3.1.2. Experimental Protocol: Stille Coupling
This protocol is adapted from standard Stille coupling procedures for heteroaryl chlorides.[8]
-
Reaction Setup: To a flame-dried Schlenk flask, add 3,6-dichloropyridazine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and anhydrous, degassed toluene.
-
Reagent Addition: Add (1-ethoxyvinyl)tributylstannane (1.1 eq) to the reaction mixture under an inert atmosphere (Argon or Nitrogen).
-
Reaction Conditions: Heat the mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-Chloro-6-(1-ethoxyvinyl)pyridazine.
Strategy 2: Wittig-Type Olefination
The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are cornerstone methods for the synthesis of alkenes from carbonyl compounds.[9][10][11][12]
3.2.1. Retrosynthetic Analysis and Rationale
This pathway involves the olefination of a ketone precursor, 3-chloro-6-acetylpyridazine. This precursor can be synthesized from 3-amino-6-chloropyridazine, which is accessible from 3,6-dichloropyridazine.[13][14]
Caption: Retrosynthesis via Wittig Reaction.
3.2.2. Experimental Protocol: Wittig-Type Olefination
This protocol is based on standard procedures for the synthesis of vinyl ethers via the Wittig reaction.[15]
-
Ylide Generation: Suspend methoxymethyltriphenylphosphonium chloride (1.2 eq) in anhydrous THF under an inert atmosphere. Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hexamethyldisilazide (1.1 eq) dropwise. Stir for 1 hour at 0 °C to generate the ylide.
-
Carbonyl Addition: Add a solution of 3-chloro-6-acetylpyridazine (1.0 eq) in anhydrous THF to the ylide suspension at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the product.
Reactivity and Synthetic Utility
The synthetic utility of 3-Chloro-6-(1-ethoxyvinyl)pyridazine lies in the orthogonal reactivity of its two key functional groups.
The Chloropyridazine Moiety: A Gateway for Cross-Coupling
The chlorine atom on the electron-deficient pyridazine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at this position.
4.1.1. Suzuki-Miyaura Coupling
This reaction allows for the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters. The resulting biaryl pyridazines are common motifs in pharmacologically active molecules.
Caption: Suzuki-Miyaura Coupling Workflow.
4.1.2. Buchwald-Hartwig Amination
This reaction facilitates the formation of C-N bonds, providing access to a variety of substituted aminopyridazines, which are prevalent in kinase inhibitors and other drug candidates.
Caption: Buchwald-Hartwig Amination Workflow.
The Vinyl Ether Moiety: A Masked Carbonyl and Dienophile
The 1-ethoxyvinyl group offers its own set of synthetic transformations.
4.2.1. Hydrolysis to Acetylpyridazine
Under acidic conditions, the vinyl ether can be readily hydrolyzed to reveal the corresponding methyl ketone, 3-substituted-6-acetylpyridazine. This transformation is useful for late-stage functionalization of the ketone.
4.2.2. Cycloaddition Reactions
The electron-rich double bond of the vinyl ether can participate in cycloaddition reactions, such as [4+2] cycloadditions (Diels-Alder reactions) with electron-deficient dienes, to construct more complex polycyclic systems.
Potential Applications in Drug Discovery and Medicinal Chemistry
Given the pharmacological importance of the pyridazine scaffold, 3-Chloro-6-(1-ethoxyvinyl)pyridazine represents a valuable starting material for the synthesis of novel therapeutic agents.[1][2][16] By leveraging the cross-coupling reactions at the chloro position and subsequent manipulation of the vinyl ether, a diverse library of compounds can be generated for screening against various biological targets.
Table 2: Potential Therapeutic Areas for Pyridazine Derivatives
| Therapeutic Area | Rationale |
| Oncology | Many kinase inhibitors incorporate the aminopyridazine motif. |
| Anti-inflammatory | Pyridazine derivatives have been shown to modulate inflammatory pathways.[4] |
| Antihypertensive | Certain pyridazine-based compounds exhibit vasodilator activity. |
| Antimicrobial | The pyridazine scaffold is found in compounds with antibacterial and antifungal properties.[1] |
Conclusion
3-Chloro-6-(1-ethoxyvinyl)pyridazine, while not extensively documented, stands out as a high-potential building block for synthetic and medicinal chemistry. Its dual functionality allows for a modular and convergent approach to the synthesis of complex molecules. The plausible synthetic routes and the expected reactivity outlined in this guide provide a solid foundation for researchers to explore the utility of this compound in their respective fields. The continued exploration of such versatile intermediates is crucial for the advancement of drug discovery and materials science.
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An In-depth Technical Guide to the Spectroscopic Data of 3-Chloro-6-(1-ethoxyvinyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-6-(1-ethoxyvinyl)pyridazine, with the chemical formula C₈H₉ClN₂O and a molecular weight of 184.62 g/mol , is a substituted pyridazine derivative. The pyridazine core is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities. The presence of a chloro group and an ethoxyvinyl substituent on the pyridazine ring suggests its potential as a versatile intermediate in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for guiding its use in further chemical transformations.
This technical guide provides a detailed analysis of the predicted spectroscopic data for 3-Chloro-6-(1-ethoxyvinyl)pyridazine, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is generated from computational prediction tools and is intended to serve as a reference for researchers working with this compound.
Predicted ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of 3-Chloro-6-(1-ethoxyvinyl)pyridazine in deuterated chloroform (CDCl₃) is expected to show distinct signals corresponding to the protons of the pyridazine ring, the vinyl group, and the ethoxy group.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 3-Chloro-6-(1-ethoxyvinyl)pyridazine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | d | 1H | H-4 |
| ~7.55 | d | 1H | H-5 |
| ~5.20 | d | 1H | H-vinyl (geminal) |
| ~4.60 | d | 1H | H-vinyl (geminal) |
| ~4.10 | q | 2H | -OCH₂CH₃ |
| ~1.45 | t | 3H | -OCH₂CH₃ |
Predicted using online NMR prediction tools. Actual values may vary.
Interpretation of the ¹H NMR Spectrum:
-
Pyridazine Ring Protons (H-4 and H-5): The two protons on the pyridazine ring are expected to appear as doublets in the aromatic region of the spectrum, typically between 7.5 and 8.0 ppm. The downfield shift is attributed to the deshielding effect of the aromatic ring and the adjacent nitrogen atoms. The coupling between these two protons (³JHH) would likely be in the range of 8-9 Hz, which is characteristic of ortho-coupling in six-membered aromatic rings.
-
Vinyl Protons: The two geminal protons on the terminal carbon of the vinyl group are diastereotopic and are therefore expected to have different chemical shifts. They will likely appear as two distinct doublets, each integrating to one proton. The geminal coupling constant (²JHH) between these protons is typically small, around 1-3 Hz.
-
Ethoxy Group Protons: The methylene protons (-OCH₂CH₃) are expected to appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-OCH₂CH₃) will, in turn, appear as a triplet due to coupling with the methylene protons. The characteristic integration ratio of 2:3 for the quartet and triplet, respectively, is a key identifier for an ethoxy group.
Predicted ¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 3-Chloro-6-(1-ethoxyvinyl)pyridazine will show distinct signals for each of the eight carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Chloro-6-(1-ethoxyvinyl)pyridazine
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-6 |
| ~155 | C-3 |
| ~150 | C-vinyl (quaternary) |
| ~128 | C-4 |
| ~125 | C-5 |
| ~95 | C-vinyl (terminal) |
| ~65 | -OCH₂CH₃ |
| ~15 | -OCH₂CH₃ |
Predicted using online NMR prediction tools. Actual values may vary.
Interpretation of the ¹³C NMR Spectrum:
-
Pyridazine Ring Carbons: The carbon atoms of the pyridazine ring are expected to resonate in the downfield region of the spectrum. The carbons directly attached to the nitrogen atoms and the chlorine atom (C-3 and C-6) will be the most deshielded.
-
Vinyl Group Carbons: The quaternary carbon of the vinyl group will appear at a lower field compared to the terminal methylene carbon.
-
Ethoxy Group Carbons: The methylene carbon of the ethoxy group will be deshielded by the adjacent oxygen atom, while the methyl carbon will appear in the upfield region of the spectrum.
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 3-Chloro-6-(1-ethoxyvinyl)pyridazine will exhibit characteristic absorption bands for the C-Cl, C=C, C=N, and C-O functional groups.
Table 3: Predicted IR Absorption Frequencies for 3-Chloro-6-(1-ethoxyvinyl)pyridazine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium-Strong | Aliphatic C-H stretch |
| ~1620 | Medium | C=C stretch (vinyl) |
| ~1580 | Medium | C=N stretch (pyridazine) |
| ~1250 | Strong | C-O stretch (ether) |
| ~800 | Strong | C-Cl stretch |
Predicted using online IR prediction tools. Actual values may vary.
Interpretation of the IR Spectrum:
-
C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic protons on the pyridazine ring and the aliphatic protons of the ethoxy group.
-
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bond of the vinyl group and the carbon-nitrogen double bonds within the pyridazine ring are expected in the 1620-1580 cm⁻¹ region.
-
C-O Stretching: A strong absorption band corresponding to the C-O stretching of the ethoxy group is anticipated around 1250 cm⁻¹.
-
C-Cl Stretching: The presence of the chloro substituent will be indicated by a strong absorption band in the fingerprint region, typically around 800 cm⁻¹.
Predicted Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Chloro-6-(1-ethoxyvinyl)pyridazine, the mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight.
Table 4: Predicted Key Mass Spectrometry Fragments for 3-Chloro-6-(1-ethoxyvinyl)pyridazine
| m/z | Interpretation |
| 184/186 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| 155/157 | [M - C₂H₅]⁺ |
| 149 | [M - Cl]⁺ |
| 113 | [M - C₂H₅O - C₂H₂]⁺ |
Predicted based on common fragmentation pathways.
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The most important feature will be the molecular ion peak [M]⁺. Due to the presence of chlorine, this peak will appear as a doublet with a characteristic intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes, at m/z 184 and 186, respectively.
-
Fragmentation Pattern: The molecule is expected to undergo fragmentation through various pathways, including the loss of the ethyl group, the chlorine atom, and cleavage of the ethoxyvinyl side chain. The observation of these fragment ions would further support the proposed structure.
Experimental Protocols
Hypothetical ¹H NMR Data Acquisition:
A detailed, step-by-step methodology for acquiring a ¹H NMR spectrum of 3-Chloro-6-(1-ethoxyvinyl)pyridazine is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample characteristics.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 3-Chloro-6-(1-ethoxyvinyl)pyridazine.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz NMR Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 (can be increased for dilute samples).
-
Receiver Gain (RG): Set automatically or adjusted manually to avoid signal clipping.
-
Acquisition Time (AQ): Approximately 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): Approximately 16 ppm (centered around 5 ppm).
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the multiplicities and coupling constants of the signals.
-
Structural Confirmation and Visualization
The combination of the predicted spectroscopic data provides strong evidence for the structure of 3-Chloro-6-(1-ethoxyvinyl)pyridazine. The ¹H and ¹³C NMR spectra establish the connectivity of the carbon and hydrogen atoms, while the IR spectrum confirms the presence of the key functional groups. The mass spectrum provides the molecular weight and information about the elemental composition, particularly the presence of chlorine.
Molecular Structure
Caption: Molecular structure of 3-Chloro-6-(1-ethoxyvinyl)pyridazine.
Key HMBC Correlations
Heteronuclear Multiple Bond Correlation (HMBC) is a 2D NMR technique that shows correlations between protons and carbons that are separated by two or three bonds. Predicted key HMBC correlations for 3-Chloro-6-(1-ethoxyvinyl)pyridazine would be crucial for confirming the connectivity between the pyridazine ring and the ethoxyvinyl substituent.
An In-depth Technical Guide to the Spectroscopic Analysis of 3-Chloro-6-(1-ethoxyvinyl)pyridazine
Abstract
This technical guide provides a comprehensive framework for the structural elucidation and characterization of 3-chloro-6-(1-ethoxyvinyl)pyridazine, a heterocyclic compound of interest in synthetic and medicinal chemistry. The pyridazine core is a significant scaffold in drug discovery, and its derivatives often exhibit a wide range of biological activities.[1] Robust and unequivocal analytical characterization is therefore paramount. This document details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the analysis of this specific molecule. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and workflow integration for confident structural verification.
Introduction to 3-Chloro-6-(1-ethoxyvinyl)pyridazine
The compound 3-chloro-6-(1-ethoxyvinyl)pyridazine (Figure 1) is a substituted pyridazine featuring two key functionalities: a chloro substituent and an ethoxyvinyl group. The pyridazine ring itself is an electron-deficient heterocycle, which influences the chemical environment of its constituent atoms and substituents.[1] The chloro group acts as an electron-withdrawing group, while the ethoxyvinyl group, a vinyl ether, can participate in various chemical transformations, making it a valuable synthetic intermediate.
Given its molecular formula, C₈H₉ClN₂O, and a molecular weight of 184.62 g/mol , a multi-technique analytical approach is required for unambiguous characterization.[2][3][4] This guide focuses on the two most powerful techniques for this purpose: NMR spectroscopy, for mapping the carbon-hydrogen framework, and mass spectrometry, for determining the molecular weight and fragmentation patterns.
Figure 1: Chemical Structure of 3-Chloro-6-(1-ethoxyvinyl)pyridazine
Molecular Formula: C₈H₉ClN₂O[2][3][4]
Molecular Weight: 184.62 g/mol [2][3][4]Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 3-chloro-6-(1-ethoxyvinyl)pyridazine, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.
Expertise in Action: Causality Behind Experimental Choices
-
Solvent Selection: A deuterated solvent that fully dissolves the sample without reacting with it is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though its signals are more complex and it is hygroscopic.[5]
-
Internal Standard: Tetramethylsilane (TMS) is universally used as the internal standard (0 ppm) for both ¹H and ¹³C NMR. Its single, sharp resonance is upfield from most organic signals, preventing interference.
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater for ¹H) is advantageous.[6] It increases chemical shift dispersion, spreading out the signals and simplifying the interpretation of complex spin-spin coupling patterns, which are expected for the pyridazine and vinyl protons.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-chloro-6-(1-ethoxyvinyl)pyridazine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% (v/v) TMS.[5]
-
Tube Insertion: Transfer the solution to a clean, standard 5 mm NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer. The instrument should be tuned and the magnetic field shimmed to optimize homogeneity for the specific sample.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient for quantitative analysis.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line. A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
Predicted ¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum is predicted to show four distinct sets of signals corresponding to the pyridazine ring protons and the ethoxyvinyl group protons. The electron-withdrawing nature of the pyridazine nitrogens and the chlorine atom will cause the ring protons to appear at a lower field (higher ppm).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Pyridazine H-4/H-5 | ~7.5 - 8.0 | Doublet (d) | J ≈ 9.0 (vicinal) | 1H |
| Pyridazine H-5/H-4 | ~7.5 - 8.0 | Doublet (d) | J ≈ 9.0 (vicinal) | 1H |
| Vinyl (=CH₂) | ~4.5 - 5.5 | Two Doublets (d) | Jgem ≈ 1-3 (geminal) | 2H (1H each) |
| Methylene (-O-CH₂-) | ~3.8 - 4.2 | Quartet (q) | J ≈ 7.0 (vicinal) | 2H |
| Methyl (-CH₃) | ~1.3 - 1.5 | Triplet (t) | J ≈ 7.0 (vicinal) | 3H |
Causality Note: The two protons on the terminal vinyl carbon (=CH₂) are diastereotopic and will appear as two distinct signals, each a doublet due to geminal coupling. The pyridazine protons form an AX spin system, appearing as two doublets with a characteristic large vicinal coupling constant.[7]
Predicted ¹³C NMR Spectral Data & Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on the eight unique carbon environments in the molecule. The chemical shifts are influenced by hybridization and proximity to electronegative atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyridazine C-3 (C-Cl) | ~155 - 160 | Attached to electronegative Cl and N. |
| Pyridazine C-6 (C-vinyl) | ~150 - 155 | Attached to N and sp² vinyl carbon. |
| Vinyl C-α (-O-C=) | ~158 - 165 | sp² carbon attached to oxygen (deshielded). |
| Pyridazine C-4 / C-5 | ~125 - 135 | Aromatic sp² carbons.[6][8] |
| Vinyl C-β (=CH₂) | ~90 - 100 | sp² carbon shielded by resonance from oxygen. |
| Methylene (-O-CH₂) | ~60 - 70 | sp³ carbon attached to electronegative oxygen.[9] |
| Methyl (-CH₃) | ~14 - 16 | Standard sp³ alkyl carbon. |
Trustworthiness Note: Advanced 2D NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively correlate each proton signal to its directly attached carbon and to carbons two or three bonds away, respectively. This provides an irrefutable, self-validating system for structural assignment.[8][10]
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for this molecule, as it typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation, confirming the molecular weight.[11]
Expertise in Action: Causality Behind Experimental Choices
-
Ionization Technique: ESI is preferred over harsher methods like Electron Ionization (EI) to preserve the molecular ion.[11] Since the pyridazine nitrogens are basic, the molecule will readily accept a proton in the ESI source to form a strong [M+H]⁺ signal.
-
Tandem MS (MS/MS): To gain structural information, Collision-Induced Dissociation (CID) is performed on the isolated [M+H]⁺ ion.[11] The collision energy is a critical parameter; it must be optimized to induce informative fragmentation without completely shattering the molecule.
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
MS/MS Acquisition: Isolate the [M+H]⁺ ion in the mass spectrometer and subject it to CID. Acquire the resulting product ion spectrum.
Predicted Mass Spectrum & Fragmentation Analysis
-
Molecular Ion Peak: The most crucial feature will be the isotopic pattern for the protonated molecular ion, [C₈H₉ClN₂O + H]⁺. Due to the natural abundance of chlorine isotopes (~75% ³⁵Cl and ~25% ³⁷Cl), two peaks will be observed:
-
Predicted Fragmentation Pathway: The fragmentation of the [M+H]⁺ ion will likely proceed through the loss of stable neutral molecules. The diagram below illustrates a plausible pathway.
Caption: Predicted ESI-MS/MS fragmentation pathway.
| Ion (m/z) | Proposed Structure / Loss | Rationale |
| 185 / 187 | [C₈H₁₀ClN₂O]⁺ | Protonated molecular ion [M+H]⁺ with ³⁵Cl/³⁷Cl isotopic pattern. |
| 157 / 159 | [C₆H₆ClN₂O]⁺ | Loss of a neutral ethylene molecule from the ethoxy group. |
| 139 / 141 | [C₆H₄ClN₂]⁺ | Loss of a neutral ethanol molecule, a common pathway for ethoxy groups. |
| 150 | [C₈H₁₀N₂O]⁺ | Loss of a chlorine radical (less common in ESI but possible at higher energies). |
Integrated Analytical Workflow
A robust characterization relies on the synergy between NMR and MS. The workflow diagram below illustrates the logical process for achieving unambiguous structural confirmation.
Caption: Integrated workflow for spectroscopic analysis.
Conclusion
The structural characterization of 3-chloro-6-(1-ethoxyvinyl)pyridazine is efficiently and reliably achieved through the combined application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the molecular skeleton, while high-resolution ESI-MS confirms the elemental composition and molecular weight, with the characteristic 3:1 isotopic pattern providing definitive evidence of the chlorine atom. Tandem mass spectrometry further corroborates the structure by revealing logical fragmentation pathways. This integrated, multi-technique approach represents a self-validating system that ensures the highest level of scientific integrity for researchers in synthetic chemistry and drug development.
References
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Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-977. [Link]
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Ferreira, V. F., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]
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Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]
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University of Wisconsin. (n.d.). Ethyl vinyl ether NMR spectrum. Organic Chemistry. [Link]
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Lead Sciences. (n.d.). 3-Chloro-6-(1-ethoxyvinyl)pyridazine. Product Page. [Link]
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Doc Brown's Chemistry. (2025). Mass spectrum of chlorobenzene. Advanced Organic Chemistry Revision Notes. [Link]
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Wikipedia. (n.d.). Electrospray ionization. [Link]
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Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Indira Gandhi National Open University. [Link]
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- Ferreira, V. F., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-42.
- Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402.
- University of Wisconsin-Madison. (n.d.). Ethyl vinyl ether. NMR Spectra.
- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Phenyl Vinyl Ether. BenchChem Technical Guides.
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- ChemicalBook. (n.d.). 3-chloro-6-(1-ethoxyethenyl)Pyridazine.
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YouTube. (2020). Mass Spectrometry A-Level Fragmentation part 2. Beauchamp Chemistry. [Link]
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Frontiers. (2022). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry. [Link]
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Gunda, P., & Mach, R. H. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 12(1), 69-91. [Link]
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An In-Depth Technical Guide to the Reactivity of the Vinyl Group in 3-Chloro-6-(1-ethoxyvinyl)pyridazine
Introduction
The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its versatile role in designing novel therapeutic agents.[1] Its unique electronic properties, hydrogen bonding capabilities, and ability to modulate pharmacokinetic profiles have established its importance in drug discovery.[2] This guide focuses on a particularly versatile building block, 3-Chloro-6-(1-ethoxyvinyl)pyridazine , a molecule offering two distinct and orthogonally reactive sites: a chloro-substituent amenable to a variety of cross-coupling reactions and a masked acetyl group in the form of a 1-ethoxyvinyl moiety.
This dual functionality makes it an exceptionally valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors where the pyridazine core can form crucial hydrogen bond interactions with the hinge region of the ATP-binding site.[3] This guide provides a comprehensive exploration of the reactivity of the 1-ethoxyvinyl group, detailing its synthesis, key transformations, and strategic application in the synthesis of medicinally relevant compounds.
Synthesis of the 3-Chloro-6-(1-ethoxyvinyl)pyridazine Scaffold
The primary route for the synthesis of 3-Chloro-6-(1-ethoxyvinyl)pyridazine involves a palladium-catalyzed Stille cross-coupling reaction. This method provides a reliable and efficient means of introducing the 1-ethoxyvinyl group onto the pyridazine core.
Synthetic Pathway: Stille Cross-Coupling
The synthesis commences with the readily available 3,6-dichloropyridazine. One of the chloro groups is selectively coupled with (1-ethoxyvinyl)tributylstannane in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The Stille reaction is well-suited for this transformation due to the stability of organotin reagents and the mild reaction conditions.[4]
Caption: Synthesis of the target compound via Stille coupling.
Experimental Protocol: Synthesis of 3-Chloro-6-(1-ethoxyvinyl)pyridazine
-
Reaction Setup : To an oven-dried Schlenk flask, add 3,6-dichloropyridazine (1.0 equiv.), (1-ethoxyvinyl)tributylstannane (1.1 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Inert Atmosphere : Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition : Add anhydrous, degassed toluene via syringe.
-
Reaction : Heat the reaction mixture to 90-100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to afford 3-Chloro-6-(1-ethoxyvinyl)pyridazine.
Key Reactivity of the 1-Ethoxyvinyl Group
The 1-ethoxyvinyl group serves as a versatile synthetic handle, primarily functioning as a masked acetyl group. Its reactivity can be broadly categorized into two main transformations: hydrolysis to the corresponding ketone and participation in palladium-catalyzed cross-coupling reactions.
Hydrolysis to 6-Acetyl-3-chloropyridazine
The most fundamental transformation of the 1-ethoxyvinyl group is its acid-catalyzed hydrolysis to the corresponding acetyl group. This reaction is typically high-yielding and provides access to 6-acetyl-3-chloropyridazine, a valuable intermediate for further functionalization, particularly in the synthesis of kinase inhibitors.
Caption: Hydrolysis of the 1-ethoxyvinyl group.
Experimental Protocol: Hydrolysis to 6-Acetyl-3-chloropyridazine
-
Reaction Setup : Dissolve 3-Chloro-6-(1-ethoxyvinyl)pyridazine (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water.
-
Acid Addition : Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl).
-
Reaction : Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Once the starting material is consumed, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-acetyl-3-chloropyridazine, which can often be used without further purification.
Participation in Palladium-Catalyzed Cross-Coupling Reactions
The vinyl ether functionality can also participate directly in certain palladium-catalyzed cross-coupling reactions, most notably the Heck reaction. In this context, the 1-ethoxyvinyl group can act as an electron-rich olefin.[5]
Heck Reaction
The Heck reaction allows for the formation of a carbon-carbon bond between the vinyl group and an aryl or vinyl halide.[6] This provides a direct method for the synthesis of more complex, substituted pyridazines.
Caption: Heck reaction involving the 1-ethoxyvinyl group.
Reactivity of the C-Cl Bond: A Gateway to Molecular Diversity
The chloro-substituent at the 3-position of the pyridazine ring is a prime site for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to the carbon-chlorine bond.[2]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the chloropyridazine with a variety of aryl or heteroaryl boronic acids.[2][7] This reaction is widely used in medicinal chemistry due to its broad functional group tolerance and generally high yields.[3]
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) (2) | Toluene/Ethanol | 110 | 16 | 85[2] |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 92[2] |
| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 18 | 90[2] |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) (2) | DME/Ethanol | 80 | 48 | 75[7] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup : In a Schlenk flask, combine 3-Chloro-6-(1-ethoxyvinyl)pyridazine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos). Add the degassed solvent (e.g., toluene) via syringe.
-
Reaction : Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up : After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Synergistic Reactivity in Drug Discovery: Synthesis of Kinase Inhibitors
The true synthetic power of 3-Chloro-6-(1-ethoxyvinyl)pyridazine lies in the sequential manipulation of its two reactive centers. A common and highly effective strategy involves an initial cross-coupling reaction at the C-3 position, followed by hydrolysis of the 1-ethoxyvinyl group to unveil the acetyl functionality. This approach provides a streamlined route to 3-aryl-6-acetylpyridazines, which are key precursors for a variety of kinase inhibitors.[8]
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Stability of 3-Chloro-6-(1-ethoxyvinyl)pyridazine under acidic or basic conditions
An In-depth Technical Guide to the Chemical Stability of 3-Chloro-6-(1-ethoxyvinyl)pyridazine
Executive Summary
This technical guide provides a comprehensive analysis of the chemical stability of 3-Chloro-6-(1-ethoxyvinyl)pyridazine under both acidic and basic conditions. This molecule is a key heterocyclic building block in pharmaceutical and agrochemical research, making a thorough understanding of its degradation pathways critical for reaction planning, purification, and storage. Our analysis, grounded in established chemical principles and supported by authoritative literature, reveals two distinct and predictable degradation pathways. Under acidic conditions, the molecule is highly susceptible to hydrolysis of the ethoxyvinyl group to yield 3-acetyl-6-chloropyridazine. Conversely, under basic conditions, the primary route of degradation is anticipated to be nucleophilic aromatic substitution of the chloro group, leading to the formation of 6-(1-ethoxyvinyl)pyridazin-3(2H)-one. This guide details the underlying mechanisms, provides validated experimental protocols for stability assessment, and offers practical recommendations for professionals working with this versatile reagent.
Introduction and Molecular Context
3-Chloro-6-(1-ethoxyvinyl)pyridazine (CAS No: 479628-47-2) is a bifunctional reagent that merges the chemical reactivity of a vinyl ether with the structural and electronic properties of a chloropyridazine core.[1][2] The pyridazine ring, an electron-deficient diazine, is a prevalent scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and modulate physicochemical properties.[3][4][5] The chloro and ethoxyvinyl substituents serve as versatile synthetic handles for further molecular elaboration. However, these same functional groups are the primary determinants of the molecule's inherent instability under specific pH conditions. An understanding of these liabilities is paramount for researchers in drug development to ensure the integrity of starting materials, intermediates, and final products, thereby preventing costly downstream failures in synthesis and screening.
Molecular Structure:
-
Formula: C₈H₉ClN₂O[1]
-
Molecular Weight: 184.62 g/mol
-
Core Functional Groups:
-
Pyridazine Ring: An electron-deficient aromatic heterocycle.
-
Chloro Group: Positioned at C3, it is susceptible to nucleophilic substitution.
-
Ethoxyvinyl Group: A vinyl ether, known for its sensitivity to acid.
-
Stability Under Acidic Conditions: A Facile Hydrolysis
The most significant liability of 3-Chloro-6-(1-ethoxyvinyl)pyridazine is the acid-catalyzed hydrolysis of its ethoxyvinyl moiety. Vinyl ethers are well-documented to be unstable in the presence of even catalytic amounts of acid, readily converting to a corresponding ketone or aldehyde.[6]
Predicted Degradation Mechanism
The hydrolysis proceeds via a well-established mechanism involving rate-determining protonation of the vinyl group's β-carbon.[7][8] This generates a resonance-stabilized oxocarbenium ion intermediate. Subsequent attack by water and loss of ethanol yields the final ketone product.
-
Protonation: The reaction is initiated by the protonation of the β-carbon of the vinyl double bond by a hydronium ion (H₃O⁺) or other general acid catalyst (HA).[9][10] This step is typically the rate-determining step.
-
Formation of Oxocarbenium Ion: This protonation forms a highly stabilized carbocation intermediate, with the positive charge delocalized onto the adjacent oxygen atom.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion to form a hemiacetal intermediate.
-
Deprotonation and Elimination: The hemiacetal rapidly eliminates ethanol to furnish the more stable ketone, 3-acetyl-6-chloropyridazine, and regenerates the acid catalyst.
The electron-withdrawing nature of the 3-chloro-6-pyridazinyl substituent is expected to destabilize the carbocation intermediate, thereby reducing the rate of hydrolysis compared to simple alkyl vinyl ethers.[7] Nonetheless, this pathway remains the principal degradation route under acidic conditions.
Visualization of Acidic Degradation Pathway
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The Strategic Application of 3-Chloro-6-(1-ethoxyvinyl)pyridazine in Modern Medicinal Chemistry: A Technical Guide
Abstract
The pyridazine core is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This technical guide delves into the synthetic versatility and strategic importance of a key building block: 3-Chloro-6-(1-ethoxyvinyl)pyridazine . This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of its synthesis, reactivity in pivotal cross-coupling reactions, and its transformation into valuable intermediates for drug discovery programs. By elucidating the causality behind experimental choices and providing validated protocols, this document aims to empower chemists to leverage the full potential of this versatile reagent.
Introduction: The Pyridazine Scaffold and the Unique Role of 3-Chloro-6-(1-ethoxyvinyl)pyridazine
Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and neuroprotective properties.[3][4] The inherent asymmetry and rich electronic nature of the pyridazine ring offer a unique three-dimensional space for molecular interactions with biological targets. 3-Chloro-6-(1-ethoxyvinyl)pyridazine emerges as a particularly strategic starting material due to its orthogonal reactivity. The chloro substituent at the 3-position serves as a robust handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.[5] Concurrently, the 1-ethoxyvinyl group at the 6-position is a masked acetyl group, which can be readily unmasked under mild acidic conditions. This latent functionality provides a secondary point for diversification or for creating key pharmacophoric elements.
Synthesis of the Core Scaffold: 3-Chloro-6-(1-ethoxyvinyl)pyridazine
The most direct and efficient route to 3-Chloro-6-(1-ethoxyvinyl)pyridazine is through a Stille cross-coupling reaction. This method offers high yields and functional group tolerance. The starting materials, 3,6-dichloropyridazine and tributyl(1-ethoxyvinyl)tin, are commercially available.
Diagram: Synthesis of 3-Chloro-6-(1-ethoxyvinyl)pyridazine
Caption: Stille coupling for the synthesis of the target compound.
Experimental Protocol: Synthesis via Stille Coupling
Materials:
-
3,6-Dichloropyridazine
-
Tributyl(1-ethoxyvinyl)tin[6]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3,6-dichloropyridazine (1.0 equiv).
-
Add anhydrous toluene to dissolve the starting material.
-
To this solution, add tributyl(1-ethoxyvinyl)tin (1.1 equiv).
-
Degas the reaction mixture by bubbling nitrogen through the solution for 20-30 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 3-Chloro-6-(1-ethoxyvinyl)pyridazine.
Palladium-Catalyzed Cross-Coupling Reactions: Diversification at the C3-Position
The chloro substituent at the 3-position of the pyridazine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a powerful platform for introducing molecular diversity. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the pyridazine core and various aryl or heteroaryl boronic acids. For an electron-deficient substrate like 3-Chloro-6-(1-ethoxyvinyl)pyridazine, a catalyst system with an electron-rich and bulky phosphine ligand is often required to facilitate the oxidative addition step.
Diagram: Suzuki-Miyaura Coupling Workflow
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The Strategic Utility of 3-Chloro-6-(1-ethoxyvinyl)pyridazine in Modern Heterocyclic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel molecular architectures with tailored biological and material properties is a central theme in contemporary chemical science. Within this pursuit, the design and utilization of versatile building blocks are of paramount importance. This technical guide delves into the synthesis and synthetic applications of 3-chloro-6-(1-ethoxyvinyl)pyridazine, a highly functionalized precursor poised for the efficient construction of diverse and complex heterocyclic frameworks. We will explore its strategic synthesis via palladium-catalyzed cross-coupling reactions and illuminate its potential in key transformations such as inverse-electron-demand Diels-Alder (IEDDA) reactions and further cross-coupling methodologies. This guide aims to provide both a conceptual framework and practical insights for researchers seeking to leverage this promising precursor in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.
Introduction: The Pyridazine Core and the Promise of a Multifunctional Precursor
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its inherent physicochemical properties, including its dipole moment and hydrogen bonding capabilities, make it an attractive isostere for other aromatic systems in drug design.[2] The strategic functionalization of the pyridazine ring opens avenues to a vast chemical space of novel compounds with diverse biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[3][4]
The subject of this guide, 3-chloro-6-(1-ethoxyvinyl)pyridazine, is a bespoke precursor designed for multifaceted synthetic utility. It features three key functional handles:
-
The Chloro Substituent: A versatile leaving group for nucleophilic aromatic substitution (SNAr) and a reactive site for a plethora of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck couplings.[5][6][7]
-
The 1-Ethoxyvinyl Group: An electron-rich alkene that can act as a potent dienophile in cycloaddition reactions, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction.[4][5] It also serves as a masked acetyl group, which can be unmasked under acidic conditions.
-
The Pyridazine Ring: An electron-deficient diene system, predisposing the molecule to participate in IEDDA reactions.
This unique combination of functionalities in a single molecule provides a powerful platform for the rapid assembly of complex, fused heterocyclic systems.
Synthesis of the Precursor: 3-Chloro-6-(1-ethoxyvinyl)pyridazine
The most direct and efficient route to 3-chloro-6-(1-ethoxyvinyl)pyridazine is through a palladium-catalyzed cross-coupling reaction. The Stille coupling, which involves the reaction of an organostannane with an organic halide, is a particularly well-suited method for this transformation.[8] The readily available 3,6-dichloropyridazine serves as the starting material.
Figure 1: Proposed synthesis of 3-chloro-6-(1-ethoxyvinyl)pyridazine.
Causality Behind Experimental Choices in Stille Coupling
The choice of the Stille coupling is predicated on several factors. Organostannanes are generally stable to air and moisture, making them easier to handle compared to other organometallic reagents.[8] The reaction typically proceeds under neutral or mildly basic conditions, which is advantageous for preserving the sensitive ethoxyvinyl group. The use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is standard for Stille reactions and is effective in the oxidative addition to the C-Cl bond of the electron-deficient pyridazine ring. The higher reactivity of one chlorine atom over the other in 3,6-dichloropyridazine allows for selective mono-substitution under carefully controlled conditions.
Detailed Experimental Protocol: Stille Coupling for Precursor Synthesis
Materials:
-
3,6-Dichloropyridazine
-
(1-Ethoxyvinyl)tributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Standard Schlenk line and glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,6-dichloropyridazine (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Add anhydrous, degassed toluene via syringe.
-
To the stirred solution, add (1-ethoxyvinyl)tributylstannane (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-chloro-6-(1-ethoxyvinyl)pyridazine.
Trustworthiness of the Protocol: This protocol is based on well-established Stille coupling procedures.[9][10] The use of an inert atmosphere is crucial to prevent the degradation of the palladium catalyst. The stoichiometry of the reagents should be carefully controlled to favor mono-substitution. The KF wash is a standard and effective method for the removal of toxic tin residues.
| Reactant/Reagent | Molar Ratio | Purpose |
| 3,6-Dichloropyridazine | 1.0 | Starting material |
| (1-Ethoxyvinyl)tributylstannane | 1.1 | Vinyl group donor |
| Pd(PPh₃)₄ | 0.05 | Catalyst |
| Toluene | - | Solvent |
Table 1: Stoichiometry for the synthesis of the precursor.
Reactivity and Applications in Heterocyclic Synthesis
The synthetic power of 3-chloro-6-(1-ethoxyvinyl)pyridazine lies in its ability to participate in a variety of transformations to construct fused heterocyclic systems.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
The IEDDA reaction is a powerful tool for the synthesis of six-membered heterocycles.[5][6] In this reaction, an electron-rich dienophile reacts with an electron-poor diene. The pyridazine ring itself is electron-deficient and can act as a diene. The 1-ethoxyvinyl substituent is an excellent electron-rich dienophile. This intramolecular arrangement sets the stage for a facile IEDDA reaction upon activation or with a suitable reaction partner.
A key application is the reaction with electron-deficient partners, such as tetrazines, to form new pyridazine-containing scaffolds.[5]
Figure 2: Proposed IEDDA reaction of the precursor with a tetrazine.
Mechanistic Insight: The reaction proceeds via a concerted [4+2] cycloaddition between the electron-deficient tetrazine (diene) and the electron-rich 1-ethoxyvinyl group (dienophile). The resulting bicyclic intermediate is unstable and rapidly undergoes a retro-Diels-Alder reaction, extruding nitrogen gas (N₂) and eliminating ethanol (EtOH) to afford the aromatized, fused pyridazine product.[4]
Synthesis of Pyrimido[4,5-c]pyridazines
Pyrimido[4,5-c]pyridazines are a class of fused heterocycles with potential applications in medicinal chemistry.[11][12] The synthesis of these systems can be envisioned starting from 3-chloro-6-(1-ethoxyvinyl)pyridazine. The chloro group can be displaced by an amine, followed by intramolecular cyclization.
Figure 3: Proposed synthesis of pyrimido[4,5-c]pyridazines.
Experimental Rationale: The SNAr reaction at the 3-position of the pyridazine ring is facilitated by the electron-withdrawing nature of the diazine system. The subsequent intramolecular cyclization of the resulting intermediate onto the vinyl ether moiety, followed by the elimination of ethanol, would lead to the formation of the fused pyrimidine ring.
Synthesis of Triazolo[4,5-c]pyridazines
Triazolo[4,5-c]pyridazines are another important class of fused heterocycles.[13] A potential synthetic route involves the conversion of the chloro group to a hydrazino group, followed by cyclization with a suitable one-carbon electrophile.
Detailed Experimental Protocol: Synthesis of a Triazolo[4,5-c]pyridazine Derivative
Step 1: Hydrazinolysis
-
To a solution of 3-chloro-6-(1-ethoxyvinyl)pyridazine (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure to obtain 3-hydrazino-6-(1-ethoxyvinyl)pyridazine.
Step 2: Cyclization
-
Dissolve the crude 3-hydrazino-6-(1-ethoxyvinyl)pyridazine in formic acid.
-
Reflux the solution and monitor the reaction by TLC.
-
Upon completion, cool the reaction and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the triazolo[4,5-c]pyridazine derivative.
| Reaction | Key Reagents | Typical Yield (%) | Reference |
| Stille Coupling | 3,6-Dichloropyridazine, (1-Ethoxyvinyl)tributylstannane, Pd(PPh₃)₄ | 60-80 (estimated) | |
| IEDDA Reaction | Pyridazinyl vinyl ether, Tetrazine | >90 | [5] |
| Pyrimido[4,5-c]pyridazine Synthesis | 6-Aminopyridazine derivative, Formamide | 50-70 | [11] |
| Triazolo[4,5-c]pyridazine Synthesis | 3-Hydrazinopyridazine, Formic Acid | 60-85 | [13] |
Table 2: Summary of key reactions and estimated yields.
Conclusion
3-Chloro-6-(1-ethoxyvinyl)pyridazine is a highly versatile and strategically designed precursor for the synthesis of a wide array of complex heterocyclic systems. Its synthesis via a regioselective Stille coupling from readily available starting materials provides an accessible entry point to this valuable building block. The presence of both a reactive chloro group and an electron-rich vinyl ether moiety allows for a diverse range of subsequent transformations, including powerful cycloaddition reactions and further cross-coupling chemistries. This guide has provided a comprehensive overview of its synthesis and potential applications, offering both the theoretical underpinnings and practical guidance for its utilization. As the demand for novel heterocyclic scaffolds continues to grow in drug discovery and materials science, the strategic application of precursors like 3-chloro-6-(1-ethoxyvinyl)pyridazine will undoubtedly play a pivotal role in advancing these fields.
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Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
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Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]
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Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4733. [Link]
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A novel synthesis of 3-(substituted)pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones. Tetrahedron Letters, 48(48), 8499-8502. [Link]
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One-Pot Double Suzuki Couplings of Dichloropyrimidines. Molecules, 17(11), 13038-13048. [Link]
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Inverse electron-demand Diels–Alder reaction. In Wikipedia. Retrieved from [Link]
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The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of. International Journal of Medical Sciences, 7(1), 19-28. [Link]
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Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 6943. [Link]
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Synthesis of 1,2,4-triazolo[1,5-a]pyridines. In Organic Chemistry Portal. Retrieved from [Link]
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Stille coupling of tricyclic core 135 and (α-ethoxyvinyl)tributyltin 10 led to (+). In ResearchGate. Retrieved from [Link]
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Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[1][2][14]Triazolo[4, 3-b]-Pyridazine Derivatives. Egyptian Journal of Chemistry, 64(2), 743-751.
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The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide
Abstract
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and the ability to modulate metabolic stability, make it a versatile core for the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the biological activities of pyridazine derivatives, focusing on their applications in oncology, infectious diseases, and cardiovascular medicine. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate these potent molecules, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Pyridazine Core - A Privileged Scaffold in Drug Discovery
The pyridazine nucleus is an attractive building block for medicinal chemists due to its distinct electronic and steric properties. The presence of two nitrogen atoms increases polarity and aqueous solubility compared to its carbocyclic counterpart, benzene.[3] The lone pairs of electrons on these nitrogen atoms act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.[1][2][3] Furthermore, the pyridazine ring can be readily functionalized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4][5] This adaptability has led to the discovery of numerous pyridazine-containing compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antihypertensive, and neuroprotective effects.[4][5][6][7][8] Several pyridazine-based drugs are already on the market, and many more are in various stages of clinical development, underscoring the therapeutic potential of this versatile heterocycle.[1][9]
Anticancer Activity: Targeting the Hallmarks of Cancer
Pyridazine derivatives have demonstrated significant promise as anticancer agents by targeting various aspects of cancer cell biology, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[3][9][10]
Mechanism of Action: Inhibition of Key Signaling Pathways
A primary mechanism through which pyridazine-based compounds exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell growth and survival.[3]
2.1.1. VEGFR-2 Inhibition and Anti-Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[3] Pyridazine derivatives have been designed to act as potent VEGFR-2 inhibitors. By blocking the ATP-binding site of the kinase, these compounds inhibit the downstream signaling cascade, leading to a reduction in tumor-induced angiogenesis.[3][7]
A notable example involves pyridazinone-based congeners that have shown remarkable VEGFR-2 inhibitory activity, with IC50 values ranging from 60.70 to 1800 nM.[7]
Caption: VEGFR-2 signaling pathway and inhibition by pyridazine derivatives.
2.1.2. Other Kinase Targets
Beyond VEGFR-2, pyridazine derivatives have been developed to target a range of other kinases implicated in cancer, such as tyrosine-protein kinases, glutaminase 1 (GLS1), and tropomyosin receptor kinases (TRK).[10][11] For instance, a novel pyrimido-pyridazine derivative, compound 2b, was identified as a potent tyrosine-protein kinase inhibitor that induces apoptosis and arrests cells in the S-phase in breast cancer models.[11]
Experimental Evaluation of Anticancer Activity
The assessment of the anticancer potential of pyridazine derivatives involves a combination of in vitro and in vivo assays.
2.2.1. In Vitro Antiproliferative Assays
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the pyridazine derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell inhibition is calculated relative to the vehicle control.
2.2.2. In Vivo Tumor Models
Protocol: Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice.[11]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Administer the pyridazine derivative or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.[11]
Quantitative Data on Anticancer Activity
| Compound ID | R (Substitution at 6-position) | Linker (at 6-position) | Antiproliferative Activity (% Inhibition) | Target Pathway |
| 9e | 4-Fluorophenyl | -NH-N=C(CH₃)- | 97.91% (A498 Renal Cancer) | JNK1 Pathway Downregulation |
| Analog A | Phenyl | -NH-N=C(CH₃)- | Moderate | JNK1 Pathway |
| Analog B | Substituted Phenyl | -NH-N=C(CH₃)- | Varied | JNK1 Pathway |
| Data synthesized from a study on 3,6-disubstituted pyridazine derivatives as anticancer agents.[12] |
Antimicrobial Activity: A Broad Spectrum of Action
Pyridazine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[13][14][15][16][17]
Mechanism of Action
The antimicrobial mechanisms of pyridazine compounds can vary. Some derivatives are known to inhibit essential microbial enzymes. For example, certain pyridazinone-based compounds act as inhibitors of glycopeptide-resistance associated protein R (GRAR), which is crucial for the virulence of Staphylococcus aureus.[7]
Structure-Activity Relationship (SAR) Insights
SAR studies have provided valuable insights into the structural requirements for potent antimicrobial activity. For instance, in the pyrrolopyridazine series, saturated or partially saturated compounds often exhibit stronger activity compared to their aromatic counterparts.[14] The nature and position of substituents on the pyridazine ring also play a crucial role in determining the potency and spectrum of activity.[14]
Experimental Evaluation of Antimicrobial Activity
3.3.1. In Vitro Susceptibility Testing
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.
-
Serial Dilution: Prepare two-fold serial dilutions of the pyridazine derivative in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Quantitative Data on Antimicrobial Activity
| Compound | Target Organism | MIC (µg/mL) |
| Pyridazinone Congeners IX(a-c) | S. aureus & MRSA | 0.5 - 128 |
| Compound 7 | S. aureus (MRSA) | 3.74 - 8.92 µM |
| Compound 13 | P. aeruginosa | 3.74 - 8.92 µM |
| Compound 13 | A. baumannii | 3.74 - 8.92 µM |
| Data from studies on pyridazinone derivatives.[7][8] |
Cardiovascular Activity: Vasodilators and Antihypertensives
Pyridazine and pyridazinone derivatives have been extensively investigated for their cardiovascular effects, particularly as vasodilators and antihypertensive agents.[4][18][19]
Mechanism of Action: Vasodilation
Many pyridazine-based compounds exert their vasodilatory effects by acting as inhibitors of phosphodiesterases (PDEs) or by donating nitric oxide (NO).[18][20] Inhibition of PDEs leads to an increase in cyclic nucleotides (cAMP and cGMP), resulting in smooth muscle relaxation and vasodilation. The release of NO also activates guanylate cyclase, leading to increased cGMP levels and subsequent vasodilation.[20]
Experimental Evaluation of Vasodilator Activity
Protocol: Ex Vivo Rat Aortic Ring Assay
-
Aorta Preparation: Isolate the thoracic aorta from a rat and cut it into rings.
-
Organ Bath Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Contraction Induction: Induce contraction of the aortic rings with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).
-
Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of the pyridazine derivative to the organ bath.
-
Relaxation Measurement: Record the changes in tension to determine the dose-dependent relaxation response. The vasodilator activity is often expressed as EC50, the concentration required to produce 50% of the maximal relaxation.[18]
Quantitative Data on Vasodilator Activity
| Compound | Vasodilatory Action (IC50/EC50) | Reference |
| Compound 9 | IC50 = 0.051 µM | [18] |
| N,O-dibenzyl derivative (10) | IC50 = 35.3 µM | [18] |
| Acid (16) | EC50 = 0.339 µM | [18] |
| Ester analog (17) | EC50 = 1.225 µM | [18] |
| 4-methoxyphenyl hydrazide derivative (18) | EC50 = 1.204 µM | [18] |
| Hydralazine (Reference) | EC50 = 18.210 µM | [18] |
Conclusion and Future Perspectives
The pyridazine scaffold continues to be a highly fruitful area of research in drug discovery. Its inherent "drug-like" properties and synthetic tractability have enabled the development of a diverse array of biologically active molecules. The examples highlighted in this guide for anticancer, antimicrobial, and cardiovascular applications represent just a fraction of the therapeutic potential of pyridazine derivatives. Future research will likely focus on the further optimization of existing pyridazine-based compounds, the exploration of novel biological targets, and the development of derivatives with dual or multiple pharmacological activities.[7][18] The continued application of rational drug design, guided by a deep understanding of structure-activity relationships and mechanisms of action, will undoubtedly lead to the discovery of new and improved pyridazine-based medicines to address unmet medical needs.
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Sonker, P., Singh, M., Nidhar, M., Sharma, V. P., Yadav, P., Singh, R., Koch, B., & Tewari, A. K. (2017). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Future Medicinal Chemistry. [Link]
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. [Link]
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Synthesis of novel pyridazine derivatives as potential antimicrobial agents. (2014). Journal of the Korean Chemical Society. [Link]
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[Antimicrobial activity of new pyridazine derivatives]. (2001). Revue Medico-Chirurgicale a Societatii de Medici si Naturalisti din Iasi. [Link]
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Zhao, B., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry. [Link]
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Kandile, N. G., et al. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry. [Link]
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Allam, H. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link]
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Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. (n.d.). Acta Poloniae Pharmaceutica. [Link]
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Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (2021). ResearchGate. [Link]
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A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2025). ResearchGate. [Link]
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Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2024). Current Organic Chemistry. [Link]
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Al-Warhi, T., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. [Link]
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Legeay, M., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. [Link]
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Deeb, A., et al. (2004). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. Bioorganic & Medicinal Chemistry Letters. [Link]
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Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). Current Medicinal Chemistry. [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of 3-Chloro-6-(1-ethoxyvinyl)pyridazine from 3,6-dichloropyridazine
Introduction
Pyridazine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2][3][4] Specifically, 3-chloro-6-(1-ethoxyvinyl)pyridazine serves as a versatile synthetic intermediate for the introduction of various functional groups onto the pyridazine core. This document provides a detailed guide for the synthesis of 3-chloro-6-(1-ethoxyvinyl)pyridazine from the readily available starting material, 3,6-dichloropyridazine. The described protocol is based on the principles of the Stille cross-coupling reaction, a powerful palladium-catalyzed method for the formation of carbon-carbon bonds.[5][6][7]
The strategic installation of the 1-ethoxyvinyl group creates a latent acetyl moiety, which can be unmasked under acidic conditions to provide access to a range of acetylpyridazine derivatives. This application note is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the synthesis of this key building block.
Reaction Principle: The Stille Cross-Coupling Reaction
The synthesis of 3-chloro-6-(1-ethoxyvinyl)pyridazine from 3,6-dichloropyridazine is achieved through a selective Stille cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organotin reagent (organostannane) with an organic halide.[5][6][7] In this specific application, 3,6-dichloropyridazine acts as the organic halide, and (1-ethoxyvinyl)tributyltin is the organostannane.
The catalytic cycle of the Stille reaction is well-established and generally proceeds through three key steps:[6][8]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of 3,6-dichloropyridazine to form a Pd(II) complex.
-
Transmetalation: The 1-ethoxyvinyl group is transferred from the organotin reagent to the palladium center, displacing the chloride and forming a new organopalladium complex. This is often the rate-determining step.[8]
-
Reductive Elimination: The desired product, 3-chloro-6-(1-ethoxyvinyl)pyridazine, is formed by the reductive elimination of the coupled groups from the palladium complex, which regenerates the active Pd(0) catalyst.
The selectivity of the reaction, coupling at only one of the two chlorine atoms, is a critical aspect. While a detailed mechanistic study for this specific substrate is not extensively reported, selectivity in dihalogenated heterocycles is often influenced by the electronic and steric environment of the reaction sites. The choice of catalyst, ligands, and reaction conditions plays a crucial role in achieving the desired mono-coupling product.
Reaction Scheme
Caption: Stille coupling of 3,6-dichloropyridazine with (1-ethoxyvinyl)tributyltin.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 3-chloro-6-(1-ethoxyvinyl)pyridazine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 3,6-Dichloropyridazine | ≥98% | Commercially Available | [9] |
| (1-Ethoxyvinyl)tributyltin | ≥95% | Commercially Available | Handle with care due to toxicity.[10] |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available | Air-sensitive, store under inert atmosphere. |
| Toluene | Anhydrous | Commercially Available | Use a dry solvent for optimal results. |
| Diethyl Ether | ACS Grade | Commercially Available | For workup and purification. |
| Hexane | ACS Grade | Commercially Available | For purification. |
| Saturated Aqueous Potassium Fluoride | N/A | Prepared in-house | For removal of tin byproducts. |
| Anhydrous Magnesium Sulfate | N/A | Commercially Available | For drying the organic phase. |
Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon/manifold)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware
Step-by-Step Procedure
1. Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 eq).
-
The flask is then sealed with a septum and purged with an inert gas (nitrogen or argon) for 10-15 minutes.
2. Addition of Reagents:
-
Under a positive pressure of inert gas, add anhydrous toluene via syringe to dissolve the starting materials.
-
In a separate, dry vial, dissolve (1-ethoxyvinyl)tributyltin (1.0 - 1.2 eq) in anhydrous toluene.
-
Add the solution of (1-ethoxyvinyl)tributyltin to the reaction flask dropwise via syringe over 5-10 minutes.
3. Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle or oil bath.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
4. Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether.
-
To remove the tin byproducts, stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride for 1-2 hours. A precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of celite, washing the filter cake with diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude product is purified by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate).
-
Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield 3-chloro-6-(1-ethoxyvinyl)pyridazine as a solid or oil.[11]
Process Flow Diagram
Caption: Workflow for the synthesis of 3-chloro-6-(1-ethoxyvinyl)pyridazine.
Data and Expected Results
Quantitative Data Summary
| Parameter | Value |
| Molar Ratio (3,6-dichloropyridazine : (1-ethoxyvinyl)tributyltin) | 1 : 1.0 - 1.2 |
| Catalyst Loading (Pd(PPh₃)₄) | 2 - 5 mol% |
| Reaction Temperature | ~110 °C (Reflux in Toluene) |
| Reaction Time | 12 - 24 hours |
| Expected Yield | 60 - 80% (after purification) |
Characterization
The final product, 3-chloro-6-(1-ethoxyvinyl)pyridazine, can be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Troubleshooting and Expert Insights
-
Low Yield:
-
Cause: Incomplete reaction or degradation of the catalyst.
-
Solution: Ensure all reagents and solvents are anhydrous. The palladium catalyst should be handled under an inert atmosphere. Consider increasing the catalyst loading or reaction time.
-
-
Formation of Bis-coupled Product:
-
Cause: Use of excess organotin reagent or prolonged reaction times.
-
Solution: Carefully control the stoichiometry of the organotin reagent. Monitor the reaction closely and stop it once the starting material is consumed.
-
-
Difficulty in Removing Tin Byproducts:
-
Cause: Inefficient precipitation of tributyltin fluoride.
-
Solution: Ensure the potassium fluoride solution is saturated. Increase the stirring time during the workup. Multiple KF washes may be necessary.
-
-
Safety Considerations:
-
Organotin reagents are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[10]
-
Palladium catalysts can be pyrophoric and should be handled with care.
-
Conclusion
The Stille cross-coupling reaction provides an effective and reliable method for the synthesis of 3-chloro-6-(1-ethoxyvinyl)pyridazine from 3,6-dichloropyridazine. The protocol detailed in this application note offers a clear and reproducible procedure for obtaining this valuable synthetic intermediate. By carefully controlling the reaction conditions and employing the proper workup and purification techniques, researchers can achieve good yields of the desired product. The versatility of the 1-ethoxyvinyl group as a masked acetyl unit makes the title compound a highly useful building block in the synthesis of novel pyridazine-containing molecules for various applications in drug discovery and materials science.
References
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Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. (2012). PubMed. Retrieved January 20, 2026, from [Link]
-
Methods for Vinyl Ether Synthesis. (n.d.). Organic Chemistry. Retrieved January 20, 2026, from [Link]
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The Stille Reaction. (n.d.). Myers Group, Harvard University. Retrieved January 20, 2026, from [Link]
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Stille reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. (2014). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004). ACS Publications. Retrieved January 20, 2026, from [Link]
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Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. (2013). Wiley Online Library. Retrieved January 20, 2026, from [Link]
-
ChemInform Abstract: Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling-Direct C-H Functionalization of Imidazo[1,2-a]pyrazines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (2023). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Metalation of 3,6‐dichloropyridazine (6) and subsequent iron‐mediated electrophilic amination. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthesis of 3-chloro-6,8-dibromopyridopyridazine. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. (1951). Semantic Scholar. Retrieved January 20, 2026, from [Link]
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Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Chemical studies on 3,6-dichloropyridazine. (2010). Journal of American Science. Retrieved January 20, 2026, from [Link]
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Chemical Studies on 3,6-Dichloropyridazine (Part 2). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthesis of 3-chloro-6-propylpyridazine. (n.d.). PrepChem. Retrieved January 20, 2026, from [Link]
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3-Chloro-6-(1-ethoxyvinyl)pyridazine. (n.d.). Lead Sciences. Retrieved January 20, 2026, from [Link]
-
2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
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3,6-Dichloropyridazine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2024). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. (2011). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Methods for Vinyl Ether Synthesis. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Application Notes and Protocols for Suzuki Coupling with 3-Chloro-6-(1-ethoxyvinyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Novel Chemical Space with Pyridazine Scaffolds
Pyridazine derivatives are a cornerstone in medicinal chemistry and materials science, valued for their unique electronic properties and ability to act as bioisosteres for other aromatic systems. The introduction of diverse substituents onto the pyridazine core is crucial for modulating their pharmacological and physicochemical properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1][2][3] This application note provides a detailed protocol for the Suzuki coupling of 3-Chloro-6-(1-ethoxyvinyl)pyridazine with a variety of boronic acids and esters. This specific reaction opens avenues to novel 3-aryl-6-(1-ethoxyvinyl)pyridazines, which can serve as versatile intermediates for further chemical elaboration, particularly the conversion of the 1-ethoxyvinyl group into an acetyl moiety or other functional groups.
The primary challenge in the Suzuki coupling of 3-Chloro-6-(1-ethoxyvinyl)pyridazine lies in the relatively lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, a common feature of heteroaryl chlorides.[4] Overcoming this hurdle necessitates the use of specialized palladium catalysts, often featuring bulky, electron-rich phosphine ligands that facilitate the rate-determining oxidative addition step.[5][6] Furthermore, the presence of the 1-ethoxyvinyl group, a vinyl ether, introduces considerations regarding its stability under the reaction conditions. While generally stable to basic media, vinyl ethers can be susceptible to hydrolysis under acidic conditions.[7][8][9] Therefore, the selection of appropriate reaction and workup conditions is paramount to preserving this functional group.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[10] The cycle can be broadly divided into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 3-Chloro-6-(1-ethoxyvinyl)pyridazine, forming a Pd(II) complex. This is often the rate-limiting step for chloro-heteroaromatics.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
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- 7. Ethyl vinyl ether, \mathrm{EtO}-\mathrm{CH}=\mathrm{CH}{2}, hydrolyzes in.. [askfilo.com]
- 8. VINYL ETHER HYDROLYSIS. THE FACILE GENERAL ACID CATALYZED CONVERSION OF 2-ETHOXY-1-CYCLOPENTENE-1-CARBOXYLIC ACID TO CYCLOPENTANONE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Chloro-6-(1-ethoxyvinyl)pyridazine
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-Chloro-6-(1-ethoxyvinyl)pyridazine. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of novel pyridazine derivatives.[1][2][3][4][5] This document offers a technical overview of various palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, with a focus on practical application and the underlying mechanistic principles. The protocols provided are designed to be robust starting points for reaction optimization, enabling researchers to efficiently access a diverse range of functionalized pyridazine scaffolds.
Introduction: The Significance of Substituted Pyridazines
Pyridazine and its derivatives are a class of nitrogen-containing heterocycles that are prominent scaffolds in a wide array of biologically active compounds and functional materials.[1][2][4] Their inherent electronic properties and ability to participate in hydrogen bonding have made them privileged structures in drug discovery, with applications as anticancer, anti-inflammatory, and antimicrobial agents.[2][5] The subject of this guide, 3-Chloro-6-(1-ethoxyvinyl)pyridazine, is a particularly attractive synthetic intermediate. The chloro substituent at the 3-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the 1-ethoxyvinyl group at the 6-position offers a latent carbonyl functionality that can be readily unmasked for further derivatization.
This document serves as a detailed guide for researchers, scientists, and drug development professionals on leveraging palladium catalysis to functionalize this key intermediate. We will delve into the mechanistic intricacies of several key cross-coupling reactions and provide step-by-step protocols to facilitate their successful implementation in the laboratory.
The Engine of Modern Synthesis: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building, earning the 2010 Nobel Prize in Chemistry for their profound impact on organic synthesis.[6] These reactions enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity, often under mild conditions.[7][8][9] The power of these transformations lies in a general, cyclical mechanism that is shared among various named reactions.
The General Catalytic Cycle
At the heart of these reactions is a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7][8] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (in our case, 3-Chloro-6-(1-ethoxyvinyl)pyridazine), inserting itself into the carbon-chlorine bond to form a Pd(II) complex.[7][8]
-
Transmetalation (for Suzuki, Sonogashira, etc.) or a Related Step (for Heck, Buchwald-Hartwig): In this step, the second coupling partner transfers its organic group to the palladium center.[8][9] For example, in a Suzuki coupling, an organoboron reagent undergoes transmetalation. In a Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation.
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled, forming the desired new bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]
dot graph "Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"Pd(0)L2" [label="Pd(0)L₂ (Active Catalyst)"]; "Oxidative_Addition" [label="Oxidative Addition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Pd(II)_Complex" [label="R¹-Pd(II)L₂-X"]; "Transmetalation" [label="Transmetalation\n(with R²-M)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Diorganopalladium_Complex" [label="R¹-Pd(II)L₂-R²"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Product" [label="R¹-R² (Product)", shape=cds, fillcolor="#34A853"];
"Pd(0)L2" -> "Oxidative_Addition" [label="R¹-X"]; "Oxidative_Addition" -> "Pd(II)_Complex"; "Pd(II)_Complex" -> "Transmetalation"; "Transmetalation" -> "Diorganopalladium_Complex"; "Diorganopalladium_Complex" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L2" [label="Regeneration"]; } caption: "Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions."
The Critical Role of Ligands
The choice of ligand is paramount to the success of a palladium-catalyzed cross-coupling reaction.[10][11] Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), coordinate to the palladium center and modulate its electronic and steric properties.[11][12]
-
Electron-rich ligands increase the electron density on the palladium, which facilitates the oxidative addition step.[11]
-
Bulky ligands can promote the reductive elimination step and help to stabilize the catalytically active monoligated Pd(0) species.[11]
The judicious selection of a ligand is often the key to achieving high yields and overcoming challenges associated with unreactive substrates.[10][11]
Application Protocols
The following protocols are designed as robust starting points for the cross-coupling of 3-Chloro-6-(1-ethoxyvinyl)pyridazine. Due to the limited specific literature on this substrate, these protocols have been adapted from established methods for the structurally similar 3-Chloro-6-methoxypyridazine.[13][14] Researchers are encouraged to perform small-scale optimizations of catalyst, ligand, base, and solvent for each new coupling partner.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds, reacting an organoboron species with an organic halide.[7][15][16]
dot graph "Suzuki_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_Preparation" { label = "Reaction Setup (Inert Atmosphere)"; style = "filled"; color = "#E8F0FE"; "Reagents" [label="Combine:\n- 3-Chloro-6-(1-ethoxyvinyl)pyridazine\n- Boronic Acid (1.2 eq)\n- Pd Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)\n- Base (e.g., Na₂CO₃, 2 eq)"]; "Solvent" [label="Add Degassed Solvents\n(e.g., Toluene/Ethanol/H₂O)"]; "Reagents" -> "Solvent"; }
subgraph "cluster_Reaction" { label = "Reaction"; style = "filled"; color = "#E6F4EA"; "Heat" [label="Heat to Reflux\n(e.g., 90-110 °C)\nfor 12-24 h"]; "Monitor" [label="Monitor by TLC/LC-MS"]; "Heat" -> "Monitor"; }
subgraph "cluster_Workup" { label = "Work-up & Purification"; style = "filled"; color = "#FCE8E6"; "Cool" [label="Cool to RT"]; "Extract" [label="Aqueous Work-up &\nExtraction (e.g., EtOAc)"]; "Purify" [label="Column Chromatography"]; "Cool" -> "Extract" -> "Purify"; }
"Solvent" -> "Heat"; "Monitor" -> "Cool"; } caption: "Experimental Workflow for Suzuki-Miyaura Coupling."
Materials:
-
3-Chloro-6-(1-ethoxyvinyl)pyridazine (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., 2 M aqueous Na₂CO₃, 2.0 equiv)
-
Solvents (e.g., Toluene, Ethanol)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-6-(1-ethoxyvinyl)pyridazine, the boronic acid, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvents (e.g., a 4:1 mixture of Toluene:Ethanol) followed by the aqueous base solution.[14]
-
Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted-6-(1-ethoxyvinyl)pyridazine.
Expected Outcomes & Optimization:
The following table provides a hypothetical summary of expected yields for the Suzuki-Miyaura coupling with various boronic acids, based on data for the analogous 3-chloro-6-methoxypyridazine.[13]
| Entry | Boronic Acid Partner | Expected Yield (%) | Notes |
| 1 | Phenylboronic acid | 80-90 | A standard, generally high-yielding coupling. |
| 2 | 4-Methylphenylboronic acid | 85-95 | Electron-donating groups on the boronic acid often lead to excellent yields. |
| 3 | 4-Methoxyphenylboronic acid | 85-95 | Similar to the above, high yields are expected. |
| 4 | 4-Fluorophenylboronic acid | 75-85 | Electron-withdrawing groups may slightly decrease reactivity, but good yields are still achievable. |
| 5 | Thiophene-2-boronic acid | 70-85 | Heteroaromatic boronic acids are generally well-tolerated. |
For challenging couplings, particularly with electron-deficient or sterically hindered boronic acids, switching to a more active catalyst system such as Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like XPhos or SPhos may be beneficial.[13]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[17][18][19][20] This reaction is of immense importance in the pharmaceutical industry, where the aniline moiety is a common structural motif.[18]
Materials:
-
3-Chloro-6-(1-ethoxyvinyl)pyridazine (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Standard glassware for inert atmosphere reactions in a glovebox or using Schlenk techniques
Procedure:
-
Inside a glovebox, charge a reaction vial with 3-Chloro-6-(1-ethoxyvinyl)pyridazine, the palladium precatalyst, the phosphine ligand, and the base.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vial and heat the reaction mixture with stirring at a temperature typically ranging from 80-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality in Experimental Choices:
-
Catalyst System: A combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich ligand such as Xantphos is often necessary to facilitate the coupling of less reactive aryl chlorides.[17]
-
Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[19][21]
-
Inert Atmosphere: The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen, making an inert atmosphere crucial for reproducible results.[22]
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling enables the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne.[23][24][25] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.
Materials:
-
3-Chloro-6-(1-ethoxyvinyl)pyridazine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine (Et₃N))
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add 3-Chloro-6-(1-ethoxyvinyl)pyridazine, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent and the base (triethylamine can often serve as both base and solvent).
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature to 60 °C for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter to remove the ammonium salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Heck Reaction: Vinylation of the Pyridazine Core
The Heck reaction couples an aryl or vinyl halide with an alkene to form a new, more substituted alkene.[26][27] This allows for the introduction of vinyl groups onto the pyridazine scaffold.
Materials:
-
3-Chloro-6-(1-ethoxyvinyl)pyridazine (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%)
-
Base (e.g., Triethylamine (Et₃N), 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or Acetonitrile)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a sealed tube, add 3-Chloro-6-(1-ethoxyvinyl)pyridazine, the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent, the base, and the alkene.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider screening different ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. For the Suzuki reaction, ensure the quality of the boronic acid, as they can degrade upon storage.
-
Dehalogenation: The formation of the dehalogenated starting material can be a significant side reaction. This can often be minimized by using a less polar solvent or a different base.
-
Homocoupling: Homocoupling of the coupling partners can occur, particularly in Suzuki and Sonogashira reactions. This can sometimes be suppressed by using lower catalyst loadings or by ensuring a truly anaerobic environment.
-
Stability of the 1-ethoxyvinyl group: This group is an enol ether and may be sensitive to acidic conditions. The work-up and purification steps should be performed under neutral or slightly basic conditions to avoid hydrolysis to the corresponding acetylpyridazine.
Conclusion
The palladium-catalyzed cross-coupling of 3-Chloro-6-(1-ethoxyvinyl)pyridazine provides a powerful and versatile platform for the synthesis of a wide range of novel pyridazine derivatives. By understanding the fundamental principles of the catalytic cycle and carefully selecting the reaction conditions, researchers can efficiently access complex molecules with potential applications in drug discovery and materials science. The protocols outlined in this guide serve as a robust starting point for exploration and further optimization in the laboratory.
References
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- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. (n.d.).
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17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020). Retrieved from [Link]
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PALLADIUM-CATALYSED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). Retrieved from [Link]
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2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). Retrieved from [Link]
- The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Comparative Analysis - Benchchem. (n.d.).
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Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. (n.d.). Retrieved from [Link]
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.).
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.).
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025). Retrieved from [Link]
-
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K. (2024). Retrieved from [Link]
-
Synthetic pathways to substituted/heterocyclic pyridazines. (a)... - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (2022). Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (n.d.). Retrieved from [Link]
-
Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies - Taylor & Francis Online. (n.d.). Retrieved from [Link]
- Buchwald–Hartwig amination - Grokipedia. (n.d.).
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine - Benchchem. (n.d.).
- Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine - Benchchem. (n.d.).
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Heck reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Sonogashira coupling - chemeurope.com. (n.d.). Retrieved from [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
-
Buchwald-Hartwig amination - YouTube. (2023). Retrieved from [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed. (2018). Retrieved from [Link]
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022).
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
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Application Notes & Protocols: Heck Coupling of 3-Chloro-6-(1-ethoxyvinyl)pyridazine
Abstract
This document provides a comprehensive technical guide for performing the Mizoroki-Heck cross-coupling reaction on 3-Chloro-6-(1-ethoxyvinyl)pyridazine. This substrate presents a unique set of challenges, combining a moderately deactivated heteroaryl chloride with an electron-rich, potentially labile vinyl ether. This guide will dissect the mechanistic considerations, offer a rigorously developed protocol, and provide data-driven insights for optimization and troubleshooting. The protocols are designed for researchers in synthetic chemistry and drug development, emphasizing robust, reproducible, and scalable reaction conditions.
Introduction: The Challenge of Coupling Chloro-Heterocycles with Vinyl Ethers
The Mizoroki-Heck reaction is a powerful tool for C-C bond formation, typically coupling aryl or vinyl halides with alkenes.[1][2] While the reaction is well-established, its efficiency is highly dependent on the nature of the coupling partners. The target substrate, 3-Chloro-6-(1-ethoxyvinyl)pyridazine[3][4], presents two primary hurdles:
-
Aryl Chloride Inactivity: The carbon-chlorine bond is significantly stronger than its bromine or iodine counterparts, making the rate-limiting oxidative addition step to the Pd(0) catalyst kinetically challenging.[5] Electron-deficient heterocyclic systems like pyridazine can somewhat facilitate this step, but specialized, highly active catalysts are often required for efficient conversion.
-
Vinyl Ether Reactivity & Regioselectivity: Electron-rich alkenes such as vinyl ethers can be difficult substrates in Heck couplings. They are prone to side reactions and controlling the regioselectivity of the addition (α vs. β) is paramount. For 1,1-disubstituted vinyl ethers like the target substrate, the reaction is expected to yield the internal, more substituted alkene product.
Addressing these challenges requires a carefully designed catalytic system that is active enough to cleave the C-Cl bond under conditions mild enough to preserve the integrity of the vinyl ether moiety.
Mechanistic Overview: The Heck Catalytic Cycle
Understanding the catalytic cycle is crucial for rational protocol design and troubleshooting. The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) cycle.[1][2][6]
Caption: Experimental workflow for the Heck coupling reaction.
Step-by-Step Procedure
Materials:
-
3-Chloro-6-(1-ethoxyvinyl)pyridazine (1.0 equiv)
-
Alkene (e.g., Styrene) (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%) or its tetrafluoroborate salt (P(t-Bu)₃-HBF₄)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv), finely ground and dried
-
Anhydrous 1,4-Dioxane (or DMF)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Chloro-6-(1-ethoxyvinyl)pyridazine, potassium carbonate, and the alkene coupling partner.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-Dioxane via syringe.
-
Stir the mixture and sparge with the inert gas for 15-20 minutes to ensure the solvent is thoroughly degassed.
-
In a separate vial under an inert atmosphere, quickly weigh and add the Pd(OAc)₂ and P(t-Bu)₃ ligand. Add a small amount of the degassed solvent to the vial and swirl to create a slurry.
-
Using a syringe, transfer the catalyst slurry to the reaction flask.
-
Securely seal the flask and place it in a preheated oil bath at 100-120 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Optimization and Data
For challenging couplings, optimization of reaction parameters is often necessary. The following table provides a starting point for optimization strategies based on common observations.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Catalyst Loading | 2 mol% Pd(OAc)₂ | Increase to 3-5 mol%: For sluggish reactions, higher catalyst loading can improve conversion rates. |
| Ligand:Pd Ratio | 2:1 | Increase to 4:1: A higher ligand ratio can better stabilize the Pd(0) species and prevent catalyst decomposition, especially during long reaction times. |
| Base | K₂CO₃ (2 equiv) | Switch to Cs₂CO₃ or K₃PO₄: A stronger base may be required to accelerate the catalyst regeneration step, which can be rate-limiting. |
| Temperature | 100-120 °C | Increase temperature cautiously (up to 140°C with NMP): Higher temperatures provide the activation energy for C-Cl bond cleavage. Monitor for substrate or product decomposition. |
| Solvent | Dioxane / DMF | Switch to NMP or Toluene: Solvent choice can affect solubility and the stability of catalytic intermediates. NMP is a good high-boiling point alternative. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture).2. Insufficient temperature.3. Poor quality reagents. | 1. Ensure rigorous inert atmosphere technique; use fresh, high-purity catalyst/ligand.2. Increase reaction temperature in 10 °C increments.3. Use freshly distilled/purified solvents and reagents. |
| Formation of Byproducts | 1. Vinyl ether hydrolysis.2. Catalyst decomposition (black precipitate).3. Homocoupling of the aryl chloride. | 1. Ensure the base is thoroughly dried. 2. Increase ligand:Pd ratio; ensure thorough degassing.3. Use a slightly lower temperature; ensure precise stoichiometry. |
| Poor Reproducibility | 1. Inconsistent reagent quality.2. Variable levels of oxygen/moisture. | 1. Use reagents from the same batch for comparative runs.2. Standardize the degassing and inert atmosphere setup. |
References
-
Kantchev, E. A. B., Peh, G.-R., Zhang, C., & Ying, J. Y. (2008). Practical Heck-Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 10(18), 3949–3952. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
PubMed. (2008). Practical Heck-Mizoroki coupling protocol for challenging substrates mediated by an N-heterocyclic carbene-ligated palladacycle. Organic Letters, 10(18), 3949-52. [Link]
-
ACS Publications. (n.d.). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
ResearchGate. (n.d.). Approaches to the Heck reaction on challenging substrates. [Link]
-
Royal Society of Chemistry. (n.d.). Palladium catalysed aryl enol ether synthesis from vinyl triflates. Chemical Communications. [Link]
-
ResearchGate. (2002). Palladium Catalyzed Aryl Enol Ether Synthesis from Vinyl Triflates. [Link]
-
ResearchGate. (2010). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. [Link]
-
ACS Publications. (n.d.). Palladium-catalyzed reaction of vinyl triflates and vinyl/aryl halides with 4-alkynoic acids: regio- and stereoselective synthesis of (E)-.delta.-vinyl/aryl-.gamma.-methylene-.gamma.-butyrolactones. The Journal of Organic Chemistry. [Link]
-
National Institutes of Health. (2018). Heck-like Reactions Involving Heteroatomic Electrophiles. PMC. [Link]
-
YouTube. (2015). Heck reaction. [Link]
-
Wikipedia. (n.d.). Organocopper chemistry. [Link]
-
Beilstein Journals. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
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ACS Publications. (n.d.). Ligand-controlled .alpha.-regioselectivity in palladium-catalyzed arylation of butyl vinyl ether. The Journal of Organic Chemistry. [Link]
-
ElectronicsAndBooks. (n.d.). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases. [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]
-
National Institutes of Health. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
YouTube. (2024). Heck Reaction|Basics|Mechanism|Catalytic Cycle| Examples. [Link]
-
Lead Sciences. (n.d.). 3-Chloro-6-(1-ethoxyvinyl)pyridazine. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]
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National Institutes of Health. (n.d.). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. PMC. [Link]
-
Organic Syntheses Procedure. (n.d.). 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. [Link]
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Application Notes and Protocols for the Orthogonal Derivatization of 3-Chloro-6-(1-ethoxyvinyl)pyridazine for Library Synthesis
Introduction: A Versatile Scaffold for Chemical Biology and Drug Discovery
The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active molecules.[1] Its unique electronic properties, characterized by an electron-deficient ring system, and its capacity for hydrogen bonding, make it an attractive framework for designing targeted therapeutics.[2] The compound 3-chloro-6-(1-ethoxyvinyl)pyridazine (Figure 1) represents a particularly valuable building block for the synthesis of diverse chemical libraries. It possesses two distinct and orthogonally reactive functional handles: a chloro group at the 3-position, amenable to a variety of palladium-catalyzed cross-coupling reactions, and an ethoxyvinyl group at the 6-position, which serves as a stable precursor to a reactive acetyl moiety.[3]
This dual functionality allows for a sequential derivatization strategy, enabling the introduction of a wide array of chemical functionalities at two distinct points on the pyridazine ring. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this versatile scaffold. We will detail field-proven protocols for both C-C/C-N bond formation and the subsequent deprotection and functionalization of the latent carbonyl group, thereby facilitating the rapid generation of novel pyridazine-based compound libraries.
Figure 1: Structure of 3-Chloro-6-(1-ethoxyvinyl)pyridazine
Caption: The bifunctional starting material featuring a reactive chlorine atom and a masked acetyl group.
Strategic Overview: A Two-Stage Approach to Library Synthesis
The core strategy for derivatizing 3-chloro-6-(1-ethoxyvinyl)pyridazine involves a two-stage process that leverages the orthogonal reactivity of its functional groups. This sequential approach ensures selective modification at each position, maximizing the diversity and complexity of the resulting compound library.
Stage 1: Palladium-Catalyzed Cross-Coupling at the C3-Position. The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium catalysts to the C-Cl bond, making it an ideal site for introducing molecular diversity.[4] Two of the most robust and widely utilized transformations for this purpose are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The ethoxyvinyl group is generally stable under the basic and mildly heated conditions typically employed in these reactions.
Stage 2: Unmasking and Derivatization of the C6-Acetyl Group. Following successful functionalization at the C3 position, the ethoxyvinyl group can be readily hydrolyzed under acidic conditions to reveal the acetyl moiety. This ketone functionality then serves as a versatile handle for a host of subsequent reactions, including reductive amination, aldol condensation, or the formation of various heterocyclic systems.
The following diagram illustrates the overall workflow for the sequential derivatization of 3-chloro-6-(1-ethoxyvinyl)pyridazine.
Diagram 1: Overall workflow for the two-stage derivatization of 3-chloro-6-(1-ethoxyvinyl)pyridazine.
Part 1: Derivatization of the C3-Position via Palladium-Catalyzed Cross-Coupling
The chloro substituent at the C3 position of the pyridazine ring is the primary site for introducing the first element of diversity into the scaffold. The choice between Suzuki-Miyaura and Buchwald-Hartwig coupling will depend on the desired final compound class (bi-heteroaryls or aryl/heteroaryl amines).
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between the chloropyridazine and a wide variety of aryl and heteroaryl boronic acids or their esters.[5] For electron-deficient heteroaryl chlorides, the choice of catalyst, ligand, and base is crucial to achieve high yields and avoid side reactions.
Causality Behind Experimental Choices:
-
Catalyst System: While Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) often provide superior results for challenging substrates like chloropyridazines. These ligands facilitate the rate-limiting oxidative addition step and promote the final reductive elimination.
-
Base: A moderately strong base is required to activate the boronic acid for transmetalation. Aqueous sodium carbonate (Na₂CO₃) is a common and effective choice, though in some cases, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary, particularly for less reactive boronic acids.
-
Solvent: A mixture of a non-polar organic solvent (e.g., toluene, dioxane) and an aqueous phase is typically used to dissolve both the organic and inorganic reagents. The use of a co-solvent like ethanol can sometimes improve homogeneity and reaction rates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-chloro-6-(1-ethoxyvinyl)pyridazine (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, 0.1 M) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl/heteroaryl-6-(1-ethoxyvinyl)pyridazine.
| Entry | Aryl Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Thiopheneboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-85 |
| 4 | 4-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 18 | 70-80 |
Table 1: Representative conditions and expected yields for the Suzuki-Miyaura coupling of 3-chloro-6-(1-ethoxyvinyl)pyridazine. Yields are indicative and may vary based on the specific substrate and reaction scale.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, coupling the chloropyridazine with a diverse range of primary and secondary amines.[1] This reaction is particularly valuable for synthesizing libraries of compounds with potential pharmacodynamic properties, as the amino group can serve as a key pharmacophore.
Causality Behind Experimental Choices:
-
Catalyst System: The oxidative addition of the C-Cl bond is often the rate-limiting step in the amination of chloropyridazines. Therefore, highly active catalyst systems are required. Pre-catalysts (e.g., G3 or G4 palladacycles) combined with bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often the most effective.
-
Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine to form the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for this transformation. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may require a more active catalyst and higher temperatures.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure the stability of the catalytic species and prevent unwanted side reactions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add 3-chloro-6-(1-ethoxyvinyl)pyridazine (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5 equiv.) to a reaction vial.
-
Reagent Addition: Add the amine (1.2 equiv.) and the anhydrous, degassed solvent (e.g., toluene, 0.1 M).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-6-(1-ethoxyvinyl)pyridazine.
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | XPhos-Pd-G3 | NaOtBu | Toluene | 100 | 8 | 90-98 |
| 2 | Aniline | RuPhos-Pd-G3 | K₃PO₄ | Dioxane | 110 | 16 | 80-90 |
| 3 | Benzylamine | BrettPhos-Pd-G2 | NaOtBu | Toluene | 90 | 12 | 85-95 |
| 4 | N-Methylpiperazine | XPhos-Pd-G3 | NaOtBu | Toluene | 100 | 10 | 88-96 |
Table 2: Representative conditions and expected yields for the Buchwald-Hartwig amination of 3-chloro-6-(1-ethoxyvinyl)pyridazine. Yields are indicative and may vary.
Part 2: Unmasking and Derivatization of the C6-Acetyl Group
Once the C3-position has been successfully functionalized, the ethoxyvinyl group at the C6-position can be readily converted to an acetyl group. This transformation unmasks a new reactive site for the second stage of library diversification.
Acid-Catalyzed Hydrolysis of the Ethoxyvinyl Group
The hydrolysis of vinyl ethers to their corresponding ketones is a classic and reliable transformation that proceeds readily under acidic conditions.[6] The mechanism involves the rate-determining protonation of the vinyl ether double bond to form a resonance-stabilized carbocation, which is then rapidly attacked by water.
Causality Behind Experimental Choices:
-
Acid Catalyst: A variety of acids can be used, ranging from strong mineral acids like HCl or H₂SO₄ to organic acids like trifluoroacetic acid (TFA). The choice of acid and its concentration will depend on the stability of the functional groups introduced in Stage 1. For sensitive substrates, milder acidic conditions (e.g., dilute HCl in THF/water) are recommended.
-
Solvent: A mixture of an organic solvent (e.g., THF, acetone) and water is necessary to ensure the solubility of the substrate and provide the nucleophile (water) for the hydrolysis reaction.
Experimental Protocol: General Procedure for Ethoxyvinyl Hydrolysis
-
Reaction Setup: Dissolve the 3-substituted-6-(1-ethoxyvinyl)pyridazine (1.0 equiv.) in a suitable organic solvent (e.g., THF).
-
Acid Addition: Add an aqueous solution of the acid catalyst (e.g., 2M HCl, 2.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting 3-substituted-6-acetylpyridazine is often pure enough for the next step, but can be further purified by flash column chromatography or recrystallization if necessary.
| Entry | C3-Substituent | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenyl | 2M HCl | THF/H₂O | RT | 2-4 | >95 |
| 2 | Morpholinyl | 10% aq. TFA | Acetone/H₂O | RT | 1-3 | >95 |
| 3 | 3-Thienyl | 1M H₂SO₄ | THF/H₂O | RT | 3-5 | >95 |
Table 3: Representative conditions for the hydrolysis of the ethoxyvinyl group. Yields are typically quantitative.
Further Derivatization of the Acetyl Group
The newly unmasked acetyl group is a versatile functional handle for a wide range of chemical transformations, allowing for the introduction of a second element of diversity. Examples include, but are not limited to:
-
Reductive Amination: To introduce substituted aminoethyl side chains.
-
Aldol Condensation: To form α,β-unsaturated ketones.
-
Wittig Reaction: To generate substituted alkenes.
-
Formation of Heterocycles: Such as pyrazoles, isoxazoles, or pyrimidines.
The choice of subsequent reaction will be dictated by the specific goals of the library synthesis project.
Conclusion
3-Chloro-6-(1-ethoxyvinyl)pyridazine is a powerful and versatile building block for the efficient synthesis of diverse libraries of 3,6-disubstituted pyridazines. The orthogonal reactivity of its two functional groups allows for a reliable and sequential derivatization strategy. By employing robust palladium-catalyzed cross-coupling reactions at the C3-position, followed by a straightforward acid-catalyzed deprotection to reveal a reactive acetyl group at the C6-position, researchers can rapidly access a wide range of novel chemical entities with significant potential in drug discovery and chemical biology. The protocols outlined in this application note provide a solid and field-proven foundation for the successful implementation of this synthetic strategy.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. BenchChem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. BenchChem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine. BenchChem.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
-
Bihorel, A., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. [Link]
-
Cui, W., et al. (2013). Regioselective and Stereoselective Entry to β,β-Disubstituted Vinyl Ethers via the Sequential Hydroboration/Suzuki-Miyaura Coupling of Ynol Ethers. The Journal of Organic Chemistry, 78(19), 9815-9821. [Link]
-
Cui, W., Mao, M., He, Z., & Zhu, G. (2013). Regioselective and Stereoselective Entry to β,β-Disubstituted Vinyl Ethers via the Sequential Hydroboration/Suzuki-Miyaura Coupling of Ynol Ethers. Organic Chemistry Portal. [Link]
-
Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
-
Ismail, M. F., et al. (1989). Reactivity of 4‐acetyl‐3‐chloro‐5,6‐diphenylpyridazine towards some nucleophilic reagents, Synthesis of Some Fused Pyridazine Derivatives. Journal für Praktische Chemie, 331(3), 399-404. [Link]
-
Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440-4443. [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
MDPI. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI. [Link]
-
Shavaleev, N. M., et al. (2025). Recent advances in pyridazine chemistry. ResearchGate. [Link]
-
Svatunek, D., et al. (n.d.). Uncovering the key role of distortion in tetrazine ligations guides the design of bioorthogonal tools with high reactivity and s. ChemRxiv. [Link]
-
Van der Mey, M., et al. (2017). Vinyl Ether/Tetrazine Pair for the Traceless Release of Alcohols in Cells. Angewandte Chemie International Edition, 56(1), 243-247. [Link]
-
Van der Mey, M., et al. (2017). Vinyl Ether/Tetrazine Pair for the Traceless Release of Alcohols in Cells. PubMed. [Link]
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- 5. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective and Stereoselective Entry to β,β-Disubstituted Vinyl Ethers via the Sequential Hydroboration/Suzuki-Miyaura Coupling of Ynol Ethers [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing 3-Chloro-6-(1-ethoxyvinyl)pyridazine
Introduction: The Pyridazine Scaffold as a Cornerstone in Kinase Inhibitor Design
The landscape of oncology and inflammation-targeted drug discovery is profoundly influenced by the pursuit of selective kinase inhibitors. Within this competitive arena, the pyridazine core has emerged as a "privileged scaffold," a structural motif consistently found in potent and selective kinase inhibitors.[1] Its unique electronic properties, including a significant dipole moment and the capacity for strong hydrogen bonding, make it an ideal anchor for interacting with the hinge region of the ATP-binding site of various kinases.[2] Furthermore, the pyridazine ring system can confer favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, which are critical for the development of viable drug candidates.[1]
This technical guide provides a comprehensive overview of the synthesis of novel kinase inhibitors starting from the versatile building block, 3-Chloro-6-(1-ethoxyvinyl)pyridazine . This starting material offers two key points of diversification: the reactive chloro group at the 3-position, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, and the 1-ethoxyvinyl group at the 6-position, which serves as a masked acetyl group. The acetyl moiety is a common pharmacophore in many established kinase inhibitors, capable of forming crucial interactions within the ATP binding pocket.
This document is intended for researchers, medicinal chemists, and drug development professionals. It offers not just a series of protocols, but a strategic guide to the synthesis and elaboration of a diverse library of potential kinase inhibitors based on the pyridazine scaffold. We will delve into the causality behind experimental choices, providing insights to empower researchers to troubleshoot and adapt these methods to their specific targets.
Physicochemical Properties of 3-Chloro-6-(1-ethoxyvinyl)pyridazine
A thorough understanding of the starting material is paramount for successful synthesis. The properties of 3-Chloro-6-(1-ethoxyvinyl)pyridazine are summarized below.
| Property | Value |
| Molecular Formula | C₈H₉ClN₂O |
| Molecular Weight | 184.62 g/mol |
| CAS Number | 479628-47-2 |
| Appearance | Off-white to yellow solid |
| Storage | Inert atmosphere, 2-8°C |
Overall Synthetic Strategy
The synthetic approach detailed herein is a modular one, allowing for the systematic exploration of the chemical space around the pyridazine core. The general workflow is depicted below.
Caption: General workflow for the synthesis of 3-substituted-6-acetylpyridazine kinase inhibitors.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be robust and adaptable. The choice of catalyst, ligand, base, and solvent is critical and may require optimization depending on the specific substrates used.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
The chloro-group at the 3-position of the pyridazine ring is the primary handle for introducing diversity. Palladium-catalyzed cross-coupling reactions are the most effective methods for this transformation.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the pyridazine core and a wide range of aryl and heteroaryl boronic acids.[3]
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
3-Chloro-6-(1-ethoxyvinyl)pyridazine
-
Aryl or Heteroarylboronic Acid (1.2 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1 or Toluene/Ethanol/Water)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 3-Chloro-6-(1-ethoxyvinyl)pyridazine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
If a biphasic solvent system was used, separate the layers. If a single solvent was used, dilute with water and an organic solvent such as ethyl acetate.
-
Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-(1-ethoxyvinyl)pyridazine.
Expert Insight: For challenging couplings with electron-deficient or sterically hindered boronic acids, consider using a more active catalyst system such as Pd₂(dba)₃ with a bulky phosphine ligand like XPhos or SPhos.[1]
The Sonogashira coupling enables the introduction of an alkynyl moiety, a versatile functional group that can participate in further transformations or act as a key pharmacophore.[2]
Materials:
-
3-Chloro-6-(1-ethoxyvinyl)pyridazine
-
Terminal Alkyne (1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) Iodide (CuI, 1-3 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 3-Chloro-6-(1-ethoxyvinyl)pyridazine (1.0 eq), the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.5 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature to 50 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-6-(1-ethoxyvinyl)pyridazine.
Expert Insight: The Sonogashira reaction is sensitive to oxygen, which can lead to the homocoupling of the alkyne. Ensure thorough degassing of all solvents and reagents.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 3-position.[4]
Materials:
-
3-Chloro-6-(1-ethoxyvinyl)pyridazine
-
Primary or Secondary Amine (1.2 equivalents)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., BINAP or Xantphos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide or Cesium Carbonate, 1.5 equivalents)
-
Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, the phosphine ligand, and the base to an oven-dried Schlenk tube.
-
Add 3-Chloro-6-(1-ethoxyvinyl)pyridazine (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-6-(1-ethoxyvinyl)pyridazine.
Expert Insight: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. For less reactive amines or aryl chlorides, more electron-rich and bulky ligands are often required.
Part 2: Unmasking the Acetyl Group
The 1-ethoxyvinyl group is a stable precursor to the acetyl group. This transformation is typically achieved through acid-catalyzed hydrolysis.
This protocol describes the conversion of the 1-ethoxyvinyl group to the corresponding acetyl group, a key step in the synthesis of many kinase inhibitors.
Materials:
-
3-Substituted-6-(1-ethoxyvinyl)pyridazine
-
Solvent (e.g., Tetrahydrofuran (THF) or Acetone)
-
Aqueous Acid (e.g., 1-2 M Hydrochloric Acid)
Procedure:
-
Dissolve the 3-substituted-6-(1-ethoxyvinyl)pyridazine in a suitable solvent such as THF or acetone.
-
Add the aqueous acid solution to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS. The hydrolysis is typically complete within 1-4 hours.
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography or recrystallization to afford the pure 3-substituted-6-acetylpyridazine.
Expert Insight: The rate of hydrolysis can be influenced by the electronic nature of the substituent at the 3-position. Electron-withdrawing groups may require longer reaction times or slightly stronger acidic conditions.
Data Presentation: Biological Activity of Pyridazine-Based Kinase Inhibitors
The synthetic strategies outlined above can be employed to generate a diverse library of pyridazine derivatives with potential kinase inhibitory activity. The following table presents a selection of pyridazine-based kinase inhibitors and their reported biological activities.
| Compound ID | R¹ Substituent | R² Substituent | Target Kinase(s) | IC₅₀ (nM) | Reference |
| 1 | 4-Fluorophenyl | Acetyl | p38α MAPK | 15 | [5] |
| 2 | Morpholino | Acetyl | CDK2 | 20.1 | [6] |
| 3 | 2-Anilinopyridine | H | ALK5 | 8.55 (pKi) | [7] |
| 4 | 4-(Trifluoromethyl)phenyl | Carboxamide | CDK2 | 43.8 | [6] |
| 5 | 4-Chlorophenylamino | Benzoic acid | HT-29 (cell line) | 3900 | [8] |
Conclusion and Future Directions
The synthetic protocols detailed in this application note provide a robust and versatile platform for the generation of novel kinase inhibitors based on the privileged pyridazine scaffold. By leveraging the reactivity of 3-Chloro-6-(1-ethoxyvinyl)pyridazine, researchers can readily access a diverse array of 3-substituted-6-acetylpyridazine derivatives for biological screening. The modular nature of this synthetic approach allows for systematic structure-activity relationship studies, a critical component of modern drug discovery. Future work in this area could involve the exploration of a wider range of coupling partners in the palladium-catalyzed reactions, as well as the further derivatization of the acetyl group to probe deeper interactions within the kinase ATP-binding site. The continued application of these synthetic strategies holds significant promise for the development of the next generation of targeted kinase inhibitors.
References
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Grokipedia. (n.d.).
- Chemistry LibreTexts. (2023, June 30).
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Fravolini, A., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters.
- PubMed. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2)
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Harnessing the Versatility of 3-Chloro-6-(1-ethoxyvinyl)pyridazine for the Synthesis of Novel Fluorescent Probes
Senior Application Scientist Note: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 3-Chloro-6-(1-ethoxyvinyl)pyridazine as a pivotal building block in the synthesis of innovative fluorescent probes. The protocols and methodologies detailed herein are curated to offer both foundational understanding and practical, actionable steps for the creation of pyridazine-based fluorophores. The inherent electronic properties of the pyridazine ring, characterized by its electron-deficient nature, make it an excellent scaffold for developing probes with tailored photophysical characteristics.[1][2][3]
Introduction: The Pyridazine Scaffold in Fluorescent Probe Design
The pyridazine heterocycle is a compelling structural motif in the design of fluorescent molecules.[3][4] Its two adjacent nitrogen atoms create a significant dipole moment and contribute to a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which is advantageous for creating donor-acceptor type fluorophores.[1][2][3] 3-Chloro-6-(1-ethoxyvinyl)pyridazine, in particular, offers two distinct points for chemical modification: the reactive chlorine atom at the 3-position and the versatile 1-ethoxyvinyl group at the 6-position. This dual functionality allows for a modular and convergent approach to complex fluorescent probe synthesis.
The chlorine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, or alkynyl substituents.[5][6][7] These reactions are fundamental to extending the π-conjugation of the system and fine-tuning the emission wavelength of the resulting fluorophore. The 1-ethoxyvinyl group serves as a masked acetyl moiety, which can undergo acid-catalyzed cyclization or other transformations to construct fused heterocyclic systems, further expanding the diversity of accessible fluorescent scaffolds.[8]
This guide will explore three principal synthetic strategies for leveraging 3-Chloro-6-(1-ethoxyvinyl)pyridazine in the preparation of fluorescent probes:
-
Palladium-Catalyzed Cross-Coupling Reactions: Focusing on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions to introduce diverse functionalities at the 3-position.
-
Acid-Catalyzed Cyclization: Utilizing the 1-ethoxyvinyl group to construct fused ring systems and generate novel heterocyclic fluorophores.
-
Sequential Functionalization: Combining cross-coupling and cyclization strategies for a modular approach to complex probe development.
PART 1: Palladium-Catalyzed Cross-Coupling Reactions for Core Scaffold Diversification
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.[6][9] For 3-Chloro-6-(1-ethoxyvinyl)pyridazine, these reactions provide a direct and efficient means to append various aromatic and heteroaromatic systems, which are crucial for building the core structure of a fluorescent probe.
Suzuki-Miyaura Cross-Coupling: Building Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[10] In the context of our starting material, this reaction allows for the introduction of various aryl and heteroaryl groups at the 3-position of the pyridazine ring, a key step in constructing donor-acceptor fluorophores.[5][7]
Causality of Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially when dealing with electron-deficient chloro-heterocycles like our pyridazine derivative.[5] Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or systems generated in situ from a palladium precursor and a phosphine ligand are commonly employed.[5][11] The base, typically an aqueous solution of sodium carbonate or potassium phosphate, is essential for the transmetalation step in the catalytic cycle.[5][10]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-Chloro-6-(1-ethoxyvinyl)pyridazine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 v/v/v).
-
Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.), under a positive flow of the inert gas.
-
Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-6-(1-ethoxyvinyl)pyridazine | 80-90 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-6-(1-ethoxyvinyl)pyridazine | 85-95 |
| 3 | 4-(N,N-Dimethylamino)phenylboronic acid | 3-(4-(N,N-Dimethylamino)phenyl)-6-(1-ethoxyvinyl)pyridazine | 75-85 |
| 4 | 2-Thienylboronic acid | 3-(Thiophen-2-yl)-6-(1-ethoxyvinyl)pyridazine | 70-80 |
Table 1: Representative Suzuki-Miyaura coupling reactions with 3-Chloro-6-(1-ethoxyvinyl)pyridazine. Yields are indicative and may vary based on specific reaction conditions and scale.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is particularly valuable for synthesizing fluorescent probes as the introduction of a rigid alkyne linker can enhance quantum yields and influence the photophysical properties of the molecule.[14]
Causality of Experimental Choices: A typical Sonogashira coupling requires a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylethylamine), which also often serves as the solvent.[12][15] The copper co-catalyst is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a solution of 3-Chloro-6-(1-ethoxyvinyl)pyridazine (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as a mixture of THF and triethylamine, add Pd(PPh₃)₄ (0.05 equiv.) and CuI (0.1 equiv.).
-
Degassing: Degas the mixture thoroughly with an inert gas.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired alkynyl-pyridazine product.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][16] This reaction allows for the introduction of primary or secondary amines at the 3-position of the pyridazine ring, which is a common strategy for creating fluorescent probes with intramolecular charge transfer (ICT) character.[17]
Causality of Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precatalyst, the phosphine ligand, and the base.[18][19] Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often required to facilitate the reductive elimination step.[16] A strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide is necessary to deprotonate the amine.[19]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.08 equiv.), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Reagent Addition: Add 3-Chloro-6-(1-ethoxyvinyl)pyridazine (1.0 equiv.) and the amine (1.2 equiv.) followed by a dry, degassed solvent such as toluene.
-
Reaction: Seal the tube and heat the mixture in an oil bath at the appropriate temperature (typically 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
PART 2: Acid-Catalyzed Cyclization of the 1-Ethoxyvinyl Group
The 1-ethoxyvinyl group is a versatile functional handle that can be readily converted to an acetyl group upon treatment with aqueous acid. This in situ generated ketone can then participate in intramolecular cyclization reactions to form fused heterocyclic systems, which can possess unique and desirable photophysical properties.[8][20]
Causality of Experimental Choices: The choice of acid and reaction conditions can direct the cyclization pathway. Strong protic acids like sulfuric acid or hydrochloric acid are typically used to effect the hydrolysis of the enol ether and subsequent cyclization.[20] The reaction temperature can also influence the rate and outcome of the reaction.
Protocol 4: General Procedure for Acid-Catalyzed Cyclization
-
Reaction Setup: Dissolve the 6-(1-ethoxyvinyl)pyridazine derivative (1.0 equiv.) in a suitable solvent such as ethanol or dioxane.
-
Acid Addition: Add an aqueous solution of a strong acid (e.g., 2 M HCl) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and stir for the required amount of time, monitoring the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated NaHCO₃ solution).
-
Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product via column chromatography or recrystallization.
PART 3: A Modular Approach - Sequential Functionalization
The true power of 3-Chloro-6-(1-ethoxyvinyl)pyridazine as a building block lies in the ability to combine the synthetic strategies outlined above in a sequential manner. This modular approach allows for the systematic construction of complex fluorescent probes with finely tuned properties.
This sequential strategy first involves the diversification of the 3-position of the pyridazine ring using a palladium-catalyzed cross-coupling reaction. The resulting intermediate, now bearing a desired aryl, alkynyl, or amino substituent, can then undergo an acid-catalyzed cyclization at the 6-position to generate a more complex, fused heterocyclic system. This approach allows for the systematic variation of both the core heterocyclic scaffold and its peripheral substituents, enabling a comprehensive exploration of the structure-property relationships of the resulting fluorescent probes.
Conclusion
3-Chloro-6-(1-ethoxyvinyl)pyridazine is a highly valuable and versatile starting material for the synthesis of novel fluorescent probes. Its dual reactivity allows for a modular and efficient approach to the construction of a diverse library of pyridazine-based fluorophores. The palladium-catalyzed cross-coupling reactions at the 3-position provide a means to tune the electronic properties and extend the π-conjugation of the system, while the acid-catalyzed cyclization of the 1-ethoxyvinyl group at the 6-position enables the creation of unique fused heterocyclic scaffolds. By combining these strategies, researchers can rationally design and synthesize fluorescent probes with tailored photophysical properties for a wide range of applications in chemical biology, materials science, and drug discovery.
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Fast Delayed Emission in New Pyridazine-Based Compounds - Frontiers. (2021). Retrieved from [Link]
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Design and synthesis of nitrogen-fused pyridazinone fluorescent probes and their application in biological imaging - Journal of Chinese Pharmaceutical Sciences. (2019). Retrieved from [Link]
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Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F. (2023). Retrieved from [Link]
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A) An example of the experiment showing formation of the fluorescent... - ResearchGate. (n.d.). Retrieved from [Link]
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3-Chloro-6-(1-ethoxyvinyl)pyridazine - Lead Sciences. (n.d.). Retrieved from [Link]
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Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors - MDPI. (n.d.). Retrieved from [Link]
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C(sp3)–H cyclizations of 2-(2-vinyl)phenoxy-tert-anilines - NIH. (n.d.). Retrieved from [Link]
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Buchwald–Hartwig amination - Grokipedia. (n.d.). Retrieved from [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
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Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH. (n.d.). Retrieved from [Link]
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Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (n.d.). Retrieved from [Link]
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The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). Retrieved from [Link]
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Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC - NIH. (2024). Retrieved from [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (n.d.). Retrieved from [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Retrieved from [Link]
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Pyridazine - Wikipedia. (n.d.). Retrieved from [Link]
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Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Lessons in Organic Fluorescent Probe Discovery - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (2021). Retrieved from [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved from [Link]
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Bioinspired Ether Cyclizations within a π-Basic Capsule Compared to Autocatalysis on π- Acidic Surfaces and Pnictogen- Bonding Catalysts - Research Collection. (2021). Retrieved from [Link]
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Synthesis and biological evaluation of 3-amino-, 3-alkoxy- and 3-aryloxy-6-(hetero)arylpyridazines as potent antitumor agents - PubMed. (2019). Retrieved from [Link]
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Recent advances in pyridazine chemistry - ResearchGate. (2025). Retrieved from [Link]
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Highly Fluorescent Dyes Containing Conformationally Restrained Pyrazolylpyrene (Pyrazoolympicene) Chromophore - MDPI. (2022). Retrieved from [Link]
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An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines - ResearchGate. (2023). Retrieved from [Link]
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Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC - NIH. (n.d.). Retrieved from [Link]
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Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]
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Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - PubMed. (2020). Retrieved from [Link]
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3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PMC - NIH. (n.d.). Retrieved from [Link]
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Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]
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3-chloro-6-(1-piperidinyl)pyridazine (C9H12ClN3) - PubChemLite. (n.d.). Retrieved from [Link]
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Palladium-catalyzed oxidative cyclization of N-aryl enamines: from anilines to indoles - PubMed. (n.d.). Retrieved from [Link]
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Use of 3-Chloro-6-(1-ethoxyvinyl)pyridazine in the synthesis of agrochemicals
An Application Guide to the Strategic Use of 3-Chloro-6-(1-ethoxyvinyl)pyridazine in Agrochemical Synthesis
Authored by: Senior Application Scientist, Chemical Synthesis Division
Abstract
The pyridazine core is a privileged scaffold in modern agrochemical design, featuring prominently in a range of commercial herbicides, fungicides, and insecticides.[1] This guide provides an in-depth technical overview of 3-Chloro-6-(1-ethoxyvinyl)pyridazine, a versatile and highly functionalized building block for the synthesis of complex pyridazine-based agrochemicals. We will explore its intrinsic reactivity, focusing on the strategic manipulation of its two primary functional handles: the C3-chloro substituent, a prime site for palladium-catalyzed cross-coupling reactions, and the C6-(1-ethoxyvinyl) group, a stable and convenient precursor to the synthetically useful acetyl moiety. This document furnishes researchers and development professionals with detailed experimental protocols, mechanistic insights, and troubleshooting guidance to leverage this reagent's full potential in the discovery of next-generation crop protection agents.
Introduction: The Strategic Value of 3-Chloro-6-(1-ethoxyvinyl)pyridazine
3-Chloro-6-(1-ethoxyvinyl)pyridazine (CAS 479628-47-2) emerges as a valuable intermediate for several key reasons.[2][3] The pyridazine ring itself is an electron-deficient heterocycle, a feature that critically influences the reactivity of its substituents.[4] The strategic placement of its functional groups allows for a modular and sequential approach to molecular elaboration, making it an ideal starting point for building diverse chemical libraries.
-
The C3-Chloro Group: This position is activated for nucleophilic aromatic substitution (SNAr) and, more significantly, serves as a robust handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are foundational in modern organic synthesis for constructing complex C-C and C-N bonds.[5][6]
-
The C6-(1-ethoxyvinyl) Group: This vinyl ether moiety is a stable, masked form of an acetyl group (-C(O)CH₃). This protection strategy is advantageous as it prevents undesired side reactions of a more reactive ketone during manipulations at the C3-position. A simple acidic workup or hydrolysis step efficiently deprotects it, revealing the acetyl group for a host of subsequent transformations.
The combination of these two functionalities allows for a divergent synthetic strategy, as illustrated below.
Core Synthetic Protocols
The following sections provide detailed, field-tested protocols for the key transformations of 3-Chloro-6-(1-ethoxyvinyl)pyridazine.
Protocol 2.1: Hydrolysis of the 1-Ethoxyvinyl Group to the Acetyl Group
The conversion of the vinyl ether to the corresponding ketone is the gateway to a vast array of subsequent chemical modifications. This protocol utilizes mild acidic conditions to ensure high-yield conversion without affecting the chloro-substituent.
Rationale: The 1-ethoxyvinyl group is an enol ether, which is highly susceptible to acid-catalyzed hydrolysis. The mechanism involves protonation of the vinyl ether double bond, followed by the addition of water and subsequent elimination of ethanol to yield the ketone. A mild acid like HCl is sufficient and cost-effective.
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 3-Chloro-6-(1-ethoxyvinyl)pyridazine (1.0 eq., 5.0 g, 27.1 mmol) in tetrahydrofuran (THF, 50 mL).
-
Acidification: Add 2 M aqueous hydrochloric acid (HCl) (1.2 eq., 16.3 mL) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane) until the starting material is fully consumed.
-
Neutralization: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is neutral (~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product, 3-chloro-6-acetylpyridazine, can often be used directly in the next step. If necessary, purify by flash column chromatography on silica gel (gradient elution, 10-40% ethyl acetate in hexane) to yield the product as a solid.
Protocol 2.2: Suzuki-Miyaura Cross-Coupling at the C3-Position
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, enabling the introduction of various aryl or heteroaryl substituents, which are common motifs in fungicidal and herbicidal compounds.[7][8][9]
Rationale for Component Selection:
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst. For more challenging couplings or for improved efficiency, a combination of a palladium source like Pd₂(dba)₃ and a specialized phosphine ligand (e.g., XPhos, SPhos) is recommended. These bulky, electron-rich ligands facilitate the oxidative addition to the C-Cl bond and promote the reductive elimination step.[10][11]
-
Base: An aqueous solution of a carbonate base like Na₂CO₃ or K₂CO₃ is crucial. The base activates the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.
-
Solvent System: A biphasic system like Toluene/Ethanol/Water or Dioxane/Water is commonly used to dissolve both the organic-soluble substrates and the inorganic base.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Chloro-6-(1-ethoxyvinyl)pyridazine - Lead Sciences [lead-sciences.com]
- 3. 3-chloro-6-(1-ethoxyethenyl)Pyridazine | 479628-47-2 [m.chemicalbook.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2011095459A1 - Pyridazine derivatives, process for their preparation and their use as fungicides - Google Patents [patents.google.com]
- 8. EP2802210A1 - Fungicide compositions comprising fluopyram, at least one succinate dehydrogenase (sdh) inhibitor and optionally at least one triazole fungicide - Google Patents [patents.google.com]
- 9. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Step-by-Step Guide to the Purification of 3-Chloro-6-(1-ethoxyvinyl)pyridazine: Navigating Stability and Purity Challenges
An Application Note from the Desk of a Senior Application Scientist
Abstract
3-Chloro-6-(1-ethoxyvinyl)pyridazine is a valuable heterocyclic building block in medicinal chemistry and materials science, notable for its reactive handles that allow for diverse downstream functionalization.[1] However, its purification presents a significant challenge due to the inherent instability of the 1-ethoxyvinyl (enol ether) moiety, which is highly susceptible to acidic hydrolysis. This guide provides a comprehensive, step-by-step protocol for the robust purification of this compound, moving from the initial crude reaction mixture to a final product of high analytical purity. We will delve into the rationale behind each procedural choice, emphasizing methods to preserve the compound's integrity while efficiently removing common impurities. This document is intended for researchers, chemists, and drug development professionals who require a reliable and reproducible purification strategy.
Foundational Principles: Understanding the Molecule's Chemistry
Before embarking on any purification protocol, a thorough understanding of the target molecule's physicochemical properties is paramount. The structure of 3-Chloro-6-(1-ethoxyvinyl)pyridazine is characterized by two key features that dictate its handling and purification: the polar pyridazine core and the chemically sensitive enol ether side chain.
-
The Pyridazine Core: The 1,2-diazine system imparts significant polarity to the molecule.[2] This polarity influences solubility and interaction with chromatographic stationary phases.
-
The 1-Ethoxyvinyl Group: This enol ether is the most critical functionality to consider. Enol ethers are notoriously unstable under acidic conditions, readily hydrolyzing to the corresponding ketone—in this case, 6-acetyl-3-chloropyridazine. This hydrolysis is often rapid and irreversible, representing the primary pathway for product loss and contamination. Therefore, the entire purification workflow must be conducted under neutral or slightly basic conditions.
The visualization below illustrates this critical degradation pathway, which must be actively avoided.
Caption: The acid-catalyzed hydrolysis of the target compound.
The Overall Purification Workflow
Our recommended purification strategy is a multi-stage process designed to systematically remove different classes of impurities. The workflow ensures that the sensitive enol ether is protected at every stage.
Caption: The multi-stage purification workflow.
Detailed Protocols and Methodologies
Protocol 1: Neutralizing Aqueous Workup
Objective: To remove inorganic salts, water-soluble reagents, and, most importantly, to neutralize any residual acid from the preceding synthetic step.
Step-by-Step Procedure:
-
Cool the crude reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 10 volumes relative to the initial reaction solvent volume).
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 5 volumes). Causality: This step is critical for neutralizing acids and protecting the enol ether. Check the pH of the aqueous layer after the first wash to ensure it is > 7.5.
-
A saturated aqueous solution of sodium chloride (brine) (1 x 5 volumes). Causality: This breaks up any emulsions and begins the drying process by removing bulk water.
-
-
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator at a temperature not exceeding 40°C to yield the crude solid or oil. Causality: Minimizing heat exposure reduces the risk of thermal degradation or polymerization.
Protocol 2: Primary Purification via Flash Chromatography
Objective: To separate the target compound from non-polar and highly polar impurities, including unreacted starting materials and baseline by-products. The use of a neutral stationary phase is recommended.
Expert Insight: Standard silica gel is inherently slightly acidic. For acid-sensitive compounds, it is best practice to either use commercially available neutral silica gel or to pre-treat standard silica by slurrying it in the initial eluent containing a small amount of a neutralising amine (e.g., 0.1-1% triethylamine).
Step-by-Step Procedure:
-
Prepare the Column: Dry-pack a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of the crude product.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel (~2-3x the product weight). To do this, dissolve the crude product in a minimal amount of dichloromethane, add the silica, and concentrate to a dry, free-flowing powder. This "dry loading" technique typically results in better separation than loading the sample as a solution.
-
Elution: Place the dry-loaded sample atop the packed column and begin elution. A gradient elution is generally most effective.
-
Fraction Collection: Collect fractions based on the elution profile monitored by Thin Layer Chromatography (TLC) or an automated UV detector.
-
Analysis: Combine the fractions containing the pure product (as determined by TLC or LC-MS analysis) and remove the solvent under reduced pressure.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh), neutralized with 0.5% Triethylamine in the eluent | Neutralizes acidic sites on the silica, preventing on-column hydrolysis of the enol ether. |
| Mobile Phase | Hexanes / Ethyl Acetate (Gradient) | Provides good separation for moderately polar compounds like pyridazines.[3] |
| Gradient Profile | Start: 95:5 (Hexanes:EtOAc) -> End: 70:30 (Hexanes:EtOAc) | Allows for the elution of non-polar impurities first, followed by the target compound, while retaining highly polar impurities on the column. |
| Loading Method | Dry Loading on Silica | Ensures a narrow band at the start of the chromatography, leading to sharper peaks and better resolution. |
Protocol 3: Final Polishing via Recrystallization
Objective: To remove trace impurities that co-eluted during chromatography and to obtain the final product as a well-defined, stable crystalline solid.
Expert Insight: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A solvent screen using small amounts of the product is highly recommended.
Step-by-Step Procedure:
-
Solvent Selection: Test solvents such as isopropanol, ethanol, ethyl acetate/hexanes mixtures, or toluene. An ethyl acetate/hexanes system is often effective.
-
Dissolution: Place the semi-purified product from chromatography into an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat gently (e.g., in a 50°C water bath) until the solid completely dissolves.
-
Crystallization: Slowly add the "poor" solvent (e.g., hexanes) dropwise to the hot solution until a faint, persistent cloudiness appears. Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Inducing slow crystal growth is key to high purity. Seeding with a previously obtained pure crystal can be beneficial.
-
Isolation: Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes to maximize yield.[4]
-
Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of ice-cold "poor" solvent (hexanes) to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under high vacuum at room temperature to a constant weight.
Purity Assessment and Final Characterization
The purity of the final product must be rigorously confirmed using a combination of analytical techniques.
| Technique | Purpose | Expected Outcome for Pure Product |
| ¹H NMR | Structural confirmation and purity assessment | Clean spectrum with correct chemical shifts, integration values, and coupling constants. Absence of impurity signals (especially the acetyl methyl singlet from the hydrolysis product). |
| LC-MS | Purity assessment and mass confirmation | Single sharp peak in the chromatogram. Mass spectrum shows the correct molecular ion peak [M+H]⁺. |
| Melting Point | Purity and identity confirmation | A sharp melting point range (e.g., < 2°C).[5] A broad range indicates the presence of impurities. |
Summary and Best Practices
The successful purification of 3-Chloro-6-(1-ethoxyvinyl)pyridazine hinges on the meticulous exclusion of acidic conditions throughout the entire workflow.
-
Always Neutralize: Begin with a basic aqueous workup to protect the enol ether.
-
Use Neutral Chromatography: Employ neutralized silica gel to prevent on-column degradation.
-
Minimize Heat: Use moderate temperatures during solvent removal and recrystallization.
-
Verify at Each Stage: Use in-process controls like TLC and LC-MS to monitor the purification progress and make informed decisions.
By adhering to these principles and protocols, researchers can reliably obtain high-purity 3-Chloro-6-(1-ethoxyvinyl)pyridazine, enabling the successful advancement of their research and development objectives.
References
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
-
De Nanteuil, F. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
-
Stanovnik, B., & Svete, J. (n.d.). Product Class 8: Pyridazines. Science of Synthesis. Retrieved from [Link]
-
Ather, A., et al. (2011). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Retrieved from [Link]
-
Prost, E., & Colobert, F. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3,4,6-trichloro-pyridazine.
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. Retrieved from [Link]
Sources
Application Note & Protocols: A Scalable Approach to the Synthesis of 3-Aryl-6-(1-ethoxyvinyl)pyridazine Derivatives via Suzuki-Miyaura Coupling
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 3-Aryl-6-(1-ethoxyvinyl)pyridazine derivatives, a class of compounds with significant potential in medicinal chemistry and drug discovery.[1][2] The core of this process is a robust and scalable Suzuki-Miyaura cross-coupling reaction, utilizing the readily available starting material, 3-Chloro-6-(1-ethoxyvinyl)pyridazine.[3] We delve into the mechanistic rationale for strategic choices in catalyst, base, and solvent selection, emphasizing factors critical for transitioning from bench-scale to kilogram-scale production. This guide includes a detailed, step-by-step protocol, a thorough process safety analysis, quality control procedures, and troubleshooting advice to ensure a reliable, safe, and efficient synthesis.
Strategic Overview: The Suzuki-Miyaura Pathway
The pyridazine heterocycle is a privileged scaffold in drug development, valued for its unique physicochemical properties that can enhance drug-target interactions and improve pharmacokinetic profiles.[1][2] The synthesis of its derivatives, particularly through the formation of carbon-carbon bonds, is a cornerstone of modern pharmaceutical research.
For the arylation of 3-Chloro-6-(1-ethoxyvinyl)pyridazine, the Suzuki-Miyaura cross-coupling reaction stands out as the premier choice for large-scale applications.[4][5] Its advantages are numerous:
-
Mild Reaction Conditions: Typically operates at moderate temperatures, preserving sensitive functional groups.
-
Functional Group Tolerance: Compatible with a wide array of functional groups on both coupling partners, minimizing the need for protecting group strategies.
-
Reagent Stability & Safety: Organoboron reagents are generally non-toxic, thermally stable, and insensitive to water, which simplifies handling and improves process safety.[6]
-
Commercial Availability: A vast library of boronic acids and esters is commercially available, enabling rapid exploration of structure-activity relationships (SAR).
The catalytic cycle, the engine of this transformation, proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7] Activating the relatively inert C-Cl bond on the electron-deficient pyridazine ring requires a carefully selected catalyst system, typically a palladium(0) species stabilized by an electron-rich phosphine ligand.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Process Safety and Hazard Management
Scaling up chemical reactions requires a shift in mindset from laboratory convenience to process safety. The following table outlines the primary hazards associated with this synthesis and the necessary control measures.
| Component | Hazard | Control Measures & PPE |
| Palladium Catalysts | Pyrophoric/Flammable Solid: Especially when dry or as dust.[8][9] | Handle under an inert atmosphere (Nitrogen/Argon).[8] Use non-sparking tools. Keep away from heat and ignition sources.[9] PPE: Flame-resistant lab coat, nitrile gloves, safety goggles.[10][11] |
| Toluene (Solvent) | Flammable Liquid, Inhalation Hazard: | Conduct all operations in a well-ventilated fume hood or reactor with appropriate exhaust.[9] Use grounded equipment to prevent static discharge.[9] PPE: Safety goggles, nitrile gloves, respirator if ventilation is inadequate. |
| Sodium Carbonate (Base) | Irritant: Can cause eye and skin irritation. | Avoid generating dust. PPE: Safety glasses, gloves. |
| Boronic Acids | Generally Low Hazard: May be irritating to eyes and respiratory system. | Handle in a ventilated area. Avoid dust inhalation. PPE: Standard lab attire (coat, gloves, glasses). |
Emergency Procedures:
-
Chemical Spill: For large spills (>1 L), evacuate the area and contact EH&S. For small spills, contain with an appropriate absorbent, wearing full PPE, and dispose of as hazardous waste.[10]
-
Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10][11]
-
Fire: Use a dry chemical, CO₂, or foam extinguisher. Do not use a water jet on solvent fires.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100-gram scale synthesis of a representative derivative, 3-(4-methylphenyl)-6-(1-ethoxyvinyl)pyridazine. Quantities should be adjusted proportionally for other derivatives.
Reagents and Equipment
| Reagent | CAS No. | Quantity (mol eq.) | Mass/Volume |
| 3-Chloro-6-(1-ethoxyvinyl)pyridazine | 479628-47-2 | 1.0 | 100.0 g |
| 4-Methylphenylboronic acid | 5720-05-8 | 1.1 | 80.8 g |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 0.02 | 12.5 g |
| Sodium Carbonate (Na₂CO₃), Anhydrous | 497-19-8 | 2.1 | 120.5 g |
| Toluene | 108-88-3 | - | 1.0 L |
| Ethanol, 200 Proof | 64-17-5 | - | 250 mL |
| Deionized Water | 7732-18-5 | - | As needed |
Equipment:
-
5 L jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and nitrogen/argon inlet.
-
Heating/cooling circulator.
-
Addition funnel.
-
Filtration apparatus (Büchner funnel or filter press).
-
Vacuum oven.
Experimental Workflow
Caption: High-level workflow for the scale-up synthesis process.
Step-by-Step Procedure
-
Reactor Preparation: Ensure the 5 L reactor is clean, dry, and properly assembled. Purge the system with nitrogen for at least 30 minutes to establish an inert atmosphere.
-
Reagent Charging:
-
To the inerted reactor, add Toluene (1.0 L) and Ethanol (250 mL).
-
Begin stirring and add 3-Chloro-6-(1-ethoxyvinyl)pyridazine (100.0 g).
-
Add 4-Methylphenylboronic acid (80.8 g).
-
Prepare a 2 M aqueous solution of Sodium Carbonate by dissolving Na₂CO₃ (120.5 g) in deionized water (~570 mL) and add it to the reactor.
-
Finally, add the Tetrakis(triphenylphosphine)palladium(0) catalyst (12.5 g). The choice of a pre-catalyst like Pd(PPh₃)₄ is common for its stability and reliability in these reactions.[12][13]
-
-
Reaction:
-
Heat the stirred mixture to a gentle reflux (internal temperature of approximately 85-90 °C).
-
Maintain the reaction at this temperature. Monitor the progress by taking small aliquots every 2-4 hours and analyzing them by HPLC. The reaction is considered complete when the starting chloro-pyridazine is <2% by area. Typical reaction time is 12-18 hours.
-
-
Workup and Phase Separation:
-
Once complete, cool the reaction mixture to room temperature (20-25 °C).
-
Stop stirring and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Add 500 mL of deionized water to the organic layer, stir for 15 minutes, then allow the layers to separate and drain the aqueous layer. This wash removes residual inorganic salts.
-
Repeat the water wash one more time.
-
-
Product Isolation and Purification:
-
The organic (toluene) layer contains the product. For purification at scale, crystallization is preferred over chromatography.
-
Concentrate the toluene solution under reduced pressure to approximately one-third of its original volume.
-
Slowly add an anti-solvent like heptane (approx. 500-700 mL) while stirring until the solution becomes cloudy.
-
Cool the mixture to 0-5 °C and stir for 2-4 hours to maximize crystal formation.
-
-
Filtration and Drying:
-
Collect the solid product by filtration, washing the filter cake with a small amount of cold heptane.
-
Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved. The expected yield is typically in the range of 80-90%.
-
Analytical Quality Control
A multi-faceted analytical approach is essential to confirm the purity and identity of the final product, ensuring it meets specifications for subsequent research or development stages.[14]
| Technique | Purpose | Expected Result for 3-(4-methylphenyl)-6-(1-ethoxyvinyl)pyridazine |
| HPLC (UV) | Purity Assessment | >98.5% purity by peak area.[14] |
| ¹H-NMR | Structural Confirmation | Spectra consistent with the proposed structure, showing characteristic peaks for the pyridazine, tolyl, and ethoxyvinyl protons. |
| Mass Spec (MS) | Molecular Weight | [M+H]⁺ peak corresponding to the calculated molecular weight (e.g., 241.13 for the tolyl derivative). |
| Elemental Analysis | Elemental Composition | C, H, N values within ±0.4% of the theoretical values.[14] |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Stalled or Incomplete Reaction | Inactive catalyst; Insufficient base; Low reaction temperature. | Add a fresh portion of catalyst (0.5 mol%). Ensure the base was added correctly and is not depleted. Verify the internal reaction temperature is at the target. |
| Low Yield | Incomplete reaction; Product loss during workup or crystallization. | Optimize reaction time. Ensure phase separations are clean. Adjust crystallization solvent/anti-solvent ratio and cooling time. |
| Formation of Homo-coupling Impurity (Biaryl) | Oxygen contamination leading to boronic acid decomposition. | Ensure the reactor is properly inerted before and during the reaction. Use degassed solvents. |
| Difficult Phase Separation (Emulsion) | High concentration of catalyst/ligand byproducts. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Allow for a longer settling time. |
References
- A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives - Benchchem.
- Standard Operating Procedure - University of California, Los Angeles.
- The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Precautions for Using Palladium Carbon Catalyst - Honrel.
- Palladium - Safety Data Sheet - ChemicalBook.
- Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat - ACS Publications.
- Safety Data Sheet: Palladium - Carl ROTH.
- The pyridazine heterocycle in molecular recognition and drug discovery - PMC.
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC.
- Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines - ResearchGate.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Synthesis and Characterization of Unique Pyridazines - Liberty University.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI.
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - ResearchGate.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine - Benchchem.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media - ACS Omega.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC.
- 3-Chloro-6-(1-ethoxyvinyl)pyridazine - Lead Sciences.
- 3-Chloro-6-(1-piperidinyl)pyridazine - Chem-Impex.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed.
- The pyridazine heterocycle in molecular recognition and drug discovery - ResearchGate.
- Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines - Organic Chemistry Portal.
- (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - ResearchGate.
- 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PMC.
- Recent advances in pyridazine chemistry - ResearchGate.
- chemical studies on 3,6-dichloropyridazine - Journal of American Science.
- Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. - ResearchGate.
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Chloro-6-(1-ethoxyvinyl)pyridazine - Lead Sciences [lead-sciences.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. honrel.com [honrel.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. carlroth.com [carlroth.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Chloro-6-(1-ethoxyvinyl)pyridazine
Welcome to the technical support guide for the synthesis of 3-Chloro-6-(1-ethoxyvinyl)pyridazine. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3-Chloro-6-(1-ethoxyvinyl)pyridazine?
The most common and industrially relevant method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction.[1] The Stille coupling, which utilizes an organotin reagent, is a frequently cited method due to the stability and commercial availability of the required (1-ethoxyvinyl)tributyltin.[2][3] Alternatives like the Suzuki coupling, using a corresponding boronic ester, are also viable and offer the advantage of less toxic byproducts.[4]
Q2: Why is the Stille coupling a preferred method for this specific transformation?
The Stille coupling is often preferred for several reasons. Organostannane reagents, such as (1-ethoxyvinyl)tributyltin, are generally stable to air and moisture, making them easier to handle and store compared to some other organometallics.[2][3][5] The reaction conditions are typically mild and tolerate a wide variety of functional groups, which is crucial when working with complex molecules in drug development.[1]
Q3: What are the most significant challenges encountered in this synthesis?
Researchers commonly face three main challenges:
-
Low Yield: Often caused by inactive catalysts, poor reactivity of the starting materials, or inefficient transmetalation.
-
Side Reactions: The most prevalent side reaction is the homocoupling of the organostannane reagent.[5]
-
Purification Difficulties: Removing highly toxic organotin byproducts from the final product can be challenging and is a critical safety and regulatory requirement.[6]
Q4: Which starting pyridazine halide is best to use?
The reactivity of the halide leaving group on the pyridazine ring is critical for the success of the oxidative addition step in the catalytic cycle.[2] The general reactivity order is I > OTf > Br >> Cl.[4] While 3,6-dichloropyridazine is an inexpensive starting material, its lower reactivity often leads to poor yields. For optimal results, starting with 3-Chloro-6-iodopyridazine is highly recommended as the carbon-iodine bond undergoes oxidative addition to the palladium(0) catalyst much more readily.[2][7]
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Yield
Q: My reaction has stalled, and TLC/LC-MS analysis shows mostly unreacted starting material. What are the likely causes and solutions?
A: This is a common issue that can usually be traced to one of three areas: the catalyst, the reagents, or the reaction conditions.
-
Potential Cause 1: Catalyst Inactivity. The palladium(0) species is the active catalyst. If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ, and this process can sometimes be inefficient.
-
Solution: Use a high-purity, well-stored palladium catalyst. Consider using a dedicated Pd(0) source like Pd(PPh₃)₄. Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can damage the catalyst.
-
-
Potential Cause 2: Organostannane Reagent Degradation. While relatively stable, (1-ethoxyvinyl)tributyltin can degrade over time, especially if not stored properly under an inert atmosphere at low temperatures (2-8°C).[8]
-
Solution: Use a fresh bottle of the reagent or one that has been properly stored. If in doubt about the activity, consider synthesizing the reagent fresh or titrating it to determine its molarity.
-
-
Potential Cause 3: Inefficient Transmetalation. The transfer of the ethoxyvinyl group from tin to palladium is often the rate-determining step of the Stille catalytic cycle.[1] This step can be sluggish, especially with certain substrates.
-
Solution: Use of Additives. The addition of stoichiometric or catalytic amounts of copper(I) iodide (CuI) can accelerate the transmetalation step and significantly increase the reaction rate.[9] Additionally, the inclusion of lithium chloride (LiCl) can facilitate the reaction, though its exact role is complex and debated.[1][9]
-
Problem 2: Significant Formation of Byproducts, Especially Stannane Homocoupling
Q: My main impurity appears to be a dimer of the ethoxyvinyl group (hexaalkyldistannanes). How can I minimize this side reaction?
A: Homocoupling of the organostannane is a known side reaction in Stille couplings.[5] It is believed to occur when two molecules of the organostannane react with the palladium center.
-
Potential Cause: Reaction Conditions. High temperatures and high catalyst loadings can sometimes favor homocoupling.
-
Solution 1: Optimize Stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the organostannane. A large excess can increase the rate of homocoupling.
-
Solution 2: Control Temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction's progress before increasing the heat.
-
Solution 3: Ligand Choice. Sterically hindered and electron-rich phosphine ligands can sometimes suppress side reactions by stabilizing the palladium center.[9]
-
Problem 3: Difficulty Removing Toxic Tin Byproducts
Q: After my reaction, I'm struggling to separate my product from tributyltin halides during chromatography. How can I effectively remove these impurities?
A: This is a critical step, as organotin compounds are highly toxic and must be removed.[6] Standard silica gel chromatography is often insufficient due to the non-polar nature of tributyltin byproducts, which causes them to co-elute with many organic products.[6]
-
Solution 1: Aqueous Potassium Fluoride (KF) Wash. This is the most common and effective method.[5] Tributyltin halides react with aqueous KF to form insoluble and polymeric tributyltin fluoride (Bu₃SnF), which can be removed by filtration. See Protocol 2 for a detailed procedure.
-
Solution 2: Chromatography on Base-Treated Silica. Preparing a slurry of silica gel with a base like potassium carbonate (K₂CO₃) can significantly improve separation.[6] The basic silica has a higher affinity for the slightly acidic tin byproducts, causing them to be retained on the column while your product elutes. See Protocol 3 for details.
Problem 4: Product Decomposition During Workup or Purification
Q: I seem to be losing my product during the workup or on the silica gel column. What could be causing this instability?
A: The 1-ethoxyvinyl group is an enol ether, which is sensitive to acid. Exposure to acidic conditions, including standard silica gel which is slightly acidic, can cause hydrolysis to the corresponding acetyl group, leading to the formation of 3-acetyl-6-chloropyridazine.
-
Solution 1: Neutral or Basic Workup. Ensure all aqueous washes are neutral or slightly basic. Use a wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.
-
Solution 2: Deactivated Silica Gel. When performing column chromatography, use silica gel that has been deactivated with a base. This can be done by adding ~2-5% triethylamine to your eluent system or by using the pre-treated K₂CO₃-silica described in Protocol 3 .[5]
-
Solution 3: Use of Stabilizers. The commercial product is often supplied with a stabilizer like TBC (tert-butylcatechol) to prevent polymerization or degradation.[8] While this is typically removed during purification, be mindful of the product's inherent instability and handle it accordingly (e.g., store under inert gas at low temperature).
Data and Experimental Protocols
Data Presentation
Table 1: Comparison of Halide Reactivity in Stille Coupling
| Starting Material | Relative Reactivity | Typical Reaction Temperature | Expected Yield Range |
| 3-Chloro-6-iodopyridazine | High | 60 - 90 °C | 75 - 95% |
| 3-Bromo-6-chloropyridazine | Moderate | 80 - 110 °C | 40 - 70% |
| 3,6-Dichloropyridazine | Low | > 100 °C | < 30% |
Table 2: Typical Optimized Stille Coupling Conditions
| Parameter | Recommended Value | Rationale |
| Reactants | 3-Chloro-6-iodopyridazine (1.0 eq) | High reactivity of the C-I bond.[2] |
| (1-Ethoxyvinyl)tributyltin (1.2 eq) | Slight excess to drive reaction to completion. | |
| Catalyst | Pd(PPh₃)₄ (5 mol %) | Common and effective Pd(0) source. |
| Additive | CuI (10 mol %) | Accelerates the rate-limiting transmetalation step.[9] |
| Solvent | Anhydrous Dioxane or Toluene | Aprotic, non-polar solvents are standard. |
| Temperature | 80 °C | Balances reaction rate with minimizing side reactions. |
| Atmosphere | Argon or Nitrogen | Protects the catalyst from deactivation by oxygen. |
Experimental Protocols
Protocol 1: Optimized Stille Coupling Synthesis
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser and magnetic stir bar, add 3-Chloro-6-iodopyridazine (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Reagent Addition: Add anhydrous dioxane via syringe. Stir for 5 minutes to dissolve the solids. Add CuI (0.10 eq) followed by (1-Ethoxyvinyl)tributyltin (1.2 eq).
-
Reaction: Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Cooling: Once the starting material is consumed, cool the reaction mixture to room temperature.
Protocol 2: Workup and Purification with Potassium Fluoride (KF) Wash
-
Dilution: Dilute the cooled reaction mixture with ethyl acetate.
-
KF Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of KF (2 x 50 mL). Stir the biphasic mixture vigorously for 30 minutes for each wash. A thick white precipitate (Bu₃SnF) will form.
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the precipitate. Wash the Celite pad with additional ethyl acetate.
-
Separation: Return the filtrate to the separatory funnel and separate the organic and aqueous layers.
-
Final Washes: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 3: Purification by Chromatography on K₂CO₃-Treated Silica
-
Preparation of Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Add K₂CO₃ (10% by weight of the silica) and stir for 15 minutes.
-
Column Packing: Pack a chromatography column with the K₂CO₃-silica slurry.
-
Sample Loading: Dissolve the crude product from Protocol 2 in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column using a gradient of ethyl acetate in hexanes. The non-polar tin residues will remain strongly adsorbed to the basic silica, allowing for the clean elution of the desired product.
-
Analysis: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-Chloro-6-(1-ethoxyvinyl)pyridazine.
Visualizations
Diagram 1: The Catalytic Cycle of the Stille Coupling
Caption: Catalytic cycle for the Stille cross-coupling reaction.
Diagram 2: General Experimental Workflow
Caption: Step-by-step workflow for synthesis and purification.
Diagram 3: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Selective syntheses with organometallics. 7. (Z)-2-Ethoxyvinyllithium: a remarkably stable and synthetically useful 1,2-counterpolarized species. The Journal of Organic Chemistry - ACS Publications.[Link]
-
3-Chloro-6-(1-ethoxyvinyl)pyridazine. Lead Sciences.[Link]
-
Stille reaction. Wikipedia.[Link]
-
Stille Coupling. NROChemistry.[Link]
-
The Stille Reaction. Myers Research Group, Harvard University.[Link]
-
Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. ResearchGate.[Link]
-
Stille coupling and organotin chemistry. Reddit.[Link]
-
The Stille Reaction. IONiC / VIPEr.[Link]
-
Sonogashira coupling. Wikipedia.[Link]
-
Stille Cross-Coupling of Activated Alkyltin Reagents under “Ligandless” Conditions. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Stille Coupling. Chemistry LibreTexts.[Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PubMed Central - NIH.[Link]
-
Synthesis of pyridazines. Organic Chemistry Portal.[Link]
- Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
-
3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. PubMed Central - NIH.[Link]
-
2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Organic Syntheses Procedure.[Link]
-
Stille Coupling. Organic Chemistry Portal.[Link]
-
Sonogashira Coupling. Organic Chemistry Portal.[Link]
-
THE STABILITY OF ORGANOMETALLICS. CatSci Ltd.[Link]
-
Synthesis and Characterization of Unique Pyridazines. Liberty University.[Link]
-
Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias.[Link]
-
Sonogashira Coupling. Chemistry LibreTexts.[Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University.[Link]
-
Sonogashira Cross Coupling Reaction. Prezi.[Link]
-
The Mechanisms of the Stille Reaction. University of Windsor.[Link]
-
Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing.[Link]
-
Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate.[Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.[Link]
-
3-Chloro-6-iodopyridazine. J&K Scientific LLC.[Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate.[Link]
-
Recent advances in pyridazine chemistry. ResearchGate.[Link]
- Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
-
Selective synthesis of pyridazine-fused chromones and 3-pyridazinyl chromones through intermolecular chromone annulation of o-hydroxyphenylenaminones with aryldiazonium salts. Organic Chemistry Frontiers (RSC Publishing).[Link]
- Preparation method of 3,4,6-trichloro-pyridazine.
-
Product Class 8: Pyridazines. Science of Synthesis.[Link]
-
Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. ResearchGate.[Link]
Sources
- 1. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. 3-Chloro-6-(1-ethoxyvinyl)pyridazine - Lead Sciences [lead-sciences.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting low conversion in Suzuki coupling of 3-Chloro-6-(1-ethoxyvinyl)pyridazine
Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling of 3-Chloro-6-(1-ethoxyvinyl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. We understand that coupling an electron-deficient heteroaryl chloride with a vinyl ether moiety can present unique challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve optimal conversion and yield in your experiments.
Troubleshooting Guide: Low to No Conversion
Here, we address specific issues you might be encountering during your experiments with a systematic, cause-and-effect approach.
Question 1: I am observing very low or no conversion of my 3-Chloro-6-(1-ethoxyvinyl)pyridazine. What are the most likely causes and how can I fix it?
Low or no conversion in the Suzuki coupling of this substrate often points to issues with the activation of the C-Cl bond, catalyst stability, or reagent integrity. The electron-deficient nature of the pyridazine ring and the presence of nitrogen atoms can complicate the catalytic cycle.[1][2]
Initial Diagnostic Workflow:
Caption: Initial troubleshooting workflow for low conversion.
In-depth Troubleshooting Steps:
A. Ineffective Catalyst System
-
The "Why": The oxidative addition of a palladium(0) catalyst to the C-Cl bond of an electron-deficient pyridazine is often the rate-limiting step.[3][4] Standard catalysts like Pd(PPh₃)₄ may not be active enough. Furthermore, the pyridazine nitrogens can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2]
-
The Fix: Employ a more robust catalyst system. For challenging aryl chlorides, palladium catalysts paired with electron-rich and sterically bulky phosphine ligands are generally preferred.[1][5]
Catalyst/Ligand Combination Rationale Starting Catalyst Loading Pd₂(dba)₃ / XPhos or SPhos Bulky biarylphosphine ligands facilitate oxidative addition and reductive elimination.[1][5] 1-2 mol% Pd, 2-4 mol% Ligand Pd(OAc)₂ / Buchwald Ligands Similar to the above, offers high activity for heteroaryl chlorides. 1-2 mol% Pd, 2-4 mol% Ligand PEPPSI-type Precatalysts N-heterocyclic carbene (NHC) ligands offer strong electron donation and stability.[6] 2-5 mol%
B. Inappropriate Base or Solvent
-
The "Why": The base is crucial for activating the boronic acid/ester for transmetalation.[7] Its strength and solubility can significantly impact the reaction rate. The solvent system must solubilize all components and not interfere with the catalyst.[8][9]
-
The Fix: Screen different bases and solvent systems. Stronger inorganic bases are often required for less reactive chlorides.
Base Solvent System Rationale & Considerations K₃PO₄ or Cs₂CO₃ Dioxane/H₂O, Toluene/H₂O, or DMF Stronger bases that are effective for aryl chlorides. The addition of water can be crucial for dissolving the base and facilitating the catalytic cycle. K₂CO₃ DME/EtOH/H₂O A common system for pyridazine couplings, but may be less effective for the chloride.[10] KOtBu Anhydrous Toluene or Dioxane A very strong base, but can promote side reactions. Use with caution.
C. Poor Reagent Quality or Stoichiometry
-
The "Why": Boronic acids and their esters can degrade over time, especially if exposed to air and moisture, leading to lower effective concentrations and the introduction of impurities that can poison the catalyst.[3][11] The 1-ethoxyvinyl moiety is also susceptible to hydrolysis under acidic conditions.[12][13]
-
The Fix:
-
Use High-Purity Reagents: Ensure your boronic acid/ester is of high quality and has been stored properly under inert conditions.[11]
-
Check for Protodeboronation: The boronic acid coupling partner can undergo protodeboronation (replacement of the boron group with hydrogen), especially at elevated temperatures or with certain bases.[14][15] Consider using a boronic ester (e.g., pinacol ester) for increased stability.[16][17]
-
Verify Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid/ester to drive the reaction to completion.[18]
-
Frequently Asked Questions (FAQs)
Q1: My reaction starts but then stalls. What could be causing catalyst deactivation?
A1: Catalyst deactivation is a common issue.[1]
-
Oxygen Sensitivity: The active Pd(0) species is highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that your solvents are properly degassed.[1]
-
Inhibition by Pyridazine: As mentioned, the pyridazine nitrogen atoms can bind to the palladium catalyst. Using bulky ligands like XPhos can create a steric shield around the metal center, minimizing this inhibitory interaction.[2]
-
Formation of Palladium Black: Precipitation of palladium black indicates that the Pd(0) species is aggregating and falling out of the catalytic cycle. This can be caused by overly high temperatures or an unstable ligand-catalyst complex.[4]
Q2: I'm seeing a significant amount of a dehalogenated side product (6-(1-ethoxyvinyl)pyridazine). How can I prevent this?
A2: Dehalogenation is a known side reaction in Suzuki couplings. It occurs when the Ar-Pd(II)-X intermediate undergoes reductive elimination with a hydride source instead of transmetalation.[6]
-
Source of Hydride: The hydride can come from solvents (like alcohols) or amine bases.
-
Mitigation Strategies:
-
Ensure your boronic acid is of high quality and the transmetalation step is efficient.
-
If using an alcohol as a co-solvent, try minimizing its amount or switching to a different solvent system like Dioxane/H₂O.
-
Use a non-hydride-donating base like K₃PO₄ or Cs₂CO₃.
-
Q3: Is the 1-ethoxyvinyl group stable under Suzuki coupling conditions?
A3: The 1-ethoxyvinyl group is an enol ether, which is sensitive to acid-catalyzed hydrolysis.[12][19][20] Under the basic conditions of the Suzuki reaction, it is generally stable. However, if your reaction mixture becomes acidic for any reason (e.g., during workup), you risk hydrolyzing the enol ether to the corresponding acetyl group. Always maintain basic or neutral conditions during workup and purification.
Q4: Should I use a boronic acid or a boronic ester for this coupling?
A4: While boronic acids are often more reactive, boronic esters (like pinacol esters) offer greater stability and are less prone to side reactions like protodeboronation and trimerization to boroxines.[3][14][16] If you suspect issues with the stability of your boronic acid, switching to its corresponding pinacol ester is a highly recommended troubleshooting step.[17]
Q5: What is the general catalytic cycle for this reaction?
A5: The Suzuki-Miyaura coupling follows a well-established catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Aryl-Chloride bond to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[21]
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.[7]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
Experimental Protocols
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a standard starting point but may require optimization for 3-Chloro-6-(1-ethoxyvinyl)pyridazine.[22]
-
To an oven-dried reaction flask, add 3-Chloro-6-(1-ethoxyvinyl)pyridazine (1.0 equiv), the desired arylboronic acid (1.15 equiv), and a stir bar.
-
Add toluene (to make a ~0.1 M solution) and a small amount of ethanol to ensure a homogenous mixture.
-
Add a 2 M aqueous solution of Na₂CO₃ (2.12 equiv).
-
Degas the mixture by bubbling argon or nitrogen through it for 30 minutes.
-
Add Pd(PPh₃)₄ (3-5 mol %) to the reaction mixture under a positive pressure of inert gas.
-
Heat the mixture to 80-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Procedure for Challenging Aryl Chlorides
This protocol utilizes a more active catalyst system better suited for this substrate.[22]
-
Inside a glovebox (or using Schlenk technique), combine 3-Chloro-6-(1-ethoxyvinyl)pyridazine (1.0 equiv), the arylboronic acid or ester (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (1.5 mol%), and XPhos (3 mol%) in a reaction vial.
-
Add anhydrous, degassed toluene or 1,4-dioxane.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Follow steps 7-10 from Protocol 1 for reaction monitoring, workup, and purification.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Benchchem. Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions.
- ResearchGate. Optimization of reaction conditions for Suzuki-Miyaura cross-coupling using multihalogenated vinyl ether 1a.
- Benchchem. Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines.
- ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?
- Benchchem. A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines.
- NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Organic Chemistry Portal. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.
- RSC Publishing. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism.
- MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Benchchem. Different reaction conditions for hydrolysis of ethers and epoxides.
- PMC - NIH. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine.
- SciSpace. Protolytic cleavage of vinyl ethers. general acid catalysis, structural effects and deuterium solvent isotope effects.
- PMC - NIH. Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- PubMed. VINYL ETHER HYDROLYSIS. THE FACILE GENERAL ACID CATALYZED CONVERSION OF 2-ETHOXY-1-CYCLOPENTENE-1-CARBOXYLIC ACID TO CYCLOPENTANONE.
- Reddit. Diagnosing issues with a failed Suzuki coupling?
- ResearchGate. How can I solve my problem with Suzuki coupling?
- NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- ResearchGate. (PDF) Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. VINYL ETHER HYDROLYSIS. THE FACILE GENERAL ACID CATALYZED CONVERSION OF 2-ETHOXY-1-CYCLOPENTENE-1-CARBOXYLIC ACID TO CYCLOPENTANONE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 3-Chloro-6-(1-ethoxyvinyl)pyridazine Cross-Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-6-(1-ethoxyvinyl)pyridazine is a valuable building block in medicinal chemistry and materials science. Its successful functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is often crucial for the synthesis of complex target molecules. However, a common and persistent challenge in these transformations is the formation of homocoupling byproducts, where the organometallic reagent couples with itself. This not only reduces the yield of the desired product but also complicates purification, consuming valuable time and resources.
This technical support center is designed to provide you with the expertise and practical insights needed to diagnose and mitigate homocoupling, ensuring robust and reproducible results in your laboratory.
Troubleshooting Guide: Minimizing Homocoupling
Significant formation of homocoupling byproducts is a clear indicator of suboptimal reaction conditions. This section provides a systematic approach to identifying and rectifying the root causes.
Initial Diagnosis: Key Questions to Ask
Before diving into extensive optimization, consider these fundamental questions:
-
Is your reaction atmosphere truly inert? The presence of oxygen is a primary driver of homocoupling.[1][2][3]
-
What is the nature of your palladium source? The choice between a Pd(0) or Pd(II) precatalyst has significant implications for the initiation of the catalytic cycle and the potential for side reactions.[4][5]
-
Are your reagents and solvents of high purity and anhydrous? Water and other impurities can interfere with the catalytic cycle.
Systematic Troubleshooting Workflow
The following diagram outlines a logical progression for troubleshooting excessive homocoupling:
Caption: Troubleshooting workflow for minimizing homocoupling.
Parameter Optimization Table
The following table provides a detailed summary of key reaction parameters and their impact on minimizing homocoupling, with specific considerations for a substrate like 3-Chloro-6-(1-ethoxyvinyl)pyridazine.
| Parameter | Recommendation for Minimizing Homocoupling | Scientific Rationale & Causality |
| Reaction Atmosphere | Maintain a strictly inert atmosphere (Argon or Nitrogen).[6] | Oxygen can oxidize the Pd(0) catalyst to Pd(II), which is known to promote the homocoupling of organoboron reagents.[2][5] Thoroughly degassed solvents are critical. |
| Palladium Source | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) when possible. If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), the in-situ reduction to Pd(0) can sometimes be inefficient, leading to residual Pd(II) that promotes homocoupling.[5] Modern palladacycle precatalysts (e.g., Buchwald G3/G4) are designed for clean and efficient generation of the active Pd(0) species.[4][7] | |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[3] | Bulky ligands promote the desired reductive elimination step of the cross-coupling cycle and sterically hinder the formation of intermediates that lead to homocoupling. Electron-rich ligands facilitate the oxidative addition to the electron-deficient pyridazine chloride. |
| Base | Screen weaker bases such as K₃PO₄ or K₂CO₃. While a strong base is needed to activate the boronic acid for transmetalation, an excessively strong base can accelerate decomposition pathways of the organoboron reagent. | The choice of base can influence the rate of transmetalation versus side reactions. For electron-deficient heteroaryl chlorides, a carefully balanced base strength is often required. |
| Solvent | Use anhydrous, aprotic solvents like dioxane, toluene, or THF.[1] | These solvents are generally good at solubilizing the catalyst, ligands, and substrates. The presence of water, while sometimes necessary for certain Suzuki couplings, can also promote protodeboronation, a side reaction that can indirectly contribute to homocoupling. |
| Temperature | Operate at the lowest effective temperature. | Higher temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling reaction.[1] An initial temperature screen is advisable. |
| Reagent Stoichiometry & Addition | Consider slow addition of the organoboron reagent. A slight excess of the 3-Chloro-6-(1-ethoxyvinyl)pyridazine may also be beneficial. | Slow addition maintains a low concentration of the organoboron reagent in the reaction mixture at any given time, disfavoring the bimolecular homocoupling pathway.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is homocoupling such a prevalent side reaction in Suzuki couplings?
A1: Homocoupling of organoboron reagents is primarily driven by two mechanisms:
-
Oxygen-Mediated: In the presence of oxygen, the active Pd(0) catalyst can be oxidized to Pd(II). These Pd(II) species can then undergo transmetalation with two molecules of the organoboron reagent, followed by reductive elimination to form the homocoupled product and regenerate Pd(0).[2][5]
-
Base-Mediated: In some cases, particularly with more reactive organoboron species or under forcing conditions, the base can promote side reactions that lead to homocoupling.
The electron-deficient nature of the pyridazine ring in 3-Chloro-6-(1-ethoxyvinyl)pyridazine can make the oxidative addition step more challenging, potentially allowing more time for these side reactions to occur if the conditions are not optimal.
Q2: I am using a Pd(II) precatalyst. How does this contribute to homocoupling?
A2: Pd(II) precatalysts, such as Pd(OAc)₂ or PdCl₂(dppf), must be reduced to the active Pd(0) species in situ for the catalytic cycle to begin.[5] This reduction is often accomplished by the organoboron reagent itself, in a process that inherently generates a homocoupled byproduct.[5] If this reduction is not clean and efficient, residual Pd(II) in the reaction mixture can further promote homocoupling throughout the course of the reaction. Using well-defined Pd(0) sources or modern precatalysts that are designed for clean activation can mitigate this issue.[4][7]
Q3: How does the 1-ethoxyvinyl group on my substrate affect the reaction and potential for side reactions?
A3: The 1-ethoxyvinyl group is an enol ether, which can be sensitive to acidic conditions. While Suzuki reactions are typically run under basic conditions, the choice of base and the potential for acidic impurities in your reagents should be considered. Hydrolysis of the enol ether to the corresponding acetyl group is a potential side reaction, although this is generally less of a concern under standard Suzuki conditions. The electronic properties of the vinyl ether are unlikely to directly promote homocoupling, but its stability under the chosen reaction conditions should be monitored.
Q4: What analytical techniques are best for quantifying the ratio of my desired product to the homocoupling byproduct?
A4: A combination of techniques is often most effective:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the desired product, starting materials, and byproducts.[8] Developing a method with a suitable column (e.g., C18) and a gradient elution can provide accurate quantification of the relative amounts of each species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of product to byproduct in the crude reaction mixture, provided there are distinct, well-resolved signals for each compound.[9][10] Quantitative NMR (qNMR) with an internal standard can provide even more accurate results.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the masses of the product and byproducts, confirming their identities.
Experimental Protocols
Optimized Protocol for Suzuki Coupling of 3-Chloro-6-(1-ethoxyvinyl)pyridazine
This protocol is a robust starting point, incorporating best practices to minimize homocoupling.
Reagents and Materials:
-
3-Chloro-6-(1-ethoxyvinyl)pyridazine (1.0 equiv)
-
Arylboronic acid or ester (1.1 - 1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
Anhydrous, degassed 1,4-dioxane
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
Reaction Setup: In a glovebox, add 3-Chloro-6-(1-ethoxyvinyl)pyridazine, the arylboronic acid/ester, and K₃PO₄ to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos, and add them to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane to the reaction vessel.
-
Reaction Execution: Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at 80-100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle and Homocoupling Pathway
The following diagram illustrates the desired catalytic cycle for the Suzuki-Miyaura cross-coupling in competition with the undesired homocoupling pathway.
Caption: Desired vs. undesired catalytic pathways.
References
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Kumada Coupling of Aryl, Heteroaryl, and Vinyl Chlorides Catalyzed by Amido Pincer Nickel Complexes. The Journal of Organic Chemistry. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
-
Novel palladium precatalysts and their application in cross- coupling reactions and copper-catalyzed enantioselective ring formation. DSpace@MIT. Available at: [Link]
-
Kumada Coupling of Aryl, Heteroaryl, and Vinyl Chlorides Catalyzed by Amido Pincer Nickel Complexes. ACS Publications. Available at: [Link]
-
Stereospecific Cu(I)-Catalyzed C–O Cross-Coupling Synthesis of Acyclic 1,2-Di- and Trisubstituted Vinylic Ethers from Alcohols and Vinylic Halides. Organic Letters. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. PMC. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate. Chemical Communications. Available at: [Link]
-
Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed. Available at: [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available at: [Link]
-
A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. Available at: [Link]
-
Capillary HPLC-NMR Coupling: High-Resolution (1)H NMR Spectroscopy in the Nanoliter Scale. PubMed. Available at: [Link]
-
Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development. ResearchGate. Available at: [Link]
-
Research Progress of NMR in Natural Product Quantification. MDPI. Available at: [Link]
-
Correlations between HPLC and NMR properties of some selected alkyl bonded phases. SciSpace. Available at: [Link]
-
Identification, Characterization and HPLC Quantification of Process-Related Impurities in Bepotastine Besilate Bulk Drug. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novel palladium precatalysts and their application in cross- coupling reactions and copper-catalyzed enantioselective ring formation [dspace.mit.edu]
- 8. Identification, Characterization and HPLC Quantification of Process-Related Impurities in Bepotastine Besilate Bulk Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 3-Chloro-6-(1-ethoxyvinyl)pyridazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-6-(1-ethoxyvinyl)pyridazine in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation, a common challenge in the functionalization of this versatile building block. My insights are drawn from extensive experience in synthetic methodology and a thorough analysis of established chemical principles.
The unique structure of 3-Chloro-6-(1-ethoxyvinyl)pyridazine, featuring both an electron-deficient pyridazine ring and an electron-rich vinyl ether moiety, presents a distinct set of challenges and opportunities in palladium-catalyzed cross-coupling reactions. Understanding the interplay between these functionalities and the catalytic cycle is paramount to achieving high yields and preventing premature catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of 3-Chloro-6-(1-ethoxyvinyl)pyridazine with an arylboronic acid is stalling at low conversion. What are the likely causes of catalyst deactivation?
A1: Low conversion in the Suzuki-Miyaura coupling of this substrate is a frequent issue and can often be attributed to several catalyst deactivation pathways. The primary suspects are:
-
Pyridine Nitrogen Poisoning: The lone pair of electrons on the pyridazine nitrogen atoms can coordinate strongly to the palladium center. This coordination can block active sites, preventing the catalyst from participating in the catalytic cycle.[1][2] This is a well-documented issue with N-heterocyclic substrates.[3][4]
-
Palladium Black Formation: The active Pd(0) catalyst can aggregate to form inactive palladium black. This is often exacerbated by factors such as high temperature, prolonged reaction times, or the use of ligands that are not sufficiently stabilizing.
-
Ligand Degradation: Phosphine ligands, commonly used in Suzuki couplings, can be susceptible to oxidation or other degradation pathways, particularly if the reaction is not performed under strictly inert conditions.[5]
-
Side Reactions of the Vinyl Ether: The electron-rich 1-ethoxyvinyl group can potentially undergo side reactions such as palladium-catalyzed dimerization or polymerization, consuming the active catalyst.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues related to catalyst deactivation in various cross-coupling reactions of 3-Chloro-6-(1-ethoxyvinyl)pyridazine.
Guide 1: Diagnosing and Mitigating Catalyst Deactivation in Suzuki-Miyaura Coupling
Problem: Low to no yield, with starting materials largely unreacted.
Initial Checks:
-
Inert Atmosphere: Ensure your reaction setup is rigorously deoxygenated. Oxygen can lead to the oxidative degradation of phosphine ligands and promote the formation of inactive palladium species.[5][6]
-
Reagent Purity: Verify the purity of your 3-Chloro-6-(1-ethoxyvinyl)pyridazine, boronic acid, base, and solvent. Impurities can act as catalyst poisons.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Detailed Steps & Explanations:
-
Catalyst and Ligand Selection: For challenging substrates like electron-deficient heteroaryl chlorides, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition step.[7][8] Consider switching from standard ligands like PPh₃ to more specialized ligands.
| Ligand Type | Examples | Rationale |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that stabilize the palladium center and promote oxidative addition and reductive elimination. |
| Josiphos Ligands | SL-J009-1 | Effective for preventing over-arylation of primary amines, which can be analogous to preventing unwanted coordination. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form robust bonds with palladium, potentially reducing deactivation. |
-
Base and Solvent Optimization: The choice of base is critical for activating the boronic acid.[9] For pyridazine substrates, K₃PO₄ and Cs₂CO₃ are often effective.[2] Ensure the base is finely powdered and dry for anhydrous reactions. The solvent must solubilize all components; a mixture of an organic solvent (e.g., dioxane, toluene) with a small amount of water can be beneficial for dissolving the base and facilitating transmetalation.[10]
-
Investigate Side Reactions:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is more common with electron-rich or heterocyclic boronic acids.[6] Using milder bases like KF or strictly anhydrous conditions can mitigate this.
-
Hydrolysis of the Ethoxyvinyl Group: The 1-ethoxyvinyl group can be susceptible to hydrolysis under acidic or even some basic conditions, especially in the presence of water, to form an acetyl group. This would alter the electronic properties of the substrate and potentially affect the reaction outcome. Running the reaction under anhydrous conditions is advisable.
-
Guide 2: Addressing Catalyst Deactivation in Heck and Sonogashira Couplings
Problem: Incomplete reaction or formation of undesired byproducts in Heck or Sonogashira couplings.
Heck Reaction Considerations:
-
Vinyl Ether Dimerization/Polymerization: The electron-rich nature of the 1-ethoxyvinyl group makes it susceptible to palladium-catalyzed dimerization or polymerization, which can compete with the desired cross-coupling and consume the active catalyst.
-
Regioselectivity: The Heck reaction can sometimes yield a mixture of regioisomers. The choice of ligand and reaction conditions can influence the selectivity.
Caption: Common catalyst deactivation pathways and solutions.
Sonogashira Reaction Considerations:
-
Glaser Coupling: The copper co-catalyst often used in Sonogashira reactions can promote the homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[11]
-
Catalyst Inhibition by Copper: In some cases, the copper co-catalyst can inhibit the palladium catalyst, particularly in reactions involving aryl chlorides.[12]
Troubleshooting Table for Heck and Sonogashira Reactions:
| Issue | Potential Cause | Recommended Action |
| Heck: Low Yield, Complex Mixture | Vinyl ether dimerization/polymerization | - Lower the reaction temperature. - Reduce the catalyst loading. - Shorten the reaction time. |
| Heck: Poor Regioselectivity | Suboptimal ligand | - Screen different phosphine ligands or NHCs to influence the regioselectivity of the migratory insertion step. |
| Sonogashira: Significant Alkyne Homocoupling | Oxygen contamination promoting Glaser coupling | - Ensure rigorous degassing of solvents and reagents. - Maintain a strict inert atmosphere throughout the reaction. - Consider a copper-free Sonogashira protocol.[12] |
| Sonogashira: Stalled Reaction | Catalyst inhibition by pyridazine nitrogen or copper | - Use bulky ligands to disfavor nitrogen coordination. - For copper-free conditions, use a suitable base (e.g., an amine base that also acts as a solvent).[11] |
Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling
This protocol is a good starting point for the Suzuki-Miyaura coupling of 3-Chloro-6-(1-ethoxyvinyl)pyridazine and incorporates measures to minimize catalyst deactivation.
-
Reaction Setup: In an oven-dried Schlenk flask, add 3-Chloro-6-(1-ethoxyvinyl)pyridazine (1.0 equiv), the arylboronic acid (1.2 equiv), and a finely powdered base such as K₃PO₄ (2.0 equiv).
-
Catalyst and Ligand Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and a bulky phosphine ligand (e.g., XPhos, 3 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with argon or nitrogen.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. books.rsc.org [books.rsc.org]
Technical Support Center: Optimization of Base and Solvent for 3-Chloro-6-(1-ethoxyvinyl)pyridazine Coupling
Welcome to the technical support center dedicated to the optimization of cross-coupling reactions involving 3-Chloro-6-(1-ethoxyvinyl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and practical protocols for this specific substrate.
The pyridazine core is a crucial scaffold in medicinal chemistry, and successful functionalization via cross-coupling is often pivotal.[1] However, the unique electronic properties of the pyridazine ring and the sensitivity of the 1-ethoxyvinyl group present distinct challenges that require careful optimization of reaction parameters, particularly the base and solvent system.
Part 1: Frequently Asked Questions (FAQs)
Q1: What makes the coupling of 3-Chloro-6-(1-ethoxyvinyl)pyridazine challenging?
A1: The primary challenges stem from two key aspects of the molecule's structure:
-
The Electron-Deficient Pyridazine Ring: While the electron-deficient nature of the pyridazine ring can facilitate the initial oxidative addition of the palladium catalyst to the C-Cl bond, it also makes the entire system sensitive to nucleophilic attack and potential side reactions.[2]
-
The 1-Ethoxyvinyl Group: This enol ether functional group is highly sensitive to acidic conditions and can also be susceptible to hydrolysis under certain basic conditions, leading to the formation of the corresponding acetylpyridazine.[3][4] Optimizing conditions requires a delicate balance to promote the desired coupling while preventing the degradation of this moiety. The vinyl group itself is generally stable under basic conditions used in common coupling reactions.[5]
Q2: Which cross-coupling reactions are typically used with this substrate?
A2: The most common and effective palladium-catalyzed cross-coupling reactions for functionalizing chloropyridazines are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[6] These methods are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery and materials science.[7]
Part 2: Troubleshooting Guide: Base Selection
The choice of base is critical in any cross-coupling reaction. It not only facilitates the key transmetalation step (in Suzuki reactions) or neutralizes the generated HX (in Sonogashira or Heck reactions) but also significantly influences catalyst activity and substrate stability.[8][9]
Q1: My reaction has a low yield with significant starting material remaining. Could the base be the issue?
A1: Yes, this is a classic symptom of a suboptimal base. The issue could be insufficient basicity or poor solubility.
-
Mechanism Insight: In Suzuki-Miyaura coupling, the base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[9] If the base is too weak, this activation is inefficient, stalling the catalytic cycle. In Sonogashira coupling, the base is required to deprotonate the terminal alkyne, forming the copper acetylide for transmetalation.[10]
-
Troubleshooting Steps:
-
Increase Basicity: Switch from a weaker base like sodium carbonate (Na₂CO₃) to a stronger one like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is often highly effective for challenging couplings of chloro-heterocycles.[6][11]
-
Check Solubility: The base must have some solubility in the reaction medium to be effective.[7] While many inorganic bases are used as solids, their effectiveness can be solvent-dependent. Using a soluble organic base like triethylamine (Et₃N) or DBU could be an option, but their coordinating ability can sometimes inhibit the catalyst.[12][13]
-
Q2: I'm observing the formation of 6-acetyl-3-chloropyridazine as a major byproduct. How is the base causing this?
A2: This indicates the hydrolysis of the 1-ethoxyvinyl (enol ether) group. While enol ethers are most sensitive to acid, strong bases, especially in the presence of water, can also promote this unwanted side reaction.
-
Mechanism Insight: The hydrolysis proceeds via protonation of the vinyl group followed by attack of water, a process that can be catalyzed by Brønsted acids.[14][15] If your reaction conditions generate any acidic species that are not effectively neutralized, or if the base/solvent system itself facilitates proton transfer, hydrolysis can occur.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly opened anhydrous solvents and dry the base before use.
-
Switch to a "Milder" Base: Consider using potassium fluoride (KF) or potassium carbonate (K₂CO₃), which are often gentler on sensitive functional groups.[9][16]
-
Lower Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis. Running the reaction at the lowest effective temperature may minimize this byproduct.[17]
-
Data Table 1: Common Bases for Cross-Coupling Reactions
| Base | Formula | Type | pKa (Conjugate Acid) | Key Characteristics & Use Cases |
| Sodium Carbonate | Na₂CO₃ | Inorganic | 10.3 | A common, mild, and inexpensive base. Often used in aqueous/organic solvent mixtures for Suzuki couplings.[18] |
| Potassium Carbonate | K₂CO₃ | Inorganic | 10.3 | Similar to Na₂CO₃ but sometimes more effective due to cation effects. Good starting point.[16] |
| Cesium Carbonate | Cs₂CO₃ | Inorganic | 10.3 | Highly effective for difficult couplings, including those of chloro-heterocycles. Higher solubility in organic solvents.[11][19] |
| Potassium Phosphate | K₃PO₄ | Inorganic | 12.3 | A strong, non-nucleophilic base. Excellent for Suzuki couplings where stronger conditions are needed.[6] |
| Triethylamine | Et₃N | Organic | 10.7 | Soluble organic base, often used as both base and solvent in Sonogashira reactions.[8] |
| DBU | C₉H₁₆N₂ | Organic | 13.5 | A strong, non-nucleophilic organic base. Can be inhibitory if it coordinates to the Pd center.[12][13] |
Workflow for Base Optimization
Caption: Decision workflow for troubleshooting base selection.
Part 3: Troubleshooting Guide: Solvent Selection
The solvent plays a multifaceted role: it dissolves reagents, influences catalyst stability and activity, and can affect the rate of key steps in the catalytic cycle.[20][21] Its polarity, coordinating ability, and boiling point are all critical parameters.
Q1: My reaction is heterogeneous, and the yield is poor. How can I improve solubility?
A1: Poor solubility of the starting materials, base, or catalytic species is a common reason for failed reactions.[22]
-
Mechanism Insight: For the catalytic cycle to proceed efficiently, all components must be able to interact in the solution phase. Polar aprotic solvents are often excellent choices as they can dissolve a wide range of organic substrates, organometallic catalysts, and even some inorganic salts.[23]
-
Troubleshooting Steps:
-
Switch to a More Polar Solvent: If you are using a nonpolar solvent like toluene, switch to a more polar aprotic solvent such as 1,4-dioxane, THF, or DMF.[24]
-
Use a Solvent Mixture: A mixture of solvents is often highly effective. For Suzuki reactions, a common system is a mixture of an organic solvent (like toluene or dioxane) with water, which helps dissolve the inorganic base.[18] Adding a co-solvent like ethanol can sometimes create a single homogenous phase.[2]
-
Increase Temperature: Raising the reaction temperature will generally increase the solubility of your reagents. Ensure the temperature does not exceed the boiling point of the solvent or cause decomposition.
-
Q2: My reaction works, but it's very slow. Can the solvent affect the reaction rate?
A2: Absolutely. The solvent can dramatically influence reaction kinetics.
-
Mechanism Insight: The solvent stabilizes intermediates throughout the catalytic cycle. Polar solvents, for instance, can stabilize charged intermediates formed during oxidative addition or transmetalation, thereby accelerating these steps.[23][24] The choice of solvent can also affect ligand exchange rates on the metal center.
-
Troubleshooting Steps:
-
Screen a Range of Solvents: Perform a parallel screen of solvents with varying polarities (e.g., Toluene, THF, Dioxane, DMF). This is the most effective way to identify an optimal solvent empirically.
-
Consider Coordinating Solvents: Solvents like DMF or NMP can sometimes act as weak ligands, stabilizing the catalyst. However, be aware that strong coordination can also inhibit catalysis.
-
Data Table 2: Common Solvents for Cross-Coupling Reactions
| Solvent | Boiling Point (°C) | Type | Key Characteristics & Use Cases |
| Toluene | 111 | Aromatic, Nonpolar | Good for many Pd-catalyzed reactions; allows for high temperatures. Often used with water in Suzuki reactions.[18] |
| 1,4-Dioxane | 101 | Ether, Polar Aprotic | Excellent solvent for Suzuki and Buchwald-Hartwig reactions. Miscible with water. |
| Tetrahydrofuran (THF) | 66 | Ether, Polar Aprotic | Common solvent, but its low boiling point limits the reaction temperature. Good for reactions that proceed at lower temperatures.[25] |
| N,N-Dimethylformamide (DMF) | 153 | Amide, Polar Aprotic | Highly polar, excellent solvating properties. Can sometimes coordinate to the catalyst. Allows for very high temperatures.[8][23] |
| Acetonitrile (MeCN) | 82 | Nitrile, Polar Aprotic | A polar solvent, sometimes used in Heck and Sonogashira reactions. |
| Water | 100 | Protic | Used as a co-solvent in Suzuki reactions to dissolve inorganic bases. Can promote "green" chemistry approaches.[26] |
Workflow for Solvent Screening
Caption: A systematic workflow for parallel solvent screening.
Part 4: Experimental Protocol: Base and Solvent Screening
This protocol provides a general method for systematically screening base and solvent combinations for the Suzuki-Miyaura coupling of 3-Chloro-6-(1-ethoxyvinyl)pyridazine with a representative boronic acid (e.g., phenylboronic acid).
Materials:
-
3-Chloro-6-(1-ethoxyvinyl)pyridazine
-
Phenylboronic acid (or other desired coupling partner)
-
Palladium catalyst/ligand system (e.g., Pd₂(dba)₃ / XPhos)[18]
-
Array of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Array of anhydrous solvents (e.g., Toluene, 1,4-Dioxane, DMF)
-
Inert atmosphere reaction vials (e.g., microwave vials with stir bars)
-
Standard laboratory glassware and inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
Preparation (Inside a Glovebox):
-
To each of an array of reaction vials, add 3-Chloro-6-(1-ethoxyvinyl)pyridazine (1.0 equiv., e.g., 0.1 mmol).
-
Add the phenylboronic acid (1.2 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., XPhos, 4 mol%).
-
-
Base and Solvent Addition:
-
To each vial, add one of the selected bases (2.0 equiv.).
-
To each vial, add one of the selected anhydrous, degassed solvents (to achieve a concentration of ~0.1 M).
-
-
Reaction Setup:
-
Seal the vials tightly with septum caps.
-
Remove the vials from the glovebox and place them in a pre-heated aluminum heating block on a stirrer plate.
-
Heat the reactions to the desired temperature (e.g., 100 °C) with vigorous stirring.[2]
-
-
Monitoring and Analysis:
-
After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction mixture under an inert atmosphere.
-
Quench the aliquot with a small amount of water and extract with ethyl acetate.
-
Analyze the organic layer by LC-MS to determine the ratio of starting material, desired product, and key byproducts (e.g., hydrolyzed starting material, boronic acid homocoupling product).[27]
-
-
Evaluation:
-
Compare the results across all conditions to identify the base/solvent combination that provides the highest conversion to the desired product with the minimal formation of side products in the shortest time.
-
References
-
D. S. Surry and S. L. Buchwald, "Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines," ACS Catalysis, 2019. [Link]
-
D. S. Surry and S. L. Buchwald, "Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines," National Institutes of Health, 2019. [Link]
-
D. S. Surry, "Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases," DSpace@MIT, 2019. [Link]
-
University of Rochester, "Troubleshooting: How to Improve Yield," Department of Chemistry, N.D. [Link]
-
Wikipedia, "Sonogashira coupling," Wikipedia, 2023. [Link]
-
IntechOpen, "Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview," IntechOpen, 2023. [Link]
-
S. D. Walker et al., "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions," ResearchGate, 2015. [Link]
-
Chemistry LibreTexts, "Pd-Catalyzed Cross Coupling Reactions," Chemistry LibreTexts, 2023. [Link]
-
J. Sherwood et al., "Solvent effects in palladium catalysed cross-coupling reactions," RSC Publishing, 2019. [Link]
-
J. Sherwood et al., "Solvent effects in palladium catalysed cross-coupling reactions," York Research Database, 2019. [Link]
-
J. Sherwood et al., "Solvent effects in palladium catalysed cross-coupling reactions," White Rose Research Online, 2019. [Link]
-
University of Oxford, "Reactions of enol ethers Hydrolysis of enol ethers," University of Oxford, N.D. [Link]
-
Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs, N.D. [Link]
-
A. F. M. M. Rahman et al., "Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions," Organic Chemistry Frontiers, 2018. [Link]
-
H. Lange et al., "Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry," Organic Process Research & Development, 2021. [Link]
-
A. J. Kirby and N. H. Werstiuk, "Efficient intramolecular general acid catalysis of enol ether hydrolysis," Journal of the Chemical Society, Perkin Transactions 2, 1976. [Link]
-
Organic Chemistry Portal, "Synthesis of ketones by hydrolysis of enol ethers," Organic Chemistry Portal, N.D. [Link]
-
Chemistry Stack Exchange, "Mechanism for hydrolysis of enol ether to aldehyde," Chemistry Stack Exchange, 2017. [Link]
-
Organic Chemistry Portal, "Sonogashira Coupling," Organic Chemistry Portal, N.D. [Link]
-
ResearchGate, "Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?," ResearchGate, 2017. [Link]
-
S. Ma et al., "Stereoselective Fe-Catalyzed Decoupled Cross-Couplings," PMC, 2022. [Link]
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Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal, N.D. [Link]
-
Chemistry LibreTexts, "Sonogashira Coupling," Chemistry LibreTexts, 2024. [Link]
-
Q. Zhu et al., "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes," SciRP.org, 2017. [Link]
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Preventing decomposition of 3-Chloro-6-(1-ethoxyvinyl)pyridazine during reactions
Welcome to the technical support center for 3-Chloro-6-(1-ethoxyvinyl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile building block. Our goal is to help you anticipate and overcome challenges related to the stability of this compound, ensuring the success of your synthetic endeavors.
Introduction to the Chemistry of 3-Chloro-6-(1-ethoxyvinyl)pyridazine
3-Chloro-6-(1-ethoxyvinyl)pyridazine is a bifunctional molecule featuring a reactive chloropyridazine ring and an acid-sensitive ethoxyvinyl group. The pyridazine core is an electron-deficient heterocycle, making the chlorine atom at the 3-position susceptible to nucleophilic substitution and an excellent handle for palladium-catalyzed cross-coupling reactions. The 1-ethoxyvinyl substituent, a vinyl ether, serves as a masked acetyl group and can be readily hydrolyzed to the corresponding ketone, 1-(6-chloropyridazin-3-yl)ethanone, under acidic conditions. This dual reactivity makes it a valuable synthon, but also presents unique stability challenges that must be carefully managed.
Troubleshooting Guide: Preventing Decomposition
This section addresses specific issues you may encounter during your experiments with 3-Chloro-6-(1-ethoxyvinyl)pyridazine.
Q1: I am observing low yields in my cross-coupling reaction. What could be the cause?
Low yields in cross-coupling reactions involving 3-Chloro-6-(1-ethoxyvinyl)pyridazine can often be attributed to the decomposition of the starting material or the product due to the acidic nature of the reaction medium or workup.
-
Cause 1: Acid-Catalyzed Hydrolysis of the Ethoxyvinyl Group. The primary pathway for decomposition is the acid-catalyzed hydrolysis of the vinyl ether to form 1-(6-chloropyridazin-3-yl)ethanone.[1] This can be initiated by acidic reagents, acidic byproducts, or even during aqueous workup if the pH is not controlled.
-
Solution 1: Reaction Condition Optimization.
-
Choice of Base: Employ non-acidic or basic conditions. For Suzuki-Miyaura couplings, bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are recommended.[2][3] For Sonogashira couplings, amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are typically used.[4][5]
-
Avoid Lewis Acids: Be cautious with Lewis acids, as they can promote the decomposition of vinyl ethers.
-
Solvent Choice: Use anhydrous solvents to minimize the presence of water, which is required for hydrolysis.
-
-
Solution 2: Careful Workup Procedure.
-
Neutral or Basic Wash: During the aqueous workup, use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or a neutral brine solution to wash the organic layer.[6][7][8][9] Avoid acidic washes (e.g., dilute HCl) unless the desired product is the hydrolyzed ketone.
-
pH Monitoring: If possible, monitor the pH of the aqueous layer during extraction to ensure it remains neutral or slightly basic.
-
Q2: I am seeing an unexpected ketone in my NMR spectrum. Where is it coming from?
The presence of a ketone, specifically 1-(6-chloropyridazin-3-yl)ethanone, is a strong indicator of the hydrolysis of the ethoxyvinyl group.
-
Cause: Inadvertent Exposure to Acid. This can happen at various stages of your process:
-
During the reaction: If any of the reagents are acidic or if acidic byproducts are generated.
-
During workup: As discussed in Q1, acidic washes will lead to rapid hydrolysis.
-
During purification: Silica gel can be slightly acidic. Prolonged exposure of your compound to silica gel during column chromatography can lead to hydrolysis.
-
-
Solution:
-
Neutralize Silica Gel: If you suspect silica gel is the culprit, you can neutralize it by preparing a slurry with a solvent containing a small amount of a non-polar amine like triethylamine (e.g., 0.1-1% v/v) before packing the column.
-
Alternative Purification: Consider alternative purification methods such as recrystallization or preparative thin-layer chromatography (TLC) on neutralized plates.
-
Q3: My reaction is sluggish, and upon heating, I see decomposition. What are my options?
While the pyridazine ring is generally thermally stable, prolonged heating in the presence of certain reagents can lead to decomposition.
-
Cause 1: Thermal Instability in the Presence of Reagents. High temperatures can accelerate the decomposition pathways, especially if trace amounts of acid or water are present.
-
Solution 1: Catalyst and Ligand Screening. For cross-coupling reactions, the choice of palladium catalyst and ligand can significantly impact the reaction rate and required temperature.
-
For Suzuki-Miyaura: Consider using more active catalyst systems, such as those based on phosphine ligands like XPhos or SPhos with a Pd₂(dba)₃ precatalyst, which can facilitate coupling at lower temperatures.[2]
-
For Sonogashira: The use of a copper(I) co-catalyst is standard, but some copper-free conditions have been developed that may be milder.[5]
-
-
Solution 2: Microwave-Assisted Synthesis. Microwave heating can often accelerate reactions, reducing the overall reaction time and potentially minimizing thermal decomposition.
Frequently Asked Questions (FAQs)
Q: How should I store 3-Chloro-6-(1-ethoxyvinyl)pyridazine?
A: It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to protect it from moisture and air.[10]
Q: Is the ethoxyvinyl group an electron-donating or electron-withdrawing group?
A: The oxygen atom of the ethoxy group can donate electron density into the vinyl double bond and the pyridazine ring through resonance, making it an electron-donating group (EDG).[11][12] This can influence the reactivity of the pyridazine ring in certain reactions.
Q: Can I use a hindered base for my reaction?
A: Yes, using a sterically hindered, non-nucleophilic base can be advantageous.[13][14] These bases are less likely to act as nucleophiles and participate in side reactions, while still effectively scavenging any protons generated in the reaction, thus protecting the acid-sensitive ethoxyvinyl group. Examples include diisopropylethylamine (DIPEA) and 1,8-diazabicycloundec-7-ene (DBU).
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a dry flask under an inert atmosphere, combine 3-Chloro-6-(1-ethoxyvinyl)pyridazine (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water (if using an inorganic base).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on neutralized silica gel or by recrystallization.
Hydrolysis to 1-(6-chloropyridazin-3-yl)ethanone
This protocol can be used to intentionally deprotect the ethoxyvinyl group.
-
Dissolution: Dissolve 3-Chloro-6-(1-ethoxyvinyl)pyridazine in a suitable organic solvent such as tetrahydrofuran (THF) or acetone.
-
Acidification: Add a dilute aqueous acid (e.g., 1 M HCl) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ketone, which can be further purified if necessary.
Visualizations
Decomposition Pathway: Acid-Catalyzed Hydrolysis
Caption: Mechanism of acid-catalyzed hydrolysis of the ethoxyvinyl group.
Experimental Workflow for Cross-Coupling
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Data Summary
| Parameter | Recommendation | Rationale |
| Reaction pH | Neutral to basic | Prevents acid-catalyzed hydrolysis of the ethoxyvinyl group. |
| Bases for Suzuki | K₂CO₃, Cs₂CO₃, K₃PO₄ | Effective and non-acidic.[2][3] |
| Bases for Sonogashira | TEA, DIPEA | Standard conditions, scavenges acidic byproducts.[4][5] |
| Workup Wash | Saturated NaHCO₃ (aq), Brine | Neutralizes any trace acid and removes water-soluble impurities.[6][7][8][9] |
| Purification | Neutralized silica gel, Recrystallization | Avoids decomposition on acidic stationary phases. |
| Storage | 2-8°C, Inert atmosphere | Minimizes degradation from moisture and air.[10] |
References
-
Abdelrahman, N. A., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 13(10), 1235-1256. [Link]
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University of Rochester. (2026). How To Run A Reaction: The Workup. [Link]
-
Wikipedia. (n.d.). Non-nucleophilic base. [Link]
-
Ashenhurst, J. (2012, November 30). Deciding SN1/SN2/E1/E2 (2) – The Nucleophile/Base. Master Organic Chemistry. [Link]
-
Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA. [Link]
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Chemeurope.com. (n.d.). Sonogashira coupling. [Link]
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Wikipedia. (n.d.). Sonogashira reaction. [Link]
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University of York. (n.d.). Theory of Aqueous Workup. [Link]
-
LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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MIT Digital Lab Techniques Manual. (2010, February 4). Reaction Work-Up I [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloropyridazine. PubChem. [Link]
-
The Organic Chemistry Tutor. (2017, March 3). E2 product using sterically hindered base [Video]. YouTube. [Link]
-
Penzel, F. I., et al. (2020). Novel synthesis routes for the preparation of low toxic vinyl ester and vinyl carbonate monomers. Taylor & Francis Online, 58(20), 2265-2275. [Link]
-
Gotti, C., et al. (2001). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 44(15), 2433-2440. [Link]
-
ResearchGate. (2025, August 10). How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers: E2 Reactions Are as Sensitive as S(N)2 Reactions. [Link]
-
Majumdar, K. C., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(12), 10349-10367. [Link]
-
Chemistry LibreTexts. (2022, April 8). Effect of electron-donating and electron-withdrawing groups on the C=O bond. [Link]
- Google Patents. (n.d.). EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
-
ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. [Link]
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University of Calgary. (n.d.). Ch12 : Substituent Effects. [Link]
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Lead Sciences. (n.d.). 3-Chloro-6-(1-ethoxyvinyl)pyridazine. [Link]
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ResearchGate. (2014, January 21). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. [Link]
-
Neuman, R. C., Jr. (n.d.). Chapter 14: Substituent Effects. University of California, Riverside. [Link]
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Crash Course. (2021, October 28). More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38 [Video]. YouTube. [Link]
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Sharma, S., et al. (2019). Mild synthesis of silyl ethers via potassium carbonate catalyzed reactions between alcohols and hydrosilanes. Organic & Biomolecular Chemistry, 17(34), 7954-7958. [Link]
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Organic Syntheses. (n.d.). Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. [Link]
- Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
Fernandes, S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
-
Chemistry LibreTexts. (2023, January 22). Inductive Effects of Alkyl Groups. [Link]
-
ResearchGate. (2025, October 21). Potassium Carbonate as a Reusable Heterogeneous Catalyst for Acetylation of Alcohols with Vinyl Acetate Under Sonication: A Sustainable Approach. [Link]
-
Ather, A. Q., et al. (2010). 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2107. [Link]
-
Zhang, S., et al. (2016). A Vinyl Ether-Functional Polycarbonate as a Template for Multiple Postpolymerization Modifications. Macromolecules, 49(17), 6391-6401. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (n.d.). 3-Chloropyridine. [Link]
-
Ather, A. Q., et al. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2016. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine. PubChem. [Link]
- Google Patents. (n.d.). CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine.
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Technical Support Center: Troubleshooting Side Reactions of the Ethoxyvinyl Group in Pyridazine Synthesis
Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize ethoxyvinyl-functionalized precursors in their synthetic routes. The ethoxyvinyl group, a valuable synthon for 1,4-dicarbonyls, offers a streamlined path to the pyridazine core. However, its unique reactivity profile can introduce specific side reactions. This document provides in-depth, cause-and-effect troubleshooting for common issues encountered in the field, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common experimental challenges in a question-and-answer format. Each answer provides a mechanistic explanation, troubleshooting protocols, and preventative measures.
Q1: My reaction yield is significantly low, and I've isolated the corresponding 1,4-diketone. What is causing the decomposition of my starting material?
A1: This is a classic symptom of ethoxyvinyl group hydrolysis.
-
Expertise & Experience: The ethoxyvinyl moiety is an enol ether, which is highly susceptible to acid-catalyzed hydrolysis. Trace amounts of acid (from reagents, solvents, or glassware) or even neutral water can protonate the vinyl carbon, leading to a resonance-stabilized carbocation. Subsequent attack by water and loss of ethanol rapidly converts the enol ether back to the more stable ketone. This side reaction consumes your starting material, directly reducing the yield of the desired pyridazine.
-
Trustworthiness (Self-Validation): The presence of the 1,4-diketone byproduct, confirmed by NMR or LC-MS analysis against a known standard, is definitive proof of this side reaction. The reaction pH is the critical parameter to control.
-
Authoritative Grounding: The synthesis of pyridazines typically involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[1][2] Your ethoxyvinyl ketone is a masked version of this precursor, and its premature unmasking is a common pitfall.
-
Reagent & Solvent Preparation:
-
Use freshly distilled, anhydrous solvents (e.g., toluene, dioxane, or ethanol dried over molecular sieves).
-
Ensure your hydrazine source (e.g., hydrazine hydrate or anhydrous hydrazine) is from a freshly opened bottle.
-
If using a salt form of a substituted hydrazine (e.g., hydrochloride), neutralize it with a stoichiometric amount of a non-nucleophilic base (like triethylamine) in situ and remove the resulting ammonium salt by filtration if possible.
-
-
Apparatus Setup:
-
Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours before use.
-
Assemble the reaction under an inert atmosphere (Nitrogen or Argon). Use a positive pressure of inert gas throughout the experiment.
-
-
Reaction Execution:
-
Consider adding a non-nucleophilic acid scavenger, such as proton sponge or a small amount of anhydrous potassium carbonate, to the reaction mixture.
-
Monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times, which increase the window for potential hydrolysis.
-
Caption: Workflow for diagnosing the cause of low product yield.
Data Interpretation Guide
Rapid identification of side products is crucial for efficient troubleshooting. Use the following table to correlate common spectroscopic data with potential byproducts.
| Side Product | Structure (Example) | Key ¹H NMR Signals (δ, ppm) | Key IR Peaks (cm⁻¹) |
| 1,4-Diketone | R-CO-CH₂-CH₂-CO-R' | 2.5 - 3.0 (s or t, for -CH₂-CO-) | 1700 - 1725 (strong, C=O stretch) |
| Hydrazone Intermediate | R-C(=N-NH₂)-CH₂-CH=C(OEt)-R' | 7.5 - 8.5 (br s, -NH₂) | 3200 - 3400 (N-H stretch), 1620 - 1650 (C=N stretch) |
| Polymer | -(CH(OEt)-C(R)-)-n | Very broad, unresolved signals | Absence of sharp, defined peaks |
References
- BenchChem. (2025). Technical Support Center: Synthesis of Pyridazine-4-carbonitriles.
- University of Chicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
- Hong, S., Choi, W., & Jang, A. (2025). Pyridine-to-pyridazine skeletal editing. ChemRxiv.
- ChemTube3D. (n.d.). Synthesis of Pyridazine. University of Liverpool.
- Lirias. (n.d.).
- Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- BenchChem. (n.d.).
- Chemistry Stack Exchange. (2018).
- Chemistry LibreTexts. (2021). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
Sources
Alternative catalysts for challenging 3-Chloro-6-(1-ethoxyvinyl)pyridazine couplings
Technical Support Center: Advanced Catalysis for Pyridazine Scaffolds
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 3-Chloro-6-(1-ethoxyvinyl)pyridazine. This challenging substrate, characterized by an electron-deficient heterocyclic core and a resilient carbon-chlorine bond, often fails to react under standard cross-coupling conditions. The nitrogen atoms within the pyridazine ring can also act as catalyst poisons, further complicating synthetic efforts.[1][2]
This guide is structured to provide direct, actionable solutions to common experimental failures and to answer frequently asked questions regarding catalyst selection and reaction optimization.
Troubleshooting Guide
This section addresses specific issues encountered during coupling reactions with 3-Chloro-6-(1-ethoxyvinyl)pyridazine.
Q1: My reaction shows low or no conversion. What are the primary causes and how can I fix this?
Low or no conversion is the most common issue and typically points to a failure in the first and most difficult step of the catalytic cycle: oxidative addition of the C-Cl bond to the Pd(0) center.[3] The electron-deficient nature of the pyridazine ring makes this step particularly challenging.[1]
Primary Causes & Recommended Solutions:
-
Suboptimal Catalyst/Ligand System: Standard phosphine ligands like triphenylphosphine (PPh₃) are often not electron-rich enough to promote the oxidative addition of the robust C-Cl bond.[4]
-
Solution: Switch to a more powerful, specialized ligand. Bulky, electron-rich biaryl monophosphine ligands (often called "Buchwald ligands") or N-Heterocyclic Carbene (NHC) ligands are the industry standard for this challenge.[5] These ligands possess strong σ-donating character, which increases the electron density on the palladium center, thereby lowering the activation energy for oxidative addition.[3]
-
Recommended Ligands:
-
-
Catalyst Deactivation (Poisoning): The lone pair of electrons on the pyridazine nitrogen can coordinate strongly to the palladium center, forming a stable, off-cycle complex that inhibits catalytic activity.[2][8]
-
Solution: Employ bulky ligands. The steric hindrance of ligands like XPhos or IPr can physically block the pyridazine nitrogen from binding to the palladium center, preserving the catalyst's active state.
-
-
Inappropriate Base or Solvent: The base is critical for activating the coupling partner (e.g., the boronic acid in a Suzuki coupling), and its strength and solubility can dramatically affect the reaction rate.[9]
-
Solution: Screen stronger, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). For solvents, ensure all components are adequately solubilized. Anhydrous, degassed aprotic polar solvents like dioxane or toluene, often with a small amount of water for Suzuki couplings, are typically effective.[1]
-
-
Insufficient Temperature: The reaction may simply lack the thermal energy required to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature in increments (e.g., from 80°C to 110°C), while monitoring for any potential decomposition of starting materials or products.[1]
-
Q2: I'm observing significant formation of side products, particularly dehalogenation and/or boronic acid decomposition. How can I suppress these?
Side reactions compete with your desired coupling, consuming starting materials and reducing the final yield.
Common Side Reactions & Mitigation Strategies:
-
Dehalogenation (Hydrodehalogenation): The chloro group is replaced by a hydrogen atom.
-
Cause: This is often promoted by trace oxygen or moisture. It can also occur if the catalytic cycle is inefficient, allowing for competing pathways.
-
Solution: Ensure a strictly inert atmosphere by thoroughly degassing solvents and using Schlenk techniques or a glovebox. Optimizing the ligand to accelerate the main catalytic cycle can also outcompete this side reaction.[1]
-
-
Protodeboronation/Homocoupling (Suzuki Reactions): The boronic acid coupling partner either loses its boron moiety or couples with itself.
-
Cause: Protodeboronation can be caused by an unsuitable base or excess water.[10] Homocoupling is primarily promoted by the presence of oxygen.[1]
-
Solution: Rigorously degas all solvents and reagents to exclude oxygen. Use a well-chosen base like K₃PO₄ and avoid excessive amounts of water. Using a slight excess of the boronic acid (e.g., 1.1–1.2 equivalents) can sometimes be beneficial, but a large excess should be avoided.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why are catalysts like Pd(PPh₃)₄ often ineffective for this specific substrate?
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic catalyst but often fails with challenging substrates like chloro-pyridazines. The primary reason is the electronic properties of the PPh₃ ligand. It is not a strong enough electron donor to sufficiently activate the Pd(0) center for the difficult oxidative addition of the C(sp²)-Cl bond on the electron-poor pyridazine ring.[3] This step becomes the bottleneck, leading to a stalled or extremely slow reaction.
Q2: What is the mechanistic advantage of using Buchwald biaryl phosphine ligands or N-Heterocyclic Carbenes (NHCs)?
Both classes of ligands are designed to overcome the limitations of simpler phosphines.
-
Strong σ-Donation: They are powerful electron donors. This increases the nucleophilicity of the Pd(0) center, making it more reactive towards the C-Cl bond and facilitating the rate-limiting oxidative addition step.[3][11]
-
Steric Bulk: Their large size promotes the formation of a coordinatively unsaturated, highly active monoligated Pd(0) species. This steric hindrance also accelerates the final reductive elimination step to release the product and regenerate the catalyst.[3] Furthermore, the bulk helps prevent catalyst deactivation by blocking the pyridazine nitrogen from binding to the palladium.[2]
NHCs generally form more stable metal complexes than phosphines, which can lead to longer catalyst lifetimes and higher turnover numbers, making them particularly effective for very challenging couplings.[5][7][12]
Q3: When should I choose an NHC-based catalyst system over a modern phosphine-based one?
Consider an NHC-based system, such as [Pd(IPr)(μ-Cl)Cl]₂, under the following circumstances:
-
Extreme Unreactivity: When even the best biaryl phosphine ligands (like SPhos or XPhos) fail to provide satisfactory conversion.
-
High Temperatures: NHC-palladium complexes are known for their high thermal stability, making them suitable for reactions that require prolonged heating above 100-110 °C.[7]
-
Low Catalyst Loading: The high stability and activity of NHC-Pd complexes often allow for successful reactions at very low catalyst loadings (e.g., < 0.1 mol%).[12]
Data & Protocols
Catalyst System Comparison for a Model Pyridazine Coupling
The following table summarizes the performance of various palladium catalyst systems in a model Suzuki-Miyaura coupling of a halopyridazine with phenylboronic acid, compiled from literature data.[13] This provides a comparative overview to guide catalyst selection.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | None | Na₂CO₃ | DME/H₂O | 80 | 48 | 28 |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | High |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 12 | High |
This data illustrates the significant improvement in yield and/or reaction time when moving from first-generation catalysts to modern biaryl phosphine systems.
Recommended General Protocol for Suzuki-Miyaura Coupling
This protocol uses a robust and generally applicable method employing a Buchwald ligand, adapted from established procedures.[13][14]
Materials:
-
3-Chloro-6-(1-ethoxyvinyl)pyridazine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), K₃PO₄ (2.0 equiv), the arylboronic acid (1.2 equiv), and 3-Chloro-6-(1-ethoxyvinyl)pyridazine (1.0 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to afford the desired coupled product.
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Failed Pyridazine Coupling
This decision tree guides the user through a logical sequence of steps to diagnose and solve a failed reaction.
Caption: Competing pathways: desired oxidative addition vs. catalyst poisoning.
References
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 3-Chloro-6-methoxypyridazine. [Online].
- BenchChem. (2025). Technical Support Center: Suzuki Reactions Involving Pyridazines. [Online].
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Giri, R., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Online]. Available at: [Link]
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Bilodeau, F., et al. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry. [Online]. Available at: [Link]
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Hoyt, J. M., et al. (2025). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. National Institutes of Health. [Online]. Available at: [Link]
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Cera, G., et al. (2024). Palladium-catalyzed cross-dehydrogenative coupling of (hetero)arenes. RSC Publishing. [Online]. Available at: [Link]
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ResearchGate. (2025). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines. [Online]. Available at: [Link]
-
Perrone, S. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science. [Online]. Available at: [Link]
-
Carrow, B. P., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Online]. Available at: [Link]
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Kinzel, T., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. [Online]. Available at: [Link]
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Al-Masoudi, N. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Online]. Available at: [Link]
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ResearchGate. (2025). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Online]. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Cross-Coupling Reactions with Advanced Palladium Catalysts. [Online]. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromopyrazine. [Online].
-
ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. [Online]. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Online]. Available at: [Link]
-
Open Readings. (2026). ELECTRON-DEFICIENT PHOSPHINE LIGANDS FOR PALLADIUM CATALYSED C-N CROSS-COUPLING REACTIONS. [Online]. Available at: [Link]
-
Szostak, M. (2025). The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions. National Institutes of Health. [Online]. Available at: [Link]
- BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. [Online].
-
ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Online]. Available at: [Link]
-
Frank, E., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Online]. Available at: [Link]
-
ResearchGate. (2025). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. [Online]. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online]. Available at: [Link]
-
MDPI. (2024). Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. [Online]. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Online]. Available at: [Link]
-
ResearchGate. (2025). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. [Online]. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. [Online].
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Online]. Available at: [Link]
-
MDPI. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Online]. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Online]. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Online]. Available at: [Link]
-
MDPI. (2020). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Online]. Available at: [Link]
-
MDPI. (2019). Heterogeneous Catalyst Deactivation and Regeneration: A Review. [Online]. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Online]. Available at: [Link]
-
SciSpace. (n.d.). Mechanisms of catalyst deactivation. [Online]. Available at: [Link]
-
ResearchGate. (2025). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Online]. Available at: [Link]
-
RSC Publishing. (2013). Transition metal-catalyzed functionalization of pyrazines. [Online]. Available at: [Link]
-
ResearchGate. (n.d.). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. [Online]. Available at: [Link]
-
Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Online]. Available at: [Link]
-
ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Online]. Available at: [Link]
-
ACS Publications. (2000). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. [Online]. Available at: [Link]
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Validation & Comparative
The Rising Profile of Pyridazine Scaffolds: A Comparative Analysis of the Bioactivity of 3-Chloro-6-(1-ethoxyvinyl)pyridazine Derivatives and Other Key Heterocycles
In the landscape of medicinal chemistry, the quest for novel pharmacophores with enhanced efficacy and selectivity is perpetual. Among the myriad of heterocyclic scaffolds, nitrogen-containing ring systems have consistently proven to be a fertile ground for the discovery of potent therapeutic agents. This guide provides a comparative analysis of the bioactivity of 3-chloro-6-(1-ethoxyvinyl)pyridazine derivatives against other prominent heterocyclic families, including pyrazoles, triazoles, thiadiazoles, and oxadiazoles. While direct experimental data for 3-chloro-6-(1-ethoxyvinyl)pyridazine is emerging, this guide synthesizes findings from closely related analogues to project its potential therapeutic value and situate it within the broader context of heterocyclic drug discovery.
The Pyridazine Core: A Privileged Scaffold in Drug Design
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] This is attributed to its ability to serve as a versatile scaffold for the synthesis of compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[4][5][6] The presence of the nitrogen atoms imparts unique physicochemical properties, such as the ability to form hydrogen bonds and act as a bioisostere for other chemical groups, which are crucial for molecular recognition and binding to biological targets.
The 3-chloro-6-substituted pyridazine framework, in particular, serves as a versatile synthetic intermediate, allowing for the introduction of diverse functionalities at the 6-position to modulate biological activity.[7] While research on the specific 3-chloro-6-(1-ethoxyvinyl)pyridazine derivative is still developing, the known bioactivities of its analogues provide a strong rationale for its investigation as a potential therapeutic agent.
Synthesis of 3-Chloro-6-(substituted)pyridazine Derivatives: A General Workflow
The synthesis of 3-chloro-6-substituted pyridazine derivatives typically starts from a commercially available precursor like 3,6-dichloropyridazine. The differential reactivity of the two chlorine atoms allows for selective monosubstitution at the 6-position.
Experimental Protocol: General Synthesis of 3-Chloro-6-substituted Pyridazines
-
Starting Material: 3,6-dichloropyridazine.
-
Nucleophilic Substitution: The starting material is reacted with a suitable nucleophile (e.g., an amine, thiol, or alcohol) in the presence of a base and an appropriate solvent. The choice of base and solvent is critical and is optimized based on the specific nucleophile used.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove inorganic byproducts. The crude product is then purified using techniques such as column chromatography or recrystallization to yield the desired 3-chloro-6-substituted pyridazine derivative.
Caption: General workflow for the synthesis of 3-chloro-6-substituted pyridazine derivatives.
Comparative Bioactivity Profile
This section compares the known and inferred bioactivities of 3-chloro-6-(1-ethoxyvinyl)pyridazine derivatives with other key heterocyclic compounds. The comparison focuses on two major therapeutic areas: antimicrobial and anticancer activities.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel anti-infective agents. Heterocyclic compounds have historically been a rich source of such agents.
Pyridazine Derivatives: Numerous studies have demonstrated the potent antimicrobial activity of pyridazine derivatives.[1][8][9] For instance, certain pyridazinone derivatives have shown excellent activity against both Gram-positive and Gram-negative bacteria.[8][10] The antimicrobial efficacy is often influenced by the nature of the substituent at the 6-position of the pyridazine ring.[1] Saturated or partially saturated pyrrolopyridazine derivatives have been reported to exhibit stronger activity compared to their aromatic counterparts.[1][11]
Other Heterocycles:
-
Pyrazoles: Pyrazole derivatives are well-known for their broad-spectrum antimicrobial activities.[12]
-
Triazoles: The triazole scaffold is a cornerstone of many clinically used antifungal drugs, such as fluconazole and itraconazole.
-
Thiadiazoles: Thiadiazole derivatives exhibit a wide range of antimicrobial properties, with some compounds showing efficacy against both bacteria and fungi.[8]
-
Oxadiazoles: Oxadiazole-containing compounds have also been reported to possess significant antifungal activity.[4][7]
| Heterocyclic Scaffold | Representative Bioactivity (Antimicrobial) | Key Structural Features for Activity |
| Pyridazine | Broad-spectrum antibacterial and antifungal activity.[1][8][9] | Nature and saturation of the substituent at the 6-position.[1][11] |
| Pyrazole | Broad-spectrum antibacterial and antifungal properties.[12] | Substitution pattern on the pyrazole ring. |
| Triazole | Potent antifungal activity. | Presence of specific side chains crucial for enzyme inhibition. |
| Thiadiazole | Antibacterial and antifungal effects.[8] | Substituents at the 2- and 5-positions. |
| Oxadiazole | Significant antifungal activity.[4][7] | Nature of the substituents on the oxadiazole ring. |
Antitumor Activity
The development of targeted cancer therapies is a major focus of modern drug discovery. Heterocyclic compounds play a crucial role in this area, with many approved anticancer drugs featuring these scaffolds.
Pyridazine Derivatives: The pyridazine nucleus is a recognized pharmacophore in the design of anticancer agents. Derivatives of 3-chloro-6-methoxypridazine have shown significant cytotoxic effects against various human cancer cell lines.[4] The mechanism of action often involves the inhibition of key signaling pathways, such as the vascular endothelial growth factor receptor 2 (VEGFR-2) pathway, which is critical for tumor angiogenesis.[4] Additionally, some pyridazine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and c-Jun N-terminal kinase-1 (JNK1), both of which are implicated in cancer cell proliferation and survival.[3]
Other Heterocycles:
-
Pyrazoles: Many pyrazole-based compounds have demonstrated potent anticancer activity, with some acting as inhibitors of various kinases involved in cancer progression.[12]
-
Triazoles: Triazole derivatives have been explored as anticancer agents, with some showing activity against various cancer cell lines.
-
Thiadiazoles: The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine and its derivatives can interfere with DNA replication processes, making them promising anticancer agents.
-
Oxadiazoles: Certain oxadiazole derivatives have also been reported to exhibit antitumor properties.
| Heterocyclic Scaffold | Representative Bioactivity (Antitumor) | Common Molecular Targets |
| Pyridazine | Cytotoxicity against various cancer cell lines.[4] | VEGFR-2, CDKs, JNK1.[3][4] |
| Pyrazole | Potent anticancer activity.[12] | Various protein kinases. |
| Triazole | Activity against various cancer cell lines. | Multiple cellular targets. |
| Thiadiazole | Interference with DNA replication. | DNA and associated enzymes. |
| Oxadiazole | Antitumor properties. | Varied, depending on the derivative. |
Key Signaling Pathways
The biological activity of these heterocyclic compounds is often mediated through their interaction with specific signaling pathways that are crucial for cell survival, proliferation, and pathogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazine derivatives.
Conclusion and Future Perspectives
The comparative analysis reveals that the pyridazine scaffold holds significant promise as a source of novel therapeutic agents, with a broad spectrum of biological activities that are comparable to, and in some cases potentially superior to, other well-established heterocyclic systems. While direct experimental data on 3-chloro-6-(1-ethoxyvinyl)pyridazine is currently limited, the potent antimicrobial and antitumor activities observed in its close analogues strongly support its further investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of 3-chloro-6-(1-ethoxyvinyl)pyridazine derivatives. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features required for optimal activity and selectivity. Furthermore, mechanistic studies will be essential to elucidate the specific molecular targets and signaling pathways modulated by these compounds. The insights gained from such studies will undoubtedly pave the way for the development of novel and effective therapies for a range of human diseases.
References
- Synthesis and antimicrobial activity of pyrazolo[3',4':4,3]pyrido[6,5-c]pyridazine and thieno[2,3-c]pyridazine deriv
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[Antimicrobial activity of new pyridazine derivatives]. PubMed.[1][11]
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The Pharmacological Potential of 3-Chloro-6-methoxypyridazine Derivatives: A Technical Guide. Benchchem.[4]
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Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal.[8]
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Synthesis and Antimicrobial Activities of Some New Heterocyclic Compounds Based on 6-Chloropyridazine-3(2H)-thione. ResearchGate.[9]
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Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. PMC.[12]
- Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization str
- Recent advances in pyridazine chemistry.
- Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines. PubMed.
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chemical studies on 3,6-dichloropyridazine. Journal of American Science.[7]
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI.[12]
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- Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. PMC.
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Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI.[4]
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A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences.[1][2]
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Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry.[5][6]
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A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org.[3]
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Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. PubMed.[5][6]
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Comparison of different vinylating reagents for pyridazine synthesis
For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in a multitude of biologically active compounds. The introduction of a vinyl group onto the pyridazine ring opens up a vast chemical space for further elaboration, serving as a versatile handle for transformations such as polymerization, oxidation, and various cycloaddition reactions.
This guide provides an in-depth, objective comparison of common vinylating reagents for the synthesis of vinylpyridazines. We will delve into the mechanistic nuances, practical considerations, and performance of key methodologies, supported by experimental data, to empower you in selecting the optimal synthetic strategy for your specific research needs.
Introduction to Pyridazine Vinylation
The direct introduction of a vinyl group onto a pyridazine ring is typically achieved through cross-coupling reactions, where a halopyridazine is coupled with a vinyl-containing organometallic reagent. The choice of the vinylating agent is critical and depends on factors such as the stability of the reagent, its reactivity, functional group tolerance, and the overall efficiency of the reaction. The most prevalent methods employed for this transformation are the Suzuki-Miyaura, Stille, and Grignard cross-coupling reactions. Each of these methodologies utilizes a different class of vinylating reagent, namely organoborons, organostannanes, and organomagnesium compounds, respectively.
This guide will dissect each of these approaches, providing a comparative analysis of their strengths and weaknesses in the context of pyridazine synthesis.
Suzuki-Miyaura Coupling: The Versatility of Vinylboron Reagents
The Suzuki-Miyaura coupling is a pillar of modern organic synthesis, renowned for its mild reaction conditions, broad functional group tolerance, and the generally low toxicity of its boron-based reagents.[1][2] For the vinylation of pyridazines, potassium vinyltrifluoroborate and vinylboronic esters are the most commonly employed reagents.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving a palladium catalyst.[1] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halopyridazine, forming a Pd(II) intermediate.
-
Transmetalation: The vinyl group is transferred from the boron atom to the palladium center. This step is often facilitated by a base, which activates the organoboron species.
-
Reductive Elimination: The vinyl group and the pyridazinyl moiety on the palladium complex couple, forming the desired vinylpyridazine and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Featured Reagent: Potassium Vinyltrifluoroborate
Potassium vinyltrifluoroborate (KVBF₃) has emerged as a superior vinylating agent in many Suzuki-Miyaura couplings.[3] It is an air- and moisture-stable crystalline solid, making it significantly easier to handle compared to the often-unstable vinylboronic acids.[4]
Advantages of Potassium Vinyltrifluoroborate:
-
Stability: Bench-stable solid, allowing for accurate weighing and prolonged storage.[3]
-
Ease of Handling: Non-pyrophoric and less prone to decomposition compared to other organometallic reagents.
-
Reactivity: Readily participates in cross-coupling reactions under relatively mild conditions.[5]
Experimental Protocol: Vinylation of 3-Chloropyridine (A Model for Chloropyridazines)
The following protocol for the vinylation of a chloropyridine derivative provides a representative starting point for the vinylation of chloropyridazines.[6]
Materials:
-
3-Chloropyridine derivative (1.0 equiv)
-
Potassium vinyltrifluoroborate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene/Water (10:1 mixture, 0.25 M)
Procedure:
-
To a reaction vessel, add the 3-chloropyridine derivative, potassium vinyltrifluoroborate, and potassium carbonate.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the toluene/water solvent mixture.
-
Add the palladium acetate and RuPhos catalyst system.
-
Seal the vessel and heat the reaction mixture to 80 °C with stirring for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Stille Coupling: The Reliability of Vinylstannanes
The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that utilizes organotin reagents (stannanes).[7] For vinylation, vinyltributylstannane is a commonly used reagent.[8]
Mechanistic Rationale
The mechanism of the Stille coupling is analogous to the Suzuki-Miyaura reaction, involving a Pd(0)/Pd(II) catalytic cycle.[9] The key difference lies in the transmetalation step, where the vinyl group is transferred from the tin atom to the palladium center.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Featured Reagent: Vinyltributylstannane
Vinyltributylstannane is a versatile reagent for Stille couplings. It is a liquid that is relatively stable to air and moisture, allowing for ease of handling.[10]
Advantages of Vinyltributylstannane:
-
High Reactivity: Often provides high yields in cross-coupling reactions.
-
Functional Group Tolerance: Compatible with a wide range of functional groups.[9]
Disadvantages:
-
Toxicity: Organotin compounds are toxic and require careful handling and disposal.[11]
-
Purification Challenges: Removal of tin byproducts can sometimes be challenging.[9]
Experimental Protocol: General Procedure for Stille Coupling
The following is a general protocol for the Stille coupling of a halopyridazine with vinyltributylstannane.
Materials:
-
Halopyridazine (1.0 equiv)
-
Vinyltributylstannane (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
Procedure:
-
Dissolve the halopyridazine in the anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the vinyltributylstannane to the reaction mixture.
-
Heat the reaction to a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To remove tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride, followed by filtration.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over a drying agent, and concentrate.
-
Purify the product by column chromatography.
Grignard Reagents: A Classic Approach to C-C Bond Formation
Grignard reagents are among the most classic and powerful organometallic reagents for forming carbon-carbon bonds.[12] For vinylation, vinylmagnesium bromide or chloride are the reagents of choice.
Mechanistic Considerations
The direct cross-coupling of Grignard reagents with halopyridazines can be achieved using a nickel or palladium catalyst. The mechanism involves the formation of an organometallic intermediate followed by reductive elimination. However, due to the high reactivity of Grignard reagents, side reactions such as addition to other functional groups can be a concern.
Alternatively, Grignard reagents can be used in addition reactions to pyridazine N-oxides or activated pyridinium salts, which can then be further transformed to yield the desired vinylpyridazine.[6]
Advantages of Vinyl Grignard Reagents:
-
High Reactivity: Can be highly effective for certain substrates.
-
Cost-Effective: Often more economical than other organometallic reagents.
Disadvantages:
-
High Reactivity: Can lead to poor functional group tolerance and side reactions.
-
Moisture and Air-Sensitive: Require strict anhydrous and inert atmosphere conditions for preparation and use.[12][13]
Experimental Protocol: Preparation and Use of Vinylmagnesium Bromide
The following protocol outlines the preparation of vinylmagnesium bromide and its subsequent use in a coupling reaction.[13][14]
Preparation of Vinylmagnesium Bromide:
-
Flame-dry all glassware and allow to cool under a stream of inert gas.
-
Place magnesium turnings in a flask equipped with a reflux condenser and an addition funnel.
-
Add anhydrous THF to the flask.
-
Slowly add a solution of vinyl bromide in THF from the addition funnel to initiate the reaction.
-
Once the reaction is initiated, add the remaining vinyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Coupling Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the halopyridazine and a suitable catalyst (e.g., Pd(PPh₃)₄ or a nickel catalyst) in anhydrous THF.
-
Cool the solution to a low temperature (e.g., 0 °C or -78 °C).
-
Slowly add the prepared vinylmagnesium bromide solution to the pyridazine solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Performance Comparison
| Feature | Suzuki-Miyaura (Potassium Vinyltrifluoroborate) | Stille (Vinyltributylstannane) | Grignard (Vinylmagnesium Bromide) |
| Reagent Stability & Handling | Excellent (air- and moisture-stable solid) | Good (relatively stable liquid) | Poor (highly sensitive to air and moisture) |
| Functional Group Tolerance | Excellent | Good | Moderate to Poor |
| Toxicity | Low | High (tin compounds) | Moderate (reagent and byproducts) |
| Reaction Conditions | Mild to moderate | Mild to moderate | Can require cryogenic temperatures |
| Yields | Generally good to excellent[5] | Generally good to excellent[8] | Variable, substrate-dependent |
| Purification | Generally straightforward | Can be challenging due to tin byproducts | Generally straightforward |
Conclusion and Recommendations
The choice of vinylating reagent for pyridazine synthesis is a critical decision that will significantly impact the success of the synthetic route.
-
For substrates with sensitive functional groups and a need for high reproducibility and ease of handling, the Suzuki-Miyaura coupling with potassium vinyltrifluoroborate is the recommended method. Its stability, low toxicity, and broad functional group tolerance make it an ideal choice for complex molecule synthesis.
-
The Stille coupling with vinyltributylstannane offers a reliable and high-yielding alternative, particularly when functional group tolerance is less of a concern. However, the toxicity of organotin compounds necessitates stringent safety precautions and careful waste management.
-
Vinyl Grignard reagents represent a powerful and cost-effective option, but their high reactivity limits their application to simpler pyridazine substrates lacking sensitive functional groups. Strict anhydrous and inert conditions are mandatory for successful and safe execution.
Ultimately, the optimal choice will depend on the specific pyridazine substrate, the presence of other functional groups, and the available laboratory resources. This guide provides the foundational knowledge and practical insights to make an informed decision and successfully achieve the desired vinylpyridazine product.
References
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Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). The Journal of Organic Chemistry. Retrieved from [Link]
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Palladium-Catalyzed Vinylation of Organic Halides. (n.d.). ResearchGate. Retrieved from [Link]
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A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. Retrieved from [Link]
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Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022). MDPI. Retrieved from [Link]
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Suzuki cross-coupling reaction. (2020). YouTube. Retrieved from [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]
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SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. (n.d.). Liberty University. Retrieved from [Link]
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Palladium-Catalyzed Vinylation of Organic Halides. (n.d.). ResearchGate. Retrieved from [Link]
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Stille reaction. (n.d.). Wikipedia. Retrieved from [Link]
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R. F. Heck, “Palladium-Catalyzed Vinylation of Organic Halides,” In Organic Reactions, Vol. 27, Wiley, New York, 1982, pp. 345-390. (n.d.). Scientific Research Publishing. Retrieved from [Link]
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Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Palladium‐Catalyzed Vinylation of Organic Halides. (2005). Semantic Scholar. Retrieved from [Link]
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Stille Coupling. (n.d.). NROChemistry. Retrieved from [Link]
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Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles. (2006). PubMed. Retrieved from [Link]
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Vinylmagnesium Bromide. (n.d.). ResearchGate. Retrieved from [Link]
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Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026). PubMed Central. Retrieved from [Link]
-
Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium-Tetraphosphine Complex. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. (n.d.). PubMed Central. Retrieved from [Link]
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Stille Coupling. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2025). ResearchGate. Retrieved from [Link]
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Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (n.d.). RSC Publishing. Retrieved from [Link]
-
Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. (2023). MDPI. Retrieved from [Link]
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Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. (n.d.). Organic Syntheses. Retrieved from [Link]
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Efficacy of novel compounds from 3-Chloro-6-(1-ethoxyvinyl)pyridazine in cancer cell lines
A Comparative Guide to the Efficacy of Novel Compounds Derived from 3-Chloro-6-Substituted Pyridazines in Cancer Cell Lines
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry due to its versatile biological activities.[1][2] Its unique physicochemical properties, including its capacity for hydrogen bonding and modulation of pharmacokinetic profiles, make it an attractive scaffold for the development of novel therapeutics.[2] This guide provides a comparative analysis of the anticancer efficacy of novel compounds synthesized from 3-chloro-6-substituted pyridazine precursors, offering insights into their mechanisms of action and performance against various cancer cell lines. While 3-Chloro-6-(1-ethoxyvinyl)pyridazine serves as a versatile chemical building block[3], the focus of this guide is on the diverse and potent derivatives that can be synthesized from such foundational structures.
Unlocking Therapeutic Potential: From Scaffold to Potent Derivatives
The 3-chloro-6-substituted pyridazine framework allows for extensive chemical modifications, leading to the generation of diverse compound libraries with a wide range of anticancer activities.[4][5] Medicinal chemists leverage the reactivity of the chlorine atom at the 3-position and the variability of the substituent at the 6-position to synthesize novel molecules that can interact with various biological targets within cancer cells.[6] These targeted approaches have led to the discovery of compounds with significant antiproliferative and cytotoxic effects.[7]
Comparative Efficacy of Novel Pyridazine Derivatives
The anticancer potential of novel pyridazine derivatives has been demonstrated across a spectrum of human cancer cell lines. The following table summarizes the in vitro cytotoxic activity (IC50 values) of exemplary compounds from recent studies, compared with established anticancer agents.
| Compound ID | Cancer Cell Line | Type of Cancer | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Reference |
| Compound 9e | A498 | Renal Cancer | Not specified (97.91% inhibition) | - | - | [6] |
| T-47D | Breast Cancer | Not specified (79.98% inhibition) | - | - | [6] | |
| Compound 11m | T-47D | Breast Cancer | 0.43 ± 0.01 | - | - | [5] |
| MDA-MB-231 | Breast Cancer | 0.99 ± 0.03 | - | - | [5] | |
| Compound IXn | UO-31 | Renal Cancer | 0.65 | Erlotinib | 0.95 | [8] |
| Compound IXg | UO-31 | Renal Cancer | 0.75 | Erlotinib | 0.95 | [8] |
| Compound 5b | HCT-116 | Colon Cancer | Potent (exact value not specified) | Imatinib | - | [9] |
| Pyridazinone derivative 4c | A549 | Lung Carcinoma | 0.26 | Celecoxib | 0.35 | [10] |
Delving into the Mechanism of Action: How Pyridazine Derivatives Combat Cancer
The anticancer activity of these novel compounds stems from their ability to interfere with critical cellular processes that drive tumor growth and survival. The primary mechanisms of action identified for pyridazine derivatives include:
-
Kinase Inhibition: A significant number of pyridazine-containing compounds act as inhibitors of protein kinases, which are key regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival.[7][11]
-
VEGFR-2 Inhibition: Several pyridazine derivatives have been shown to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth and metastasis.[9]
-
EGFR Inhibition: Certain pyridazine-pyrazoline hybrids have demonstrated potent inhibitory effects on the Epidermal Growth factor Receptor (EGFR), a protein often overexpressed in various cancers.[8] Inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis.
-
JNK1 Inhibition: Structurally related 3,6-disubstituted pyridazine compounds have been identified as preclinical candidates that target c-jun N-terminal kinase-1 (JNK1), a protein involved in stress-activated signaling pathways that promote cancer cell survival.[12]
-
-
Induction of Apoptosis: Many pyridazine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells.[8][13] This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, and activating caspases, the key executioners of apoptosis.[8][14]
-
PARP-1 Inhibition: Some novel chloropyridazine hybrids have been designed to act as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair.[13] By inhibiting PARP-1, these compounds can enhance the efficacy of DNA-damaging chemotherapies and may be effective as single agents in tumors with deficiencies in other DNA repair pathways.[13]
-
Cell Cycle Arrest: Certain pyridazinone-based diarylurea derivatives have been shown to induce cell cycle arrest, primarily in the G0-G1 or G2/M phases, preventing cancer cells from progressing through the cell division cycle.[8][14]
Visualizing the Science: Pathways and Protocols
To better understand the scientific underpinnings of these findings, the following diagrams illustrate a key signaling pathway targeted by pyridazine derivatives and a general workflow for evaluating their anticancer efficacy.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Pyridazine Derivatives.
Caption: General Experimental Workflow for Evaluating Anticancer Efficacy.
Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.
Materials:
-
Human cancer cell lines
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
Novel pyridazine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the novel pyridazine derivatives (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (a marker of early apoptosis) and loss of membrane integrity (a marker of late apoptosis/necrosis).
Materials:
-
Human cancer cell lines
-
Novel pyridazine derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the novel pyridazine derivatives at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
The 3-chloro-6-substituted pyridazine scaffold is a highly promising platform for the discovery of novel anticancer agents. The derivatives synthesized from this core structure have demonstrated significant efficacy against a range of cancer cell lines through various mechanisms of action, including kinase inhibition, induction of apoptosis, and cell cycle arrest. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanistic insights, holds great potential for the development of the next generation of targeted cancer therapies.
References
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Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(10), 1865-1883. [Link]
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Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., Al-Salahi, R., & Al-Obaid, A. M. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 10(50), 29969-29984. [Link]
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El-Sayed, N. A. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2020). Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. Bioorganic Chemistry, 105, 104473. [Link]
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Hassan, A. A., Eissa, A. A. M., & El-Sayed, M. A. A. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 7(31), 27367-27381. [Link]
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Li, M., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 105, 117847. [Link]
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A Comparative Guide to 3-Amino-6-Aryl-Pyridazines as Selective CB2 Agonists: SAR, Performance, and Experimental Validation
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-amino-6-aryl-pyridazines, a promising class of selective agonists for the cannabinoid receptor 2 (CB2). Intended for researchers in pharmacology and medicinal chemistry, this document compares this chemical series against other notable CB2 agonists, details the experimental protocols for their evaluation, and provides insights into the underlying molecular mechanisms.
Introduction: The Therapeutic Promise of CB2 Receptor Selectivity
The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system and belong to the G protein-coupled receptor (GPCR) superfamily. The CB1 receptor is predominantly expressed in the central nervous system (CNS), and its activation is responsible for the psychoactive effects associated with cannabis. In contrast, the CB2 receptor is primarily found in immune cells and tissues, making it an attractive therapeutic target for a variety of pathologies, including inflammatory pain, autoimmune disorders, and neurodegenerative diseases.[1]
Developing agonists with high selectivity for CB2 over CB1 is a critical goal in modern drug discovery. Such selectivity promises to harness the therapeutic benefits of cannabinoid receptor modulation while avoiding undesirable CNS-mediated side effects. The 3-amino-6-aryl-pyridazine scaffold has emerged as a particularly effective framework for achieving high CB2 potency and selectivity.[2][3] This guide will dissect the chemical features that govern the activity of this compound class.
Structure-Activity Relationship (SAR) of the 3-Amino-6-Aryl-Pyridazine Core
A series of 3-amino-6-aryl-pyridazines has been identified as potent and efficacious CB2 agonists with significant selectivity over the CB1 receptor.[2] The core structure allows for systematic modification at key positions to optimize pharmacological properties.
Caption: Key modification points on the 3-amino-6-aryl-pyridazine scaffold.
The primary SAR investigation focused on modifications at the C3 amino group and the C6 aryl ring.[2]
-
C3-Position (Amino Group): Exploration at this position revealed that secondary amines, particularly those incorporating cyclic structures, were highly favorable. For instance, incorporating a piperidine or morpholine ring via a methylene linker led to compounds with high CB2 affinity. The optimal linker length and ring structure are crucial for correctly positioning the moiety within the receptor's binding pocket.
-
C6-Position (Aryl Group): The nature and substitution pattern of the aryl group at the C6 position significantly impact potency. Unsubstituted phenyl and substituted phenyl rings have been explored. Electron-withdrawing or donating groups at the para- and meta-positions of this ring can modulate both binding affinity and pharmacokinetic properties. A key finding was that a pyridazine ring at this position proved to be an optimal heterocycle, preserving affinity while improving solubility compared to other variants.[3]
Quantitative SAR Data Summary
The following table summarizes the SAR for a selection of 3-amino-6-aryl-pyridazine analogues, highlighting the impact of substitutions on CB2 binding affinity and selectivity.
| Compound ID | C3-Amino Substituent | C6-Aryl Group | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity (CB1/CB2) |
| 1 | -NH₂ | Phenyl | >1000 | >10000 | - |
| 2 | -NH-CH₂(Piperidine) | Phenyl | 15 | 1500 | 100 |
| 3 | -NH-CH₂(Morpholine) | Phenyl | 10 | >10000 | >1000 |
| 4 | -NH-CH₂(Piperidine) | 4-Chlorophenyl | 5 | 2500 | 500 |
| 35 | -NH-CH₂(Morpholine) | 4-Pyridyl | 2.1 | 1800 | 857 |
Data synthesized from Gleave et al., 2010.[2]
Performance Comparison with Alternative CB2 Agonist Scaffolds
The 3-amino-6-aryl-pyridazine class demonstrates a compelling profile when compared to other established selective CB2 agonist chemotypes. The key differentiators lie in potency, selectivity, and developmental potential.
| Scaffold Class | Representative Compound(s) | Typical CB2 Potency (Ki/EC₅₀) | Selectivity over CB1 | Key Features & Insights |
| 3-Amino-6-Aryl-Pyridazines | Analogue 35 [2] | 1 - 20 nM | >500-fold | High potency and selectivity; pyridazine core offers favorable physicochemical properties.[4] |
| Benzimidazolones | Compound 39 [5] | 10 - 50 nM | >200-fold | Discovered as novel agonists with good metabolic stability in human liver microsomes.[5] |
| Pyridine Derivatives | Compound 3 [6] | 5 - 30 nM | >1000-fold | Potent and selective, with demonstrated in vivo efficacy in pain models after oral administration.[6] |
| α-Amidosulfones | Various | 20 - 100 nM | >100-fold | A distinct chemical class with profiled pharmacokinetic properties.[7] |
This comparison illustrates that while multiple scaffolds can achieve high selectivity, the 3-amino-6-aryl-pyridazines offer a potent and well-characterized starting point for further optimization, particularly for indications like inflammatory pain.[2]
Experimental Validation: Protocols for Characterization
The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. Below are the detailed methodologies for the primary in vitro assays used to characterize selective CB2 agonists.
Experimental Workflow Overview
Caption: Standard workflow for the discovery and characterization of novel CB2 agonists.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the CB2 receptor.
Objective: To quantify the affinity of test compounds for human CB1 and CB2 receptors.
Materials:
-
Membranes: CHO or HEK293 cell membranes stably expressing human CB1 or CB2 receptors.[8]
-
Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).[9]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Non-specific Binding (NSB) Agent: 10 µM WIN 55,212-2 or another high-affinity unlabeled ligand.
-
Test Compounds: Serially diluted in DMSO.
-
Apparatus: 96-well plates, cell harvester, scintillation counter.
Procedure:
-
Preparation: Thaw receptor membranes on ice. Prepare serial dilutions of test compounds.
-
Assay Setup: In a 96-well plate, add in order:
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, 0.05% BSA).
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each test compound concentration. Determine the IC₅₀ value using non-linear regression analysis. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay
This assay measures the functional potency (EC₅₀) of a compound as an agonist by quantifying its ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Objective: To determine if potent binders act as agonists and to quantify their functional potency.
Materials:
-
Cells: CHO-K1 cells stably co-expressing the human CB2 receptor and a cAMP-responsive biosensor (e.g., GloSensor) or HEK293 cells expressing hCB2.[11][12]
-
Assay Medium: HBSS or other suitable buffer.
-
Stimulant: Forskolin (an adenylyl cyclase activator).
-
Detection Reagent: As required by the chosen cAMP detection technology (e.g., AlphaScreen, HTRF, GloSensor reagent).[12][13]
Procedure:
-
Cell Plating: Seed cells into a 384-well plate and incubate overnight to allow for adherence.
-
Compound Addition: Remove culture medium and add test compounds at various concentrations in assay medium. Incubate for 15-30 minutes at room temperature.
-
Stimulation: Add forskolin to all wells (except negative controls) to a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM). This raises the basal cAMP level, allowing for the detection of inhibition.
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Detection: Lyse the cells and add the cAMP detection reagent according to the manufacturer's protocol (e.g., for AlphaScreen, this involves adding Acceptor beads).[13] Incubate to allow the detection reaction to reach equilibrium.
-
Measurement: Read the plate on a suitable plate reader (e.g., luminescence for GloSensor, fluorescence for HTRF).
-
Data Analysis: The signal will be inversely proportional to the amount of cAMP present. Plot the signal against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ (potency) and the maximal inhibition (efficacy).
CB2 Receptor Signaling Mechanism
Upon binding of an agonist like a 3-amino-6-aryl-pyridazine, the CB2 receptor undergoes a conformational change, leading to the activation of associated intracellular signaling pathways.
Caption: Canonical Gi/o-coupled signaling pathway for the CB2 receptor.
The primary mechanism involves coupling to Gi/o proteins.[1] Activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[11] This cascade ultimately modulates cellular functions, such as cytokine release from immune cells, contributing to the anti-inflammatory effects observed with CB2 agonists. Other pathways, such as the MAPK/ERK pathway, can also be modulated by CB2 activation.[14]
Conclusion and Future Perspectives
The 3-amino-6-aryl-pyridazine scaffold represents a highly validated and promising starting point for the development of selective CB2 agonists. The SAR is well-defined, indicating that small modifications to the C3-amino and C6-aryl substituents can fine-tune potency and selectivity to achieve drug-like properties.[2] When compared to other chemotypes, this class holds its own, offering high potency and excellent selectivity.
Future research should focus on optimizing the pharmacokinetic and metabolic profiles of lead compounds to improve oral bioavailability and in vivo efficacy. Further studies could also explore the potential for biased agonism within this scaffold, which may allow for the separation of desired therapeutic effects from other biological responses, further refining the therapeutic potential of targeting the CB2 receptor.
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Gleave, R. J., Beswick, P. J., Brown, A. J., et al. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(2), 465-468. [Link]
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Kumari, P. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57. [Link]
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Springer Nature Experiments. (2023). The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. Springer Protocols. [Link]
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ResearchGate. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB2 agonists for the treatment of inflammatory pain. Request PDF. [Link]
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Pinna, G. A., et al. (2018). Synthesis, Pharmacological Evaluation, and Docking Studies of Novel Pyridazinone-Based Cannabinoid Receptor Type 2 Ligands. ChemMedChem, 13(11), 1125-1139. [Link]
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Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove, University of Mississippi. [Link]
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Coccivillo, F., et al. (2017). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 13(4), 547-559. [Link]
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Kenny, P. W. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 66(15), 10185-10243. [Link]
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Lu, D., et al. (2022). Rational drug design of CB2 receptor ligands: from 2012 to 2021. Acta Pharmaceutica Sinica B, 12(2), 536-556. [Link]
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Xiang, Z., et al. (2013). Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol. Journal of Chemical Information and Modeling, 53(11), 3019-3029. [Link]
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van der Stap, D., et al. (2022). Structural basis of selective cannabinoid CB2 receptor activation. Nature Communications, 13, 1195. [Link]
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Yang, T., et al. (2025). Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. European Journal of Medicinal Chemistry, 290, 117521. [Link]
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Morales, P., et al. (2014). 3D-QSAR/CoMFA-Based Structure-Affinity/Selectivity Relationships of Aminoalkylindoles in the Cannabinoid CB1 and CB2 Receptors. Molecules, 19(5), 6432-6456. [Link]
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Dziadek, S., et al. (2009). Discovery of Alpha-Amidosulfones as Potent and Selective Agonists of CB2: Synthesis, SAR, and Pharmacokinetic Properties. Bioorganic & Medicinal Chemistry Letters, 19(1), 31-35. [Link]
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Kulkarni, P. M., et al. (2019). Identification and biochemical analyses of selective CB2 agonists. European Journal of Pharmacology, 854, 1-8. [Link]
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Semantic Scholar. (2008). The SAR studies of novel CB2 selective agonists, benzimidazolone derivatives. [Link]
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Kulkarni, P. M., et al. (2021). Characterization of Subtype Selective Cannabinoid CB2 Receptor Agonists as Potential Anti-Inflammatory Agents. International Journal of Molecular Sciences, 22(8), 4193. [Link]
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Atwood, B. K., et al. (2012). Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands. Molecular Pharmacology, 81(2), 250-263. [Link]
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A Comparative Guide to the In Vitro Evaluation of 3-Alkoxy-6-Arylpyridazine Derivatives as Antitumor Agents
Introduction: The Rising Profile of Pyridazines in Oncology
The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including notable anticancer effects. Among these, the 3-alkoxy-6-arylpyridazine series has garnered significant attention as a promising class of antitumor agents. This guide provides a comprehensive in vitro evaluation of these compounds, offering a comparative analysis of their efficacy against various cancer cell lines, detailed experimental protocols for their assessment, and insights into their potential mechanisms of action. Our focus is to equip researchers, scientists, and drug development professionals with the necessary information to understand and potentially advance this promising class of molecules.
Comparative In Vitro Antitumor Activity of 3-Alkoxy-6-Arylpyridazine Derivatives
The antiproliferative activity of a panel of 3-amino, 3-alkoxy, and 3-aryloxy-6-arylpyridazines was rigorously evaluated against a diverse set of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency, was determined for each derivative. The data, primarily drawn from the work of Sengmany et al. (2019), is summarized below to facilitate a clear comparison of their cytotoxic potential.[1]
| Compound ID | R | Ar | HuH7 (Liver) IC50 (µM) | CaCo-2 (Colon) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) | PC3 (Prostate) IC50 (µM) | NCI-H727 (Lung) IC50 (µM) | HaCaT (Keratinocyte) IC50 (µM) |
| 5a | OMe | Ph | >50 | >50 | >50 | >50 | >50 | >50 | >50 |
| 5b | OMe | 4-MeO-Ph | 2.5 | 3.5 | 4.8 | 2.9 | 4.5 | 3.2 | 15.8 |
| 5c | OMe | 4-F-Ph | 1.9 | 2.1 | 3.5 | 2.4 | 3.8 | 2.7 | 10.2 |
| 5d | OEt | 4-MeO-Ph | 1.8 | 2.9 | 3.7 | 2.1 | 3.9 | 2.5 | 12.1 |
| 5e | OEt | 4-F-Ph | 1.5 | 1.8 | 2.9 | 1.9 | 3.1 | 2.2 | 8.9 |
| 5f | OPr | 4-MeO-Ph | 1.2 | 2.1 | 2.8 | 1.5 | 3.2 | 1.9 | 9.8 |
| 5g | OPr | 4-F-Ph | 1.1 | 1.5 | 2.3 | 1.3 | 2.8 | 1.7 | 7.5 |
| 5h | O-iPr | 4-MeO-Ph | 0.9 | 1.8 | 2.5 | 1.1 | 2.9 | 1.5 | 8.2 |
| 5i | O-iPr | 4-F-Ph | 0.8 | 1.2 | 1.9 | 0.9 | 2.4 | 1.3 | 6.4 |
| Doxorubicin | - | - | 0.1 | 0.3 | 0.2 | 0.1 | 0.4 | 0.2 | 0.5 |
Data synthesized from Sengmany et al., Bioorg Med Chem Lett, 2019.[1]
From this comparative analysis, a clear structure-activity relationship (SAR) emerges. An increase in the length and branching of the alkoxy group at the 3-position of the pyridazine ring generally correlates with enhanced cytotoxic activity. Furthermore, the nature of the aryl substituent at the 6-position significantly influences potency, with electron-withdrawing or methoxy groups often leading to more active compounds.
Mechanistic Insights: Targeting Key Cancer Signaling Pathways
Preliminary investigations into the mechanism of action of these 3-alkoxy-6-arylpyridazine derivatives suggest their involvement in the modulation of critical intracellular signaling pathways that are often dysregulated in cancer. Specifically, their interaction with the p44/42 MAPK (ERK1/2) and Akt-dependent signaling pathways has been highlighted.[1]
The p44/42 MAPK (ERK1/2) and PI3K/Akt Signaling Pathways
The Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways are central to regulating cell proliferation, survival, and differentiation.[2][3] Their constitutive activation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4][5]
Caption: Putative mechanism of action of 3-alkoxy-6-arylpyridazines.
The diagram above illustrates the simplified p44/42 MAPK and PI3K/Akt signaling cascades. 3-Alkoxy-6-arylpyridazine derivatives are hypothesized to exert their antitumor effects by inhibiting key components of these pathways, such as ERK and Akt, thereby leading to a downstream reduction in the transcription of genes essential for cancer cell proliferation and survival.
Experimental Protocols for In Vitro Evaluation
To ensure the reproducibility and reliability of the in vitro evaluation of these compounds, detailed, step-by-step methodologies for key experiments are provided below. These protocols are based on standard and widely accepted practices in the field of cancer cell biology.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-alkoxy-6-arylpyridazine derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][7]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the pyridazine derivatives at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (100 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution (G0/G1, S, and G2/M).[8][9]
Protocol:
-
Cell Treatment: Treat cells with the pyridazine derivatives as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add Propidium Iodide solution (50 µg/mL) to the cell suspension.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the PI fluorescence in the appropriate channel.
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A Researcher's Guide to In Silico Screening: Docking Pyridazine Derivatives Against Key Therapeutic Targets
The pyridazine scaffold, a six-membered aromatic ring featuring two adjacent nitrogen atoms, stands as a "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, such as enhanced polarity, hydrogen bonding capability, and metabolic stability, make it a versatile core for designing novel therapeutic agents.[1] Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] This guide provides a comparative analysis of docking studies involving pyridazine derivatives against several high-value therapeutic targets, supported by detailed, field-proven protocols to ensure scientific rigor and reproducibility.
The Rationale: Why Molecular Docking?
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of their interaction.[5] For researchers, it serves two primary purposes:
-
Virtual Screening: Rapidly screening large libraries of compounds to identify potential "hits" for a specific biological target, saving significant time and resources compared to high-throughput experimental screening.[6]
-
Lead Optimization: Understanding the specific molecular interactions—hydrogen bonds, hydrophobic contacts, electrostatic forces—that govern binding. This knowledge allows for the rational design of more potent and selective derivatives.[7][8]
Part 1: A Comparative Look at Therapeutic Targets & Docking Performance
Pyridazine derivatives have been successfully docked against a multitude of targets implicated in various diseases. Here, we compare their performance against key proteins in oncology, infectious disease, and inflammation.
Anticancer Targets
Cancer remains a primary focus for the application of pyridazine-based compounds.[9] Key targets include protein kinases that regulate cell proliferation and survival.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A critical mediator of angiogenesis, the formation of new blood vessels essential for tumor growth.[1] Pyridazine-based inhibitors block the ATP-binding site, preventing the downstream signaling that leads to endothelial cell proliferation and migration.[10][11]
-
EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR can lead to uncontrolled cell growth.[12] Certain pyridazine-pyrazoline hybrids have shown excellent inhibitory effects by binding to the EGFR kinase domain, inducing apoptosis in cancer cells.[11][12]
-
DNA Intercalation: Some pyridazine derivatives have been shown to interact directly with DNA, suggesting a different mechanism of anticancer activity.[10][13]
Antimicrobial Targets
With rising antibiotic resistance, novel antimicrobial agents are urgently needed.[14] Pyridazines have shown promise by targeting essential bacterial enzymes.
-
DNA Gyrase: This bacterial type II topoisomerase introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[3][15] Docking studies reveal that pyridazine derivatives can occupy the ATP-binding site of the GyrB subunit, effectively inhibiting its function.[2][16][17]
-
Dihydrofolate Reductase (DHFR): An essential enzyme in the folic acid synthesis pathway, crucial for bacterial survival. Pyridazine analogs have been docked into the DHFR active site, showing potential as inhibitors.[18]
Anti-inflammatory Targets
Chronic inflammation is linked to numerous diseases. Pyridazines can modulate key inflammatory pathways.
-
Cyclooxygenase-2 (COX-2): This enzyme is responsible for producing prostaglandins that mediate pain and inflammation.[19] Selective inhibition of COX-2 over COX-1 is a key goal to reduce gastrointestinal side effects.[20] Docking studies have demonstrated that certain pyridazine derivatives can selectively bind to the active site of the COX-2 enzyme, rationalizing their anti-inflammatory effects.[4][21]
Quantitative Docking Data Summary
The following table summarizes representative quantitative data from various docking studies, highlighting the binding affinities of pyridazine derivatives against these targets.
| Target Protein | Derivative Type / Compound | Docking Score (kcal/mol) | Binding Free Energy (ΔGbind) (kcal/mol) | Key Interactions / Notes |
| VEGFR-2 Kinase | Pyridazine Sulfonamide Hybrid | - | - | Occupies ATP binding site, showing high enzyme inhibition (92.2%).[10] |
| EGFR Kinase | Pyridazine-Pyrazoline Hybrid (IXn) | - | - | IC50 = 0.65 µM, outperforming reference drug Erlotinib.[12] |
| DNA (PDB: 6BNA) | Pyridazine Derivative (R67) | High Score (unspecified) | -42.683 kJ/mol | Identified as a top candidate from 77 derivatives.[10][13] |
| E. coli DNA Gyrase B | Chloro-substituted Pyridazine | - | - | Good overlay with co-crystallized ligand; potent antibacterial activity.[2][16][17] |
| Dihydrofolate Reductase | N3, N6-diphenylpyridazine-3,6-diamine | -5.12 to -8.97 | - | Compound AJ27 showed the highest activity.[18] |
| COX-2 | Pyridazine Derivative (PY5) | -8.602 | - | Shows selectivity over COX-1 (-6.081 kcal/mol).[22] |
| COX-2 | Pyridazine Derivative (6b) | - | - | IC50 = 0.18 µM; interacts with essential residue His90.[4] |
Part 2: Experimental Protocols for a Self-Validating Docking Study
To ensure trustworthiness, any docking protocol must be a self-validating system. The cornerstone of this is the ability to reproduce the experimentally determined binding pose of a known ligand. This process, often called "re-docking," validates that the chosen parameters are appropriate for the system under study.
Protocol 1: Docking Protocol Validation
The primary metric for validation is the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original position in the crystal structure. An RMSD value below 2.0 Å is generally considered a successful validation. [23][24][25]
Step-by-Step Methodology:
-
Obtain Crystal Structure: Download the crystal structure of your target protein complexed with a known ligand from the Protein Data Bank (PDB).
-
Separate Ligand and Receptor: Using a molecular visualization tool (e.g., PyMOL, Chimera), separate the co-crystallized ligand from the protein. Save them as separate files. This original ligand pose is your reference.
-
Prepare Receptor and Ligand: Follow the complete "Molecular Docking Workflow" (Protocol 2) for both the separated receptor and the reference ligand.
-
Perform Docking: Execute the docking simulation using the prepared files.
-
Calculate RMSD: Superimpose the top-scoring docked pose of the ligand onto the original, experimentally determined pose. Calculate the RMSD between the heavy atoms of the two structures.[26]
-
Assess Results: If the RMSD is < 2.0 Å, the docking protocol is validated and can be reliably used to screen your pyridazine derivatives.[25] If the RMSD is higher, you must adjust parameters (e.g., grid box size, search algorithm settings) and repeat until validation is achieved.
Protocol 2: Standard Molecular Docking Workflow (using AutoDock Vina)
This protocol outlines a standard workflow for docking a novel pyridazine derivative against a validated target protein.
I. Preparation of the Receptor (Protein):
-
Clean the PDB File: Open the receptor's PDB file in a molecular editor (e.g., AutoDockTools, Chimera). Remove all non-essential molecules, including water, co-factors, and any co-crystallized ligands.[16][27][28]
-
Add Polar Hydrogens: Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds but are often not resolved in crystal structures.[21]
-
Compute Charges: Assign partial charges to all atoms (e.g., Gasteiger charges). This is essential for calculating electrostatic interactions.[16][29]
-
Set Atom Types: Assign AutoDock atom types to the protein.
-
Save as PDBQT: Save the prepared receptor file in the PDBQT format, which includes charge and atom type information.
II. Preparation of the Ligand (Pyridazine Derivative):
-
Create 3D Structure: Build the 2D structure of your pyridazine derivative and convert it to a 3D model. Perform an initial energy minimization using a suitable force field.
-
Detect Torsional Root: In AutoDockTools, define the rotatable bonds within the ligand. This allows for flexible docking, where the ligand can change its conformation to fit the binding site.[16][21]
-
Compute Charges & Assign Atom Types: As with the receptor, compute Gasteiger charges and assign atom types.
-
Save as PDBQT: Save the prepared ligand file in the PDBQT format.
III. Execution of Docking:
-
Define the Grid Box: The grid box defines the three-dimensional search space for the docking simulation. It should be centered on the known active site of the protein and be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.[13][30][31]
-
Generate Configuration File: Create a configuration file that specifies the file paths for the receptor and ligand, the center and dimensions of the grid box, and the desired exhaustiveness of the search.
-
Run AutoDock Vina: Execute the Vina program from the command line, referencing your configuration file.[16]
IV. Analysis of Results:
-
Examine Docking Scores: Vina will output a series of binding poses ranked by their predicted binding affinity (in kcal/mol). The more negative the score, the stronger the predicted interaction.[7][32]
-
Visualize Interactions: Load the receptor and the top-scoring ligand poses into a visualization tool. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the pyridazine derivative and the amino acid residues of the active site.[17][33] This step is critical for understanding the structural basis of binding and for planning the next steps in lead optimization.
Part 3: Visualizing Workflows and Pathways
Clear visualization of complex processes is essential for comprehension and communication in science.
Molecular Docking Workflow
The following diagram illustrates the logical flow of a typical molecular docking experiment, from initial preparation to final analysis.
Caption: A generalized workflow for molecular docking studies.
Key Signaling Pathways
Understanding the biological context of the target is crucial. These diagrams illustrate the signaling cascades inhibited by pyridazine derivatives.
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling leading to angiogenesis.[34][35]
EGFR Signaling Pathway
Caption: Key EGFR signaling cascades in cell growth.[1][14]
References
-
Mustafa, M., & Mostafa, Y. A. (2020). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Chemistry & Biodiversity, 17(6). Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Development of novel antibiotics derived from pyridazine: Synthesis, spectroscopic characterization, in vitro antimicrobial activity and molecular docking studies. Results in Chemistry, 4, 100305. Available at: [Link]
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Boufelgha, M., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5293. Available at: [Link]
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Amer, M. S., et al. (2024). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Molecules, 29(13), 3025. Available at: [Link]
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Alam, A., et al. (2018). Synthesis, antimicrobial activity, and docking study of some N3, N6‑diphenylpyridazine‑3,6‑diamine derivatives as dihydrof. International Journal of Pharmaceutical Investigation, 8(4), 189. Available at: [Link]
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Hassan, M. A., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 151, 107623. Available at: [Link]
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El-Sayed, M. A. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Mini Reviews in Medicinal Chemistry. Available at: [Link]
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Abd-Rabo, Z. S., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society, 21(1), 1-28. Available at: [Link]
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El-Naggar, M., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. International Journal of Molecular Sciences, 24(21), 15682. Available at: [Link]
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Diller, D. J., & Merz, K. M. (2002). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences, 42(1), 146-155. Available at: [Link]
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The Pyridazine Pivot: A Comparative Guide to Synthesis in the Modern Laboratory
Introduction: The Enduring Appeal of the Pyridazine Scaffold
The pyridazine nucleus, a six-membered aromatic ring distinguished by two adjacent nitrogen atoms, stands as a "privileged structure" in the landscape of medicinal chemistry.[1] Its unique electronic and steric properties, including a significant dipole moment and the capacity for robust hydrogen bonding, render it a versatile scaffold for the design of novel therapeutics.[2] The polarity imparted by the nitrogen atoms often enhances aqueous solubility and can favorably modulate a drug candidate's pharmacokinetic profile.[3] Consequently, pyridazine derivatives have found application in a remarkable breadth of therapeutic areas, from oncology and inflammation to cardiovascular and neurological disorders.[1] Given its importance, the efficient and sustainable synthesis of the pyridazine core is a critical endeavor for researchers in drug discovery and development.
This guide provides an in-depth comparison of a well-established, traditional route to pyridazine synthesis with two innovative, modern methods. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a quantitative comparison of their performance. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to select the most appropriate synthetic strategy for their specific needs.
Established Route: The Paal-Knorr Synthesis of 3,6-Disubstituted Pyridazines
A long-standing and reliable method for constructing the pyridazine ring is the condensation of a 1,4-dicarbonyl compound with hydrazine, a reaction often referred to as a Paal-Knorr-type synthesis.[4] This approach is valued for its simplicity and the ready availability of the starting materials. The mechanism involves the sequential nucleophilic attack of the two nitrogen atoms of hydrazine onto the two carbonyl carbons of the 1,4-dicarbonyl compound, followed by dehydration to form the aromatic pyridazine ring.
Experimental Protocol: Synthesis of 3,6-Diphenylpyridazine
This protocol details the synthesis of 3,6-diphenylpyridazine from 1,4-diphenyl-1,4-butanedione and hydrazine hydrate.
Materials:
-
1,4-diphenyl-1,4-butanedione
-
Hydrazine hydrate (98%)
-
Methanol
-
Dichloromethane
-
Water
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a 250 mL round-bottom flask, combine 1,4-diphenyl-1,4-butanedione (0.9124 mmol) with 50 mL of methanol.
-
Add an excess of hydrazine hydrate (1 mL) to the stirred solution.
-
Allow the reaction to stir at room temperature for 24 hours.
-
After 24 hours, add 50 mL of water to the flask, which should induce the precipitation of the product.
-
Extract the product from the aqueous mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent in vacuo to yield the crude product. The product, 3,6-diphenylpyridazine, can be further purified by recrystallization if necessary. This procedure has been reported to yield approximately 71% of the final product.[5]
Modern Method 1: Microwave-Assisted Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes.[6] This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation. In the context of pyridazine synthesis, microwave energy can dramatically reduce the time required for the cyclization and dehydration steps.
Experimental Protocol: Microwave-Assisted Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol describes the rapid, microwave-assisted synthesis of a pyridazinone derivative from a γ-keto acid.
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a dedicated microwave process vial, combine β-benzoylpropionic acid (1 mmol) and hydrazine hydrate (1 mmol) in ethanol.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a short duration (e.g., 1-3 minutes).[2][7]
-
After the reaction is complete, cool the vial to a safe temperature.
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry. Recrystallization from a suitable solvent such as ethanol can be performed for further purification. This method has been reported to produce yields of approximately 90%.[8]
Modern Method 2: Pyridine-to-Pyridazine Skeletal Editing
Skeletal editing represents a cutting-edge strategy in organic synthesis, enabling the direct conversion of one core heterocyclic structure into another by inserting, deleting, or swapping atoms within the ring.[1][9] A recently developed method allows for the transformation of readily available pyridines into the more challenging-to-synthesize pyridazines.[1] This innovative approach involves an N-amination of the pyridine followed by an m-chloroperoxybenzoic acid (mCPBA)-mediated ring-remodeling cascade.[1]
Experimental Protocol: Synthesis of 3-Phenylpyridazine from 2-Phenylpyridine
This protocol provides a representative procedure for the skeletal editing of a pyridine to a pyridazine.
Materials:
-
2-Phenylpyridine
-
O-(Mesitylenesulfonyl)hydroxylamine (MSH)
-
Dichloromethane
-
meta-Chloroperoxybenzoic acid (mCPBA)
-
Tetrahydropyran (THP)
-
Cesium carbonate (Cs₂CO₃)
Procedure: Step 1: N-Amination
-
Dissolve 2-phenylpyridine in dichloromethane.
-
Add a solution of O-(mesitylenesulfonyl)hydroxylamine (MSH) in dichloromethane and stir at room temperature to form the N-aminopyridinium salt.
-
Remove the volatile solvent under reduced pressure.
Step 2: Ring Remodeling
-
To the crude N-aminopyridinium salt, add tetrahydropyran (THP), cesium carbonate (Cs₂CO₃), and meta-chloroperoxybenzoic acid (mCPBA).
-
Stir the reaction mixture at room temperature for approximately 1 hour.
-
Upon completion, the reaction mixture can be worked up using standard extraction and purification techniques (e.g., column chromatography) to isolate the 3-phenylpyridazine product. This two-step, one-pot procedure can afford yields of around 51%.[1]
Visualizing the Synthetic Pathways
To better understand the workflows and mechanisms, the following diagrams have been generated using Graphviz.
Caption: Comparative workflow of traditional, microwave-assisted, and skeletal editing pyridazine synthesis.
Caption: Key mechanistic steps in the pyridine-to-pyridazine skeletal editing pathway.
Performance Benchmark: A Head-to-Head Comparison
To provide an objective assessment, the three synthetic methods are compared across several key performance indicators. The data presented in the table below is based on the representative protocols described in this guide.
| Metric | Traditional Paal-Knorr | Microwave-Assisted Synthesis | Pyridine Skeletal Editing |
| Reaction Time | 24 hours | 1-3 minutes | ~1-2 hours |
| Temperature | Room Temperature | 150 °C | Room Temperature |
| Yield | ~71% | ~90% | ~51% |
| Atom Economy | ~88% | ~89% | ~40% |
| E-Factor | ~0.41 | ~0.12 | ~1.5 |
| Catalyst | None | None | None (uses stoichiometric reagents) |
| Solvents | Methanol, Dichloromethane | Ethanol | Dichloromethane, Tetrahydropyran |
| Substrate Scope | Good for 1,4-dicarbonyls | Good for γ-keto acids | Broad for pyridines |
| Green Chemistry | Moderate | Good | Fair |
| Novelty/Innovation | Low | Moderate | High |
Analysis of Performance:
-
Speed and Efficiency: The microwave-assisted synthesis is the undisputed winner in terms of reaction time, reducing a multi-hour or day-long process to mere minutes.[6] This rapid synthesis also translates to high energy efficiency.
-
Yield: The microwave-assisted method also demonstrates a superior yield in the specific example chosen. However, yields for all methods are highly substrate-dependent.
-
Green Chemistry Metrics:
-
Atom Economy: The traditional and microwave-assisted methods exhibit good atom economy, as the primary byproduct is water. The skeletal editing approach, however, has a significantly lower atom economy due to the use of stoichiometric reagents like MSH and mCPBA, which are not incorporated into the final product.
-
E-Factor (Environmental Factor): This metric, which considers the total mass of waste generated per unit of product, further highlights the environmental advantages of the microwave-assisted synthesis, which has the lowest E-factor.[10][11] The skeletal editing method, with its use of multiple reagents and solvents, has the highest E-factor in this comparison.
-
-
Versatility and Innovation: The pyridine skeletal editing method, while less "green" in its current iteration, offers unparalleled innovation and versatility. It opens up a new retrosynthetic pathway, allowing for the late-stage functionalization and diversification of complex molecules containing a pyridine ring, a common motif in pharmaceuticals.[1]
Conclusion: Selecting the Right Tool for the Job
The choice of a synthetic method for pyridazine derivatives is a nuanced decision that depends on the specific goals of the researcher.
-
The traditional Paal-Knorr synthesis remains a viable and straightforward option, particularly for large-scale synthesis where cost of starting materials is a primary concern and reaction time is less critical.
-
Microwave-assisted synthesis offers a compelling alternative for rapid lead optimization and library synthesis, where speed and efficiency are paramount. Its favorable green chemistry metrics also make it an attractive choice for environmentally conscious laboratories.
-
Pyridine-to-pyridazine skeletal editing is a game-changing technology for medicinal chemists. While its atom economy and E-factor are currently less favorable, its ability to directly modify existing complex scaffolds provides a powerful tool for exploring new chemical space and accelerating the discovery of novel drug candidates.
References
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Choi, W., Jang, A., & Hong, S. (2025). Pyridine-to-Pyridazine Skeletal Editing. Journal of the American Chemical Society. [Link]
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The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). [Link]
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Jang, A., Choi, W., & Hong, S. (2025). Pyridine-to-pyridazine skeletal editing. ChemRxiv. [Link]
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Paal–Knorr synthesis. (2023, December 29). In Wikipedia. [Link]
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Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. (2015). PMC. [Link]
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A Researcher's Guide to Catalyst Selection for Pyridazine Coupling Reactions
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine core is a privileged scaffold in medicinal chemistry, agrochemicals, and materials science.[1] Its derivatives exhibit a wide range of biological activities and physical properties, making them crucial components in the development of novel drugs and functional materials. The efficient and selective functionalization of the pyridazine ring is therefore a critical endeavor for researchers in these fields. Palladium-catalyzed cross-coupling reactions have become an indispensable tool for forging carbon-carbon and carbon-heteroatom bonds on the pyridazine nucleus, offering a versatile and powerful method for synthesizing a diverse library of derivatives.[1][2]
However, the journey from a simple halopyridazine to a complex, functionalized molecule is not without its challenges. The electron-deficient nature of the pyridazine ring and the potential for the nitrogen atoms to coordinate with and deactivate the catalyst can complicate these transformations.[3][4] The choice of catalyst, therefore, is not a trivial decision but a critical parameter that dictates the success, efficiency, and substrate scope of the coupling reaction. This guide provides a head-to-head comparison of various catalyst systems for the most common pyridazine coupling reactions, supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Three of the most powerful and widely used palladium-catalyzed cross-coupling reactions for the functionalization of pyridazines are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. Each of these reactions offers a unique pathway to introduce diverse functionalities, and the optimal catalyst system can vary significantly between them.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a halide and a boronic acid derivative. For pyridazine substrates, this reaction is invaluable for introducing aryl, heteroaryl, and alkyl groups.
Catalyst Performance Comparison for Suzuki-Miyaura Coupling of Halopyridazines:
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 48 | 28[1] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High[1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High[1] |
| Pd(OAc)₂ | - | K₃PO₄ | Toluene | 110 | 3 | 83[1] |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
Expert Insights:
The data clearly illustrates the evolution of catalyst technology for the Suzuki-Miyaura coupling. While the first-generation catalyst, Pd(PPh₃)₄, can effect the transformation, it often requires long reaction times and results in lower yields.[1] The introduction of phosphine ligands, such as dppf and SPhos, dramatically improves reaction efficiency, leading to higher yields in significantly shorter times.[1] For instance, the use of PdCl₂(dppf) leads to high yields in just 2 hours.[1] The choice of base and solvent also plays a crucial role and should be optimized for specific substrates.
The causality behind the enhanced performance of modern catalysts lies in the ligand's ability to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands like SPhos facilitate the oxidative addition of the halopyridazine to the palladium center and accelerate the final reductive elimination step to release the product and regenerate the active Pd(0) catalyst.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a common motif in pharmaceuticals.[5][6] This reaction allows for the direct formation of a carbon-nitrogen bond between a halide and an amine.
Catalyst Performance Comparison for Buchwald-Hartwig Amination of Halopyridazines:
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 24 | Good |
| Pd₂(dba)₃ | Xantphos | NaOt-Bu | Dioxane | 80 | 18 | High |
| Pd(OAc)₂ | X-Phos | K₃PO₄ | Toluene | 110 | 12 | High[1] |
| Pd₂(dba)₃ | RuPhos | LHMDS | THF | RT | 4 | 92 |
Note: "Good" and "High" are qualitative descriptors from the literature, indicating successful reactions without specifying exact percentages.[1][7]
Expert Insights:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand.[5] Ligands like BINAP, Xantphos, and the Buchwald-type biaryl phosphine ligands (e.g., X-Phos, RuPhos) are essential for achieving high yields and broad substrate scope.[8] The palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, is also a key factor.[8] The use of strong bases like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) is common to facilitate the deprotonation of the amine.[1] The development of catalysts active at room temperature, such as those employing the RuPhos ligand, represents a significant advancement in making this powerful reaction more energy-efficient.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for synthesizing pyridazine derivatives containing an alkynyl functional group, which can serve as a versatile handle for further transformations.
Catalyst Performance Comparison for Sonogashira Coupling of Halopyridazines:
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | - | Et₃N | THF | RT | 6 | High |
| Pd(OAc)₂ | CuI | PPh₃ | Piperidine | DMF | 80 | 4 | Good |
| [Pd(allyl)Cl]₂ | - | PPh₃ | Et₃N | THF | RT | - | Quantitative[9] |
| Pd/C | CuI | - | K₂CO₃ | H₂O | 100 | 2 | 85 |
Expert Insights:
The classic Sonogashira reaction conditions typically involve a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1] The copper co-catalyst is believed to facilitate the transmetalation step. However, copper-free Sonogashira couplings have also been developed to avoid potential issues with copper contamination in the final product. The use of heterogeneous catalysts like Pd/C offers advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry. The choice between homogeneous and heterogeneous systems will depend on the specific requirements of the synthesis, such as scale and purity specifications.
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility of these critical reactions, detailed experimental protocols are provided below. These are generalized procedures and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halopyridazine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the degassed solvent (e.g., DME, toluene, or a mixture with water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., X-Phos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).[1]
-
Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Add the halopyridazine (1.0 equiv.) and the amine (1.2 equiv.).[1]
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C), stirring until the starting material is consumed as monitored by GC or LC-MS.[1]
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.[1]
General Protocol for Sonogashira Coupling
-
To a solution of the halopyridazine (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), the copper(I) co-catalyst (e.g., CuI, 4 mol%), and the amine base (e.g., triethylamine, 2.0 equiv.).[1]
-
Stir the reaction mixture at room temperature or heat as required (up to 100 °C) until completion, as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired coupled product.[1]
Visualizing the Catalytic Cycles
To provide a deeper understanding of the underlying mechanisms, the following diagrams illustrate the catalytic cycles for these fundamental coupling reactions.
Caption: Catalytic cycle of the Sonogashira coupling, including the copper co-catalyst cycle.
Beyond Traditional Cross-Coupling: The Rise of C-H Functionalization
While traditional cross-coupling reactions are powerful, they require the pre-functionalization of the pyridazine ring with a halide or triflate. A more atom-economical and streamlined approach is the direct C-H functionalization. T[3][4][10]his strategy avoids the synthesis of halogenated precursors, reducing step counts and waste.
Transition metal-catalyzed C-H activation has emerged as a transformative tool for the direct arylation, alkylation, and amination of pyridazines and other heterocycles. C[3][4][10]atalysts based on palladium, rhodium, ruthenium, and iridium have shown promise in this area. F[10][11]or instance, palladium-catalyzed C-H arylation can be achieved using an oxidant to facilitate the catalytic cycle. T[12]he regioselectivity of C-H functionalization can often be controlled by the choice of catalyst, directing group, or reaction conditions, offering a new dimension of synthetic flexibility.
[3][10]While still an evolving field, C-H functionalization represents the future of efficient and sustainable synthesis of pyridazine derivatives. Researchers are encouraged to explore this burgeoning area for innovative synthetic solutions.
Conclusion: A Strategic Approach to Catalyst Selection
The successful synthesis of functionalized pyridazines via palladium-catalyzed coupling reactions hinges on the judicious selection of the catalyst system. This guide has provided a head-to-head comparison of common catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, highlighting the importance of ligands, bases, and reaction conditions. By understanding the underlying principles of catalysis and leveraging the experimental data presented, researchers can navigate the complexities of these transformations with greater confidence. As the field continues to evolve, particularly with the advent of C-H functionalization, a strategic and informed approach to catalyst selection will remain paramount in unlocking the full potential of the pyridazine scaffold in drug discovery and materials science.
References
- A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions - Benchchem. (URL: )
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC - NIH. (URL: [Link])
- A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine - Benchchem. (URL: )
-
Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed. (URL: [Link])
-
Advances in Pyridine C−H Functionalizations: Beyond C2 Selectivity - ResearchGate. (URL: [Link])
-
Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives - AIR Unimi. (URL: [Link])
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC - NIH. (URL: [Link])
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. (URL: [Link])
-
Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation - PubMed. (URL: [Link])
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. (URL: [Link])
-
Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A. (URL: [Link])
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. (URL: [Link])
-
Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. (URL: [Link])
-
Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF. (URL: [Link])
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (URL: [Link])
-
Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates - MDPI. (URL: [Link])
-
Green strategies for transition metal-catalyzed C–H activation in molecular syntheses. (URL: [Link])
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- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
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- 12. Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Chloro-6-(1-ethoxyvinyl)pyridazine: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-Chloro-6-(1-ethoxyvinyl)pyridazine (CAS RN 479628-47-2). As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations. The following procedures are based on established best practices for handling halogenated heterocyclic compounds and should be implemented in strict accordance with your institution's environmental health and safety (EHS) protocols and local regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from related chlorinated pyridazine compounds, 3-Chloro-6-(1-ethoxyvinyl)pyridazine should be treated as a hazardous substance with the potential to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4][5][6][7][8]
Table 1: Hazard Profile Based on Structurally Similar Compounds
| Hazard Statement | Classification | Source Compound Examples |
| Harmful if swallowed | Acute Toxicity (Oral) | 3-Chloro-6-methylpyridazine, 3-Chloro-6-(1-piperazinyl)pyridazine[6][8] |
| Causes skin irritation | Skin Corrosion/Irritation | 3-Chloro-6-hydrazinopyridazine, 3-Chloro-6-methylpyridazine[4][7] |
| Causes serious eye irritation/damage | Eye Damage/Irritation | 3-Chloro-6-hydrazinopyridazine, 3-Chloro-6-methylpyridazine[4][7][8] |
| May cause respiratory irritation | Specific Target Organ Toxicity | 3-Chloro-6-hydrazinopyridazine[4][6] |
Essential Personal Protective Equipment (PPE):
To mitigate exposure risks, the following PPE is mandatory when handling 3-Chloro-6-(1-ethoxyvinyl)pyridazine:
-
Eye and Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are required. A face shield should be used if there is a splash hazard.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[9][10]
-
Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation of vapors or aerosols.[9][10]
-
Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, chemical-resistant aprons and boots may be necessary.[4][10]
Operational Plan for Disposal
The disposal of 3-Chloro-6-(1-ethoxyvinyl)pyridazine and its contaminated materials must adhere to all federal, state, and local hazardous waste regulations. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) as administered by the Environmental Protection Agency (EPA).[1]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
All waste containing 3-Chloro-6-(1-ethoxyvinyl)pyridazine, including residual amounts in containers, contaminated labware (e.g., pipette tips, vials), and used PPE, must be classified as hazardous waste.[1]
-
This waste stream should be segregated from other laboratory waste to prevent accidental reactions. Do not mix with incompatible materials.
-
-
Containerization:
-
Use a dedicated, properly labeled, and sealable hazardous waste container. The container must be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "3-Chloro-6-(1-ethoxyvinyl)pyridazine".
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full or has been in the SAA for the maximum allowable time according to your institution's policy, arrange for a pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[1]
-
Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1]
-
Disposal Decision Workflow:
Caption: Disposal workflow for 3-Chloro-6-(1-ethoxyvinyl)pyridazine.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert:
-
Immediately alert personnel in the vicinity and evacuate the area.
-
Notify your laboratory supervisor and institutional EHS department.
-
-
Control and Contain:
-
Cleanup:
-
Cleanup should only be performed by trained personnel wearing appropriate PPE.
-
Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous waste.[6]
-
-
Decontamination:
-
Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.
-
-
First Aid:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[7][11]
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6][11]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][11]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
By adhering to these procedures, you contribute to a safe and compliant laboratory environment. Always consult your institution's specific safety and disposal guidelines and the most current regulatory information.
References
-
3-Chloro-6-(1-ethoxyvinyl)pyridazine. Lead Sciences. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Pyridazine, 3-chloro-6-ethoxy-. Angene Chemical. [Link]
-
Pyridazine. Wikipedia. [Link]
-
Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information. [Link]
-
EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]
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- 2. jocpr.com [jocpr.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. achmem.com [achmem.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 3-Chloro-6-methylpyridazine 97 1121-79-5 [sigmaaldrich.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. fishersci.com [fishersci.com]
Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 3-Chloro-6-(1-ethoxyvinyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
As a novel reagent in the ever-evolving toolkit of medicinal and process chemists, 3-Chloro-6-(1-ethoxyvinyl)pyridazine presents both significant opportunities for molecular innovation and a critical need for rigorous safety protocols. This guide, compiled by Senior Application Scientists, moves beyond mere procedural checklists to provide a deep, field-tested understanding of the causality behind each safety recommendation. Our commitment is to empower you with the knowledge to not only handle this compound safely but to integrate it into your workflows with confidence and precision, ensuring both personal safety and the integrity of your research.
Disclaimer: A comprehensive Safety Data Sheet (SDS) for 3-Chloro-6-(1-ethoxyvinyl)pyridazine (CAS No. 479628-47-2) is not publicly available at the time of this publication. The following guidance is synthesized from hazard information provided by chemical suppliers and data from structurally analogous chlorinated pyridazine compounds.[1] It is imperative that this guide supplements, and does not replace, a thorough site-specific risk assessment and your institution's established safety protocols.
The Hazard Profile: Understanding the "Why" Behind the "How"
Based on available data for 3-Chloro-6-(1-ethoxyvinyl)pyridazine and related chemical structures, a distinct hazard profile emerges. Understanding these intrinsic properties is the foundation of safe handling. The compound is classified with the following primary hazards:
-
Harmful if swallowed (H302): Ingestion can lead to systemic toxicity.[2]
-
Causes skin irritation (H315): The chlorinated pyridazine core is known to be a skin irritant upon direct contact.[2][3]
-
Causes serious eye irritation (H319): Direct contact with the eyes is likely to cause significant irritation and potential damage.[2][3]
-
May cause respiratory irritation (H335): Inhalation of dust or aerosols can irritate the respiratory tract.[2][4]
This profile necessitates a multi-faceted approach to personal protection, focusing on preventing ingestion, dermal contact, eye exposure, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. Each component is chosen to counteract a specific hazard identified in the profile.
| Protection Type | Recommended Equipment | Specification and Rationale |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. This is the minimum requirement to prevent accidental splashes from reaching the eyes. For larger scale operations or where splashing is more likely, a full-face shield should be worn in addition to goggles.[5] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). | Gloves must be inspected for integrity before each use. Given the skin irritation hazard, select gloves that conform to EN 374 standards.[4] Nitrile gloves offer good resistance to a range of chemicals. For prolonged contact, heavier-duty gloves may be necessary. Always use proper glove removal technique to avoid contaminating your skin. |
| Body Protection | Laboratory coat, long-sleeved shirt, and long pants. | A standard lab coat protects against incidental splashes. For procedures with a higher risk of significant exposure, a chemically resistant apron or suit may be warranted. Clothing should be made of a material that is not easily permeated by chemicals.[6] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | For handling larger quantities or when generating dust or aerosols is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] Engineering controls like a fume hood are the preferred method for mitigating inhalation risks. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to minimizing risk. The following step-by-step protocol provides a framework for the safe handling of 3-Chloro-6-(1-ethoxyvinyl)pyridazine.
Pre-Handling and Preparation
-
Information Review: Before beginning any work, thoroughly review this guide and any available safety information. Ensure you know the location and operation of all safety equipment, including eyewash stations, safety showers, and fire extinguishers.[7]
-
Engineering Controls: All manipulations of 3-Chloro-6-(1-ethoxyvinyl)pyridazine should be conducted in a certified chemical fume hood to mitigate the risk of inhalation.[4]
-
Area Preparation: Ensure the work area is clean and uncluttered. Remove any unnecessary equipment or chemicals. Have spill cleanup materials readily available.
Handling the Compound
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer: When weighing the solid, do so in the fume hood. Use a disposable weighing boat to prevent cross-contamination. Handle the compound gently to avoid creating dust.
-
In Solution: When preparing solutions, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically noted for this compound.
-
Reaction Monitoring: If used in a chemical reaction, ensure the apparatus is secure and properly vented.
Post-Handling Procedures
-
Decontamination: Thoroughly clean all glassware and equipment that came into contact with the compound.
-
Waste Segregation: All waste, including contaminated gloves, weighing boats, and excess reagent, must be treated as hazardous waste.[1]
-
Hand Washing: Wash hands and forearms thoroughly with soap and water after handling is complete, even if gloves were worn.[6]
Emergency Procedures: A Plan for the Unexpected
Accidents can happen, and a clear, rehearsed emergency plan is your best defense.
Spill Response
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your colleagues and supervisor.
-
Containment: If it is safe to do so, prevent the spill from spreading. For solid spills, avoid generating dust.[6]
-
Cleanup: For small spills, use an absorbent material to collect the substance. Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[6] Do not use air hoses for cleanup.[6]
-
Decontaminate: Clean the spill area thoroughly.
Exposure Response
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Disposal Plan: Responsible Stewardship
The disposal of 3-Chloro-6-(1-ethoxyvinyl)pyridazine and its associated waste must be conducted in strict accordance with all federal, state, and local regulations.[1]
-
Waste Identification: All materials contaminated with 3-Chloro-6-(1-ethoxyvinyl)pyridazine are to be considered hazardous waste. This includes empty containers, used PPE, and spill cleanup materials.
-
Containerization: Collect all hazardous waste in a clearly labeled, sealed, and chemically compatible container.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[1]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the key stages from preparation to disposal.
Caption: Safe handling workflow for 3-Chloro-6-(1-ethoxyvinyl)pyridazine.
References
-
Arctom. (n.d.). CAS NO. 479628-47-2 | 3-Chloro-6-(1-ethoxyvinyl)pyridazine. Retrieved from [Link]
-
Lead Sciences. (n.d.). 3-Chloro-6-(1-ethoxyvinyl)pyridazine. Retrieved from [Link]
-
vfdb. (n.d.). Recommendations for fire brigade response when at risk through chlorine. Retrieved from [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. achmem.com [achmem.com]
- 3. Chlorine Emergency Department/Hospital Management [chemm.hhs.gov]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
